17:0-16:1 PG-d5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C39H74NaO10P |
|---|---|
Peso molecular |
762.0 g/mol |
Nombre IUPAC |
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-38(42)46-34-37(35-48-50(44,45)47-33-36(41)32-40)49-39(43)31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h14,16,36-37,40-41H,3-13,15,17-35H2,1-2H3,(H,44,45);/q;+1/p-1/b16-14-;/t36?,37-;/m1./s1/i34D2,35D2,37D; |
Clave InChI |
BNFVPMRRISCOBN-ZOIHXDMBSA-M |
SMILES isomérico |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCC.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCC.[Na+] |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 17:0-16:1 PG-d5: Structure, Synthesis, and Application in Advanced Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated phosphatidylglycerol, 17:0-16:1 PG-d5. It covers its chemical structure, a plausible synthetic route, its role in biological systems, and its application as an internal standard in quantitative lipidomics. Detailed experimental protocols are provided to facilitate its use in a research setting.
Core Concepts: Chemical Structure and Properties
1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, commonly referred to as this compound, is a synthetic, deuterated phospholipid. It is structurally analogous to endogenous phosphatidylglycerols but contains a heptadecanoyl (17:0) and a palmitoleoyl (16:1) fatty acid chain at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, respectively. The "d5" designation indicates that five hydrogen atoms on the glycerol head group have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based lipidomics.
Quantitative Data Summary
| Property | Value |
| Full Chemical Name | 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 |
| Synonyms | PG(17:0/16:1)-d5 |
| Empirical Formula | C₃₉H₆₉D₅NaO₁₀P |
| Molecular Weight | 761.99 g/mol |
| CAS Number | 2342575-72-6 |
| Physical Form | Solution |
| Purity | >99% |
| Storage Temperature | -20°C |
Synthesis of Asymmetric Phosphatidylglycerols: A Chemoenzymatic Approach
While the exact proprietary synthesis of commercially available this compound is not public, a plausible and robust chemoenzymatic methodology for creating asymmetric phosphatidylglycerols is presented below. This approach offers high regioselectivity and purity. A general strategy for synthesizing asymmetrically branched molecules can be achieved through a combination of chemical and enzymatic steps.[1]
Experimental Protocol: Synthesis of Asymmetric Phosphatidylglycerols
This protocol is adapted from established methods for the synthesis of asymmetric phospholipids (B1166683).[1][2]
Materials:
-
sn-glycero-3-phosphocholine
-
Lipase (e.g., from Candida antarctica)
-
Heptadecanoic acid (17:0)
-
Palmitoleic anhydride
-
Deuterated glycerol-d5
-
Phospholipase D
-
Appropriate solvents (e.g., chloroform, methanol, pyridine)
-
Reagents for protection and deprotection steps
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Enzymatic Acylation of the sn-1 Position:
-
Start with a commercially available lysophospholipid, such as 2-lyso-sn-glycero-3-phosphocholine.
-
Perform a lipase-catalyzed esterification at the sn-1 position with heptadecanoic acid (17:0). The enzyme's regioselectivity ensures acylation at the desired position.
-
Purify the resulting 1-heptadecanoyl-2-lyso-sn-glycero-3-phosphocholine by silica gel chromatography.
-
-
Chemical Acylation of the sn-2 Position:
-
The purified lysophospholipid from the previous step is then chemically acylated at the sn-2 position using palmitoleic anhydride. This reaction is typically carried out in an inert solvent with a suitable catalyst.
-
The resulting 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine is purified by column chromatography.
-
-
Head Group Exchange with Deuterated Glycerol:
-
The asymmetric phosphatidylcholine is subjected to a transphosphatidylation reaction catalyzed by phospholipase D.
-
This reaction is performed in the presence of deuterated glycerol-d5, which replaces the choline (B1196258) head group with a deuterated glycerol moiety.
-
The final product, this compound, is purified using chromatographic techniques to ensure high purity.
-
Biological Significance: The Role of Phosphatidylglycerol
Phosphatidylglycerol (PG) is an anionic phospholipid that is a key component of cellular membranes in both prokaryotes and eukaryotes.[3] In mammals, it is particularly abundant in the mitochondrial inner membrane and is a crucial component of pulmonary surfactant.[3][4]
Phosphatidylglycerol Biosynthesis Pathway
The biosynthesis of phosphatidylglycerol occurs in several steps, primarily in the endoplasmic reticulum and mitochondria.[5][6] The pathway begins with phosphatidic acid and involves the formation of a CDP-diacylglycerol intermediate.[4]
Caption: The biosynthetic pathway of phosphatidylglycerol (PG).
Application in Quantitative Lipidomics
The primary application of this compound is as an internal standard in quantitative lipidomics workflows, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS/MS).[7] The use of a deuterated internal standard is crucial for correcting for variations in sample preparation, extraction efficiency, and instrument response, thereby enabling accurate quantification of endogenous lipids.
Experimental Protocol: Quantitative Lipidomics of Phospholipids using LC-MS/MS
This protocol outlines a general workflow for the quantitative analysis of phospholipids in a biological sample, such as plasma or cell lysate, using this compound as an internal standard.
Materials:
-
Biological sample (e.g., plasma, cell pellet)
-
This compound internal standard solution
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
Solvents for LC mobile phases (e.g., acetonitrile, isopropanol, water with additives like formic acid and ammonium (B1175870) formate)
-
UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Appropriate vials and consumables
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Thaw the biological sample on ice.
-
Add a known amount of the this compound internal standard solution to the sample.
-
Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This involves the addition of a chloroform/methanol mixture to the sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract onto the LC-MS/MS system.
-
Separate the lipids using a suitable reversed-phase or HILIC chromatography method.
-
Detect the lipids using the mass spectrometer in a targeted manner, such as Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument.[8] For each target phospholipid and the this compound internal standard, specific precursor-to-product ion transitions are monitored.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for each endogenous phospholipid and the this compound internal standard.
-
Calculate the response ratio for each endogenous phospholipid by dividing its peak area by the peak area of the internal standard.
-
Quantify the concentration of each endogenous phospholipid by comparing its response ratio to a calibration curve generated using known concentrations of authentic standards.
-
Workflow for Lipidomics Analysis
The following diagram illustrates a typical workflow for a quantitative lipidomics experiment.
Caption: A typical experimental workflow for quantitative lipidomics.
Conclusion
This compound is a valuable tool for researchers in the fields of lipidomics, drug development, and clinical research. Its well-defined chemical structure and isotopic labeling make it an excellent internal standard for the accurate quantification of phosphatidylglycerols and other phospholipid classes. The detailed protocols and conceptual frameworks provided in this guide are intended to support the effective implementation of this standard in rigorous scientific investigations.
References
- 1. A General Strategy for the Chemoenzymatic Synthesis of Asymmetrically Branched N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology | MDPI [mdpi.com]
- 3. phosphatidylglycerol biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
- 5. Regulation and location of phosphatidylglycerol and phosphatidylinositol synthesis in type II cells isolated from fetal rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of phosphatidylglycerol in photosynthetic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bulk Untargeted LC-MS/MS Lipidomics [protocols.io]
- 8. aocs.org [aocs.org]
physical properties of 17:0-16:1 PG-d5
An In-depth Technical Guide to 17:0-16:1 PG-d5
This technical guide provides a comprehensive overview of the physical properties, experimental applications, and relevant biochemical pathways for 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (this compound). This deuterated phosphatidylglycerol is a crucial tool for researchers, scientists, and drug development professionals engaged in lipidomics and related fields.
Core Physical and Chemical Properties
The quantitative physical and chemical properties of this compound are summarized in the table below. This information is critical for the accurate preparation of standards, interpretation of mass spectrometry data, and ensuring the stability of the compound.
| Property | Value |
| Chemical Name | 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt)[1] |
| Molecular Formula | C39H69D5NaO10P[1][2] |
| Molecular Weight | 761.99 g/mol [2] |
| Exact Mass | 761.52 u |
| CAS Number | 2342575-72-6[1][2] |
| Purity | >99%[1][2] |
| Form | Solution[2] |
| Concentration | 1 mg/mL[2] |
| Storage Temperature | -20°C[1][2] |
| Stability | 1 Year[1] |
| Percent Composition | C 61.47%, H 10.45%, Na 3.02%, O 21.00%, P 4.06%[1] |
Experimental Protocols
This compound is primarily utilized as an internal standard in mass spectrometry-based lipidomics for the quantification of phosphatidylglycerols in complex biological samples. Below is a representative protocol for the extraction and analysis of phospholipids (B1166683) from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Lipid Extraction (Bligh and Dyer Method)
This protocol is a widely used method for extracting lipids from biological tissues.
-
Homogenization:
-
Weigh approximately 40 mg of tissue and homogenize it in 0.8 mL of a cold 1:1 (v/v) mixture of methanol (B129727) and 0.1 M HCl in an ice bath for 1 minute[3].
-
For plasma samples, use 300 µL of plasma and add 8 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% 2,6-di-tert-butyl-4-methylphenol[3].
-
-
Internal Standard Spiking:
-
Prior to extraction, spike the homogenate with a known amount of this compound to allow for accurate quantification. The exact amount will depend on the expected concentration of endogenous PGs in the sample.
-
-
Phase Separation:
-
Transfer the homogenate to a centrifuge tube.
-
Add 0.4 mL of ice-cold chloroform, vortex for 1 minute, and centrifuge at 18,000 x g for 5 minutes at 4°C to separate the layers[3].
-
Carefully collect the lower organic phase, which contains the lipids.
-
-
Drying and Reconstitution:
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 column for the separation of phospholipid species based on their hydrophobicity.
-
The mobile phases typically consist of a gradient of aqueous and organic solvents, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
Mass Spectrometry Detection:
-
Employ a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode for the detection of acidic phospholipids like phosphatidylglycerol.
-
Use Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves monitoring a specific precursor-to-product ion transition for both the endogenous PG and the deuterated internal standard (this compound).
-
Relevant Signaling and Biosynthetic Pathways
Phosphatidylglycerol is a key intermediate in phospholipid metabolism and a precursor for other important lipids, such as cardiolipin. It also plays a role in various signaling pathways.
Biosynthesis of Phosphatidylglycerol
The following diagram illustrates the biosynthetic pathway of phosphatidylglycerol.
Caption: Biosynthesis of Phosphatidylglycerol and its conversion to Cardiolipin.
Phospholipid Signaling Cascade
Phospholipids are central to cellular signaling. A common pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). While not directly involving PG, this illustrates a fundamental mechanism of phospholipid-based signaling.
References
Technical Guide: 17:0-16:1 PG-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 17:0-16:1 PG-d5, a deuterated phosphatidylglycerol, detailing its molecular properties, primary applications, and relevant biological context. This document is intended for professionals in lipidomics, mass spectrometry, and drug development who utilize stable isotope-labeled lipids in their research.
Molecular Profile
This compound, systematically named 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt), is a synthetic, deuterated glycerophospholipid. The "d5" designation indicates that five hydrogen atoms on the glycerol (B35011) head group have been replaced with deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based lipid analysis.
Quantitative Data Summary
The key molecular and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Full Chemical Name | 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt) | [1] |
| Molecular Formula | C39H69D5NaO10P | |
| Molecular Weight | 761.99 g/mol | [2] |
| Exact Mass | 761.5231 Da | [3] |
| CAS Number | 2342575-72-6 | [1] |
Core Application: Internal Standard in Lipidomics
The primary application of this compound is as an internal standard for the quantitative analysis of phosphatidylglycerols (PGs) and other lipid species in biological samples using mass spectrometry.[4][5] Its deuteration provides a distinct mass shift from its endogenous, non-deuterated counterparts, allowing for precise quantification without interfering with the measurement of the target analytes.
Stable isotope-labeled internal standards are crucial for correcting variations in sample extraction, processing, and instrument response, thereby ensuring the accuracy and reproducibility of lipidomic data.[6] this compound is a component of commercially available internal standard mixtures, such as UltimateSPLASH™ ONE, which are designed for comprehensive lipidomic profiling.[4][7]
Experimental Workflow for Lipid Quantification
The general workflow for using this compound as an internal standard in a lipidomics experiment is outlined below. This process typically involves lipid extraction from a biological sample, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. osti.gov [osti.gov]
- 3. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. UltimateSPLASH™ ONE Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 6. uab.edu [uab.edu]
- 7. UltimateSPLASH ONE Internal Std., Avanti, 330820L, Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of Deuterated Phosphatidylglycerols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for synthesizing deuterated phosphatidylglycerols (PGs). Deuterium-labeled lipids are invaluable tools in a range of scientific disciplines, particularly for structural and dynamic studies of biological membranes and their interactions with proteins and small molecules using techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. This document details both chemical and enzymatic strategies for the preparation of these essential molecules, complete with experimental protocols, quantitative data, and visualizations to facilitate understanding and implementation in a laboratory setting.
Introduction to Deuterated Phospholipids (B1166683)
Deuterated phospholipids are lipid molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). This isotopic substitution offers a powerful tool for biophysical studies due to the distinct nuclear properties of deuterium compared to hydrogen. The primary applications of deuterated lipids lie in:
-
Neutron Scattering: The significant difference in neutron scattering length between hydrogen and deuterium allows for contrast variation studies. By selectively deuterating components within a complex system (e.g., the lipid bilayer in a protein-lipid complex), researchers can effectively make certain components "invisible" to neutrons, thus highlighting the structure and dynamics of the component of interest.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR provides detailed information about the order and dynamics of lipid acyl chains within a membrane.[1] The use of deuterated lipids can also simplify complex proton NMR spectra of membrane-associated proteins by reducing the background signal from the lipid environment.[2][3]
-
Mass Spectrometry (MS): Deuterated lipids serve as excellent internal standards for quantitative lipidomics due to their similar chemical properties and distinct mass from their non-deuterated counterparts.[4]
This guide focuses specifically on phosphatidylglycerol (PG), an anionic phospholipid that is a key component of bacterial membranes and pulmonary surfactant, and a precursor to cardiolipin.[5]
Synthesis Strategies for Deuterated Phosphatidylglycerols
The synthesis of deuterated PGs can be broadly categorized into three main approaches: fully chemical synthesis, enzymatic and chemoenzymatic methods, and biosynthetic production. The choice of strategy depends on the desired deuteration pattern (e.g., acyl chains, glycerol (B35011) backbone, or headgroup) and the available starting materials.
Chemical Synthesis
Total chemical synthesis offers the most flexibility in terms of introducing deuterium at specific locations within the PG molecule. This is typically achieved by using deuterated precursors in established phospholipid synthesis routes. Two common phosphorylation methodologies are the H-phosphonate and the phosphoramidite (B1245037) approaches.
-
H-Phosphonate Methodology: This robust method involves the coupling of a protected diacylglycerol with a protected glycerol H-phosphonate, followed by oxidation to form the phosphate (B84403) triester. It is known for its relatively stable intermediates and good yields.[6][7]
-
Phosphoramidite Methodology: Adapted from oligonucleotide synthesis, this approach uses a phosphoramidite reagent to couple the protected diacylglycerol and glycerol moieties. While effective, it can sometimes present challenges in reproducibility and purification.[8]
A general workflow for the chemical synthesis of deuterated PG involves the synthesis of a deuterated diacylglycerol (DAG) backbone and a protected deuterated or non-deuterated glycerol headgroup, followed by their coupling and subsequent deprotection.
Enzymatic and Chemoenzymatic Synthesis
Enzymatic methods leverage the high specificity of enzymes to synthesize phospholipids under mild conditions. A prominent chemoenzymatic strategy for PG synthesis is the transphosphatidylation reaction catalyzed by phospholipase D (PLD).[9][10] In this reaction, the phosphatidyl headgroup of a readily available phospholipid, such as phosphatidylcholine (PC), is exchanged with a primary alcohol. By using deuterated glycerol as the alcohol, deuterated PG can be synthesized. This method is particularly useful for headgroup deuteration.
Biosynthetic Production
Biosynthetic approaches involve the use of microorganisms, such as Escherichia coli or the yeast Pichia pastoris, grown in deuterated media.[11] The organisms incorporate deuterium from the media into their cellular components, including phospholipids. The deuterated lipids can then be extracted and the desired PG fraction purified. This method is suitable for producing perdeuterated or highly deuterated lipids but offers less control over specific labeling patterns compared to chemical synthesis.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of phosphatidylglycerols. While specific data for deuterated analogues are sparse in the literature, the yields for non-deuterated PG synthesis provide a reasonable benchmark. Deuterium incorporation levels for precursors like fatty acids are typically high.
Table 1: Yields for Chemical Synthesis of Phosphatidylglycerol (Non-Deuterated)
| Synthesis Step | Precursor(s) | Product | Methodology | Reported Yield (%) | Reference |
| Synthesis of Protected Glycerol Headgroup | (S)-Solketal, 4-Methoxybenzyl chloride | (R)-3-((4-methoxybenzyl)oxy)propane-1,2-diol | Chemical | 93 | [8] |
| Synthesis of Diacylglycerol Backbone | Oleic acid, (R)-3-((4-methoxybenzyl)oxy)propane-1,2-diol | (S)-3-hydroxypropane-1,2-diyl dioleate | Chemical | 84 | [8] |
| Phosphorylation and Coupling | Protected DAG and glycerol headgroup | Protected Phosphatidylglycerol | Phosphoramidite | ~50-60 | [8] |
| Final Deprotection | Protected Phosphatidylglycerol | 1,2-dioleoyl-sn-glycero-3-phospho-(1'-sn-glycerol) | Phosphoramidite | Not specified | [8] |
| Phosphonylation of DAG | Diacylglycerol, Diphenyl phosphite (B83602) | Diacylglycerol H-phosphonate | H-phosphonate | 87 | [6] |
| Coupling with Protected Glycerol and Oxidation | Diacylglycerol H-phosphonate, Protected glycerol | Protected Phosphatidylglycerol | H-phosphonate | 72 | [6] |
| Final Deprotection | Protected Phosphatidylglycerol | Phosphatidylglycerol | H-phosphonate | 73 | [6] |
Table 2: Data for Enzymatic Synthesis of Phosphatidylglycerol
| Substrate | Enzyme | Acceptor Molecule | Product | Conversion/Yield (%) | Reference |
| Phosphatidylcholine | Phospholipase D (from Streptomyces sp.) | Glycerol | Phosphatidylglycerol | Nearly quantitative | [12] |
| Phosphatidylcholine | Phospholipase D (from cabbage) | Glycerol | Phosphatidylglycerol | Nearly quantitative | [12] |
| Phosphatidylethanolamine (17:0/14:1) | Cardiolipin Synthase B (ClsB) | d5-Glycerol | d5-Phosphatidylglycerol | Formation confirmed by MS | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of deuterated phosphatidylglycerols. These protocols are based on published procedures for non-deuterated analogues and have been adapted to incorporate deuterated precursors.
Protocol 1: Chemical Synthesis of Acyl-Chain-Deuterated PG via H-Phosphonate Method
This protocol describes the synthesis of a PG with deuterated fatty acid chains. It assumes the availability of deuterated fatty acids, which can be synthesized via methods like H/D exchange using D₂O and a platinum catalyst.[13]
Step 1: Synthesis of 1,2-di(deuterated-acyl)-sn-glycerol (d-DAG)
-
To a solution of (R)-3-((4-methoxybenzyl)oxy)propane-1,2-diol (1 equivalent) in dry dichloromethane (B109758) (DCM), add deuterated fatty acid (2.2 equivalents), dicyclohexylcarbodiimide (B1669883) (DCC, 2.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., argon).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the PMB-protected d-DAG.
-
To deprotect the PMB group, dissolve the product in a mixture of DCM and water (e.g., 19:1 v/v) and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.5 equivalents).
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with saturated NaHCO₃ solution and extract with DCM.
-
Dry the organic layer, concentrate, and purify by flash chromatography to yield the d-DAG.
Step 2: Phosphonylation of d-DAG
-
Dissolve the d-DAG (1 equivalent) in dry pyridine (B92270) at 0 °C under an argon atmosphere.
-
Add diphenyl phosphite (6 equivalents) dropwise and stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by adding an aqueous solution of triethylammonium (B8662869) bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting d-DAG H-phosphonate salt by flash chromatography.
Step 3: Coupling with Protected Glycerol and Oxidation
-
Dissolve the d-DAG H-phosphonate (1 equivalent) and acetonide-protected (S)-solketal (1.5 equivalents) in dry pyridine.
-
Add pivaloyl chloride (3 equivalents) and stir at room temperature for 4-6 hours.
-
Cool the reaction to 0 °C and add a solution of iodine (2 equivalents) in pyridine/water (98:2 v/v) to oxidize the phosphite to phosphate.
-
Stir for 30 minutes, then quench the reaction with aqueous Na₂S₂O₃ solution.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify the fully protected deuterated PG by flash chromatography.
Step 4: Final Deprotection
-
Dissolve the purified protected PG in a mixture of chloroform, trifluoroacetic acid (TFA), and methanol (B129727) (e.g., 5:1:0.5 v/v/v) to remove the acetonide protecting group.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Purify the final deuterated PG product by flash chromatography on silica gel.
Protocol 2: Chemoenzymatic Synthesis of Headgroup-Deuterated PG
This protocol utilizes phospholipase D (PLD) to exchange the headgroup of phosphatidylcholine (PC) with deuterated glycerol.
Step 1: Preparation of Reaction Mixture
-
Prepare a two-phase reaction system. The organic phase consists of a solution of phosphatidylcholine (e.g., from soy lecithin) in a suitable solvent like isopropyl ether or dichloromethane.
-
The aqueous phase is a buffer solution (e.g., acetate (B1210297) buffer, pH 5.6) containing a high concentration of perdeuterated glycerol (glycerol-d8). A significant molar excess of glycerol-d8 (B1340463) over PC is required to favor the transphosphatidylation reaction over hydrolysis.[12]
-
Add CaCl₂ to the aqueous phase, as it is often required for PLD activity.
Step 2: Enzymatic Reaction
-
Add phospholipase D (from a source like Streptomyces sp. or cabbage) to the reaction mixture.
-
Stir the biphasic mixture vigorously at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.
-
Monitor the conversion of PC to PG-d8 by TLC or HPLC.
Step 3: Product Extraction and Purification
-
After the reaction, separate the organic phase.
-
Wash the organic phase with water to remove excess glycerol-d8 and other water-soluble components.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate it under reduced pressure.
-
Purify the crude product containing the headgroup-deuterated PG by flash column chromatography on silica gel.
Visualization of Workflows and Pathways
Chemical Synthesis Workflow
The following diagram illustrates the key steps in the chemical synthesis of deuterated phosphatidylglycerol using the H-phosphonate methodology.
References
- 1. Membrane Proteins â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Deuterated detergents for structural and functional studies of membrane proteins: Properties, chemical synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo and in Vitro Synthesis of Phosphatidylglycerol by an Escherichia coli Cardiolipin Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereospecific Synthesis of Phosphatidylglycerol Using a Cyanoethyl Phosphoramidite Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The formation of phosphatidylglycerol and other phospholipids by the transferase activity of phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The impact of deuteration on natural and synthetic lipids: A neutron diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Documents download module [ec.europa.eu]
The Cornerstone of Quantitative Lipidomics: A Technical Guide to Deuterated Lipid Standards
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics and drug development, the precise and accurate quantification of lipids is paramount. This technical guide delves into the core principles, applications, and methodologies surrounding the use of deuterated lipid standards, the gold standard for robust quantitative analysis, particularly in mass spectrometry-based techniques.
Core Principles: Isotope Dilution Mass Spectrometry
The foundational principle behind the efficacy of deuterated lipid standards is isotopic dilution.[1] These standards are analogues of the target lipid molecule where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612) (²H).[2][3] This subtle alteration in mass allows the standard to be distinguished from the endogenous analyte by a mass spectrometer, while maintaining nearly identical physicochemical properties.[1][3]
By introducing a known amount of the deuterated standard into a sample at the initial stage of preparation, it experiences the same experimental conditions as the target analyte. This includes extraction efficiency, derivatization reactions, chromatographic retention, and ionization efficiency in the mass spectrometer.[1] Consequently, any sample loss or variation during the analytical workflow affects both the analyte and the standard equally. The ratio of the analyte signal to the internal standard signal is then used for accurate quantification, effectively normalizing for experimental variability and matrix effects.[3][4]
Applications in Research and Drug Development
Deuterated lipid standards are indispensable tools across various scientific disciplines:
-
Lipidomics: In the comprehensive analysis of the lipidome, these standards are crucial for obtaining accurate quantitative data on a wide range of lipid species.[5] This enables researchers to profile lipid changes in various physiological and pathological states, offering insights into disease mechanisms.[6][7]
-
Drug Development: During preclinical and clinical studies, particularly in pharmacokinetic (PK) and toxicokinetic (TK) analyses, deuterated standards are essential for the accurate measurement of drug and metabolite concentrations in biological matrices.[1][7]
-
Clinical Diagnostics: The use of these standards enhances the reliability and reproducibility of clinical assays for lipid biomarkers associated with diseases such as cardiovascular disease and metabolic disorders.[8]
-
Metabolic Studies: Deuterium labeling, often through the administration of deuterated water (D₂O), allows for the in vivo tracking of lipid metabolism and the measurement of lipid turnover rates in various organs and tissues.[6][9][10]
Quantitative Data Presentation
The use of deuterated internal standards is fundamental to achieving the accuracy and precision required for validated bioanalytical methods. The following tables summarize representative quantitative data from liquid chromatography-mass spectrometry (LC-MS) analyses.
Table 1: Representative Quantitative Performance of an LC-MS/MS Assay for a Hypothetical Analyte Using a Deuterated Internal Standard
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%CV) at LLOQ | <15% |
| Precision (%CV) at Low QC | <10% |
| Precision (%CV) at Mid QC | <8% |
| Precision (%CV) at High QC | <7% |
| Accuracy (%Bias) at LLOQ | ±15% |
| Accuracy (%Bias) at QC Levels | ±10% |
| Matrix Effect (%CV) | <10% |
| Extraction Recovery (%) | 65-85% |
This table represents typical performance characteristics and is not derived from a single specific study.
Table 2: Commercially Available Deuterated Lipid Standard Mixtures
| Product Name | Description | Manufacturer |
| LIPIDOMIX® Quantitative Mass Spec Internal Standard | Contains deuterated lipid standards representative of human plasma lipid concentrations, covering multiple lipid classes.[8] | MilliporeSigma (Avanti) |
| SPLASH® II LIPIDOMIX® Quantitative Mass Spec Internal Standard | A comprehensive mixture of deuterated lipid standards for broad lipidomics coverage. | MilliporeSigma (Avanti) |
| Deuterated Lipidomics MaxSpec® Mixture | A gravimetrically prepared solution of various deuterated lipid species for use in method development and as a multiplexed internal standard.[11] | Cayman Chemical |
Key Experimental Protocols
Detailed and standardized protocols are critical for the successful application of deuterated lipid standards.
Protocol 1: Reconstitution of a Lyophilized Deuterated Lipid Standard
This protocol outlines the procedure for preparing a stock solution from a powdered standard.[12]
Materials:
-
Deuterated lipid standard (lyophilized powder)
-
High-purity organic solvent (e.g., chloroform, methanol, ethanol, or a mixture)
-
Glass syringe or gas-tight syringe
-
Volumetric flask or vial with a Teflon-lined cap
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Equilibration: Allow the vial containing the powdered standard to equilibrate to room temperature in a desiccator to prevent moisture condensation.[12]
-
Solvent Addition: Using a calibrated glass syringe, add the precise volume of the appropriate organic solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until the lipid is completely dissolved. A clear solution should be observed.
-
Inert Atmosphere: Flush the headspace of the vial with a gentle stream of inert gas to displace oxygen, which is particularly important for unsaturated lipids to prevent oxidation.[12]
-
Storage: Store the stock solution in a tightly sealed glass vial with a Teflon-lined cap at -20°C or below, as recommended by the manufacturer.[12]
Protocol 2: Preparation of a Diluted Working Standard
This protocol describes the preparation of a working solution from a concentrated stock solution.[12]
Materials:
-
Stock solution of the deuterated lipid standard
-
High-purity organic solvent
-
Calibrated pipettes or syringes
-
Volumetric flask or vial with a Teflon-lined cap
Procedure:
-
Calculation: Determine the required volume of the stock solution and the final volume of the working standard to achieve the desired concentration.
-
Dilution: Using a calibrated pipette, transfer the calculated volume of the stock solution into a clean volumetric flask or vial.
-
Solvent Addition: Add the appropriate organic solvent to reach the final desired volume.
-
Mixing: Cap the vial and mix thoroughly by vortexing to ensure a homogenous solution.
-
Storage: Store the working standard under the same conditions as the stock solution.
Protocol 3: Evaluation of Matrix Effects
This protocol is used to assess the impact of the biological matrix on the ionization of the analyte and the internal standard.[2]
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare the analyte and deuterated internal standard in a clean solvent (e.g., mobile phase).[2]
-
Set 2 (Post-Extraction Spike): Extract a blank biological matrix. Add the analyte and internal standard to the final, clean extract.[2]
-
Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank biological matrix before performing the extraction procedure.[2]
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculation:
-
Matrix Effect = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Recovery = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
Process Efficiency = (Peak Area in Set 3 / Peak Area in Set 1) * 100
-
A matrix effect value close to 100% indicates minimal ion suppression or enhancement.
Mandatory Visualizations
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantitative lipid analysis using a deuterated internal standard.
Logical Relationship of Deuterated Standards in Correcting for Variability
Caption: How deuterated standards correct for analytical variability.
Synthesis and Isotopic Purity
The synthesis of deuterated lipids often involves multi-step chemical reactions. For instance, deuterated oleic acid can be synthesized from deuterated saturated alkyl chain precursors.[13] The placement of deuterium atoms is crucial; they should be on chemically stable parts of the molecule to prevent H/D exchange during sample processing.[2]
Isotopic purity, the percentage of the internal standard that is fully deuterated, is a critical parameter.[2] High isotopic purity is essential to prevent interference from unlabeled or partially labeled species, which can compromise the accuracy of quantification, especially at low analyte concentrations.[2] High-resolution mass spectrometry is typically used to determine the isotopic purity of a deuterated standard.[2]
Concluding Remarks
Deuterated lipid standards are a cornerstone of modern quantitative lipid analysis. Their ability to mimic the behavior of endogenous analytes throughout the analytical process provides a robust method for correcting experimental variability, leading to highly accurate and precise results.[1][3] A thorough understanding of their principles, coupled with meticulous experimental design and validation, empowers researchers in lipidomics and drug development to generate high-quality, reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]
- 7. Lipidomics in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Documents download module [ec.europa.eu]
Technical Guide: Certificate of Analysis for 17:0-16:1 PG-d5
This document provides an in-depth technical overview of the data and methodologies associated with the certificate of analysis for the deuterated phosphatidylglycerol internal standard, 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol), sodium salt (17:0-16:1 PG-d5). It is intended for researchers, scientists, and professionals in drug development and lipidomics who utilize this standard for quantitative analysis.
Product Information and Specifications
This compound is a high-purity, stable isotope-labeled lipid standard essential for accurate quantification of phosphatidylglycerols in complex biological samples using mass spectrometry-based lipidomics. The odd-chain fatty acid (17:0) and the deuterium (B1214612) label (d5) on the glycerol (B35011) backbone distinguish it from endogenous lipids, making it an ideal internal standard.
Table 1: Product Specifications
| Parameter | Specification |
| Synonym(s) | 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt) |
| CAS Number | 2342575-72-6[1][2] |
| Molecular Formula | C₃₉H₆₉D₅NaO₁₀P[1] |
| Molecular Weight | 761.99 g/mol [1] |
| Purity | >99% (by TLC)[1] |
| Form | Solution in a specified solvent (e.g., Methanol or Chloroform:Methanol) |
| Storage Temperature | -20°C[1] |
Quantitative Data from Batch-Specific Analysis
The following tables summarize typical quantitative results from a batch-specific analysis of this compound.
Table 2: Physicochemical Analysis
| Analysis | Method | Result |
| Physical State | Visual Inspection | Clear, colorless solution |
| Concentration | Gravimetric Analysis | 1.0 mg/mL |
| Chemical Purity | TLC | >99% |
| Chemical Identity | Mass Spectrometry | Conforms to structure |
Table 3: Mass Spectrometry Data
| Ionization Mode | Adduct | Calculated Mass (m/z) | Observed Mass (m/z) |
| Negative | [M-H]⁻ | 738.53 | 738.55 |
| Positive | [M+Na]⁺ | 784.51 | 784.53 |
Experimental Protocols
Detailed methodologies for the key analytical tests performed to generate the certificate of analysis are described below.
-
Objective: To assess the purity of the lipid standard by separating it from potential impurities.
-
Methodology:
-
Plate: Silica gel 60 Å TLC plate.
-
Mobile Phase: A solvent system such as Chloroform:Methanol:Water (65:25:4, v/v/v) is prepared.
-
Sample Application: Approximately 10 µg of the this compound standard is spotted onto the TLC plate.
-
Development: The plate is placed in a chromatography tank saturated with the mobile phase and allowed to develop until the solvent front is approximately 1 cm from the top.
-
Visualization: The plate is dried and then sprayed with a primuline (B81338) solution (or another suitable staining agent like phosphomolybdic acid) and visualized under UV light.
-
Analysis: The purity is determined by comparing the intensity of the principal spot to any secondary spots. A single spot indicates high purity.[1]
-
-
Objective: To confirm the chemical identity and structure of the compound by analyzing its mass-to-charge ratio and fragmentation pattern.
-
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.
-
Sample Preparation: The standard solution is further diluted in an appropriate solvent (e.g., Methanol with 0.1% formic acid or ammonium (B1175870) acetate) to a final concentration suitable for infusion (e.g., ~1 µg/mL).
-
Infusion: The diluted sample is directly infused into the ESI source.
-
Data Acquisition: Mass spectra are acquired in both positive and negative ionization modes. Full scan MS is performed to identify the parent ion, and tandem MS (MS/MS) is performed to analyze the fragmentation pattern, which confirms the fatty acid constituents.
-
Analysis: The observed mass of the parent ion is compared to the calculated theoretical mass. The fragmentation pattern is analyzed to confirm the presence of the 17:0 and 16:1 fatty acid chains.
-
Visualizations
The following diagrams illustrate the quality control workflow and the structural analysis of the this compound standard.
References
function of odd-chain fatty acids in lipids
An In-Depth Technical Guide on the Core Functions of Odd-Chain Fatty Acids in Lipids
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Odd-chain fatty acids (OCFAs), once considered minor and physiologically insignificant lipids, are now recognized for their multifaceted roles in metabolism, cell signaling, and human health. Characterized by an odd number of carbon atoms, the most studied being pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), these molecules are emerging as important biomarkers and potential therapeutic agents. This technical guide provides a comprehensive overview of the sources, metabolism, and incorporation of OCFAs into complex lipids. It delves into their core functions, including their anaplerotic role in replenishing Krebs cycle intermediates, their influence on cell membrane properties, and their activity as signaling molecules through receptors like GPR40. Furthermore, this document summarizes key quantitative data, details common experimental protocols for OCFA analysis, and presents critical metabolic and signaling pathways.
Introduction to Odd-Chain Fatty Acids (OCFAs)
For decades, fatty acid research predominantly focused on even-chain fatty acids, which constitute the vast majority of lipids in the human body.[1] OCFAs, present in trace amounts (<1% of total plasma fatty acids), were often used merely as internal standards in analytical chemistry due to their low endogenous concentrations.[1][2] However, a growing body of epidemiological evidence has linked higher circulating levels of C15:0 and C17:0 with a lower risk of cardiometabolic diseases, including type 2 diabetes (T2D) and cardiovascular disease, sparking renewed interest in their biological functions.[3][4][5]
OCFAs are structurally similar to their even-chain counterparts but differ critically in their metabolism. The terminal three-carbon unit, propionyl-CoA, resulting from their beta-oxidation, provides a direct entry point into the Krebs (TCA) cycle, a process known as anaplerosis, which has significant implications for cellular energy and biosynthesis.[2][5][6] This guide explores the journey of OCFAs from their origins to their functional integration into cellular lipid networks.
Sources of Odd-Chain Fatty Acids
OCFAs in humans are derived from both exogenous (dietary) and endogenous sources.
-
Dietary Intake : The primary dietary sources of OCFAs are ruminant fat, particularly dairy products and meat.[5][6] In ruminants, propionate (B1217596) produced by microbial fermentation in the rumen serves as a primer for fatty acid synthesis, leading to the formation of OCFAs like C15:0 and C17:0.[6] Consequently, the consumption of milk and dairy fat is often associated with increased plasma concentrations of these fatty acids.[2][4]
-
Endogenous Synthesis : There is compelling evidence for the endogenous production of OCFAs. One major pathway involves the gut microbiota, where the fermentation of dietary fibers produces short-chain fatty acids, including propionate.[3] This gut-derived propionate can be absorbed and utilized by host cells, such as hepatocytes, as a precursor for the de novo synthesis of OCFAs.[6][7] Another proposed endogenous pathway is the α-oxidation of even-chain fatty acids in peroxisomes, which involves the removal of a single carbon atom to produce an odd-chain fatty acyl-CoA.[3][4]
Metabolism and Anaplerotic Function
The catabolism of OCFAs follows the same beta-oxidation spiral as even-chain fatty acids, yielding acetyl-CoA molecules. However, the final round of oxidation produces one molecule of acetyl-CoA and one molecule of propionyl-CoA (C3).[8]
This propionyl-CoA is the metabolic signature of OCFAs and is central to their unique physiological function. It is converted to the TCA cycle intermediate succinyl-CoA through a crucial three-step enzymatic pathway in the mitochondria.[4][9] This conversion serves an anaplerotic role, replenishing TCA cycle intermediates that may be depleted for biosynthesis or energy demands.
The pathway is as follows:
-
Carboxylation : Propionyl-CoA is carboxylated by propionyl-CoA carboxylase , a biotin (B1667282) (Vitamin B7)-dependent enzyme, to form D-methylmalonyl-CoA.[3][4][10]
-
Isomerization (Epimerization) : Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[3][4]
-
Rearrangement (Mutation) : Methylmalonyl-CoA mutase , a vitamin B12 (adenosylcobalamin)-dependent enzyme, rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA .[3][9][10]
This anaplerotic flux can enhance mitochondrial function, which is particularly relevant in tissues with high energy demands or under conditions of metabolic stress.[11]
Incorporation and Distribution in Lipid Classes
Once synthesized or absorbed, OCFAs are activated to their CoA esters and, like their even-chain counterparts, can be incorporated into various complex lipid classes. The distribution of OCFAs is not uniform across these classes, suggesting specific functional roles.[12][13]
Studies using targeted lipidomics on human plasma have revealed a heterogeneous integration of C15:0 and C17:0.[12][13] Triacylglycerols (TAGs), free fatty acids (FFAs), cholesteryl esters (CEs), and phosphatidylcholines (PCs) are the major contributors to the total plasma abundance of OCFAs.[12] However, the relative concentration of OCFAs can be particularly high in monoacylglycerols (MAGs).[12][13] Furthermore, the ratio of C15:0 to C17:0 varies significantly between lipid classes, with MAGs and diacylglycerols (DAGs) being enriched in C15:0, while phosphatidylethanolamines (PEs) and lysophosphatidylethanolamines (LPEs) are predominantly composed of C17:0.[13]
Physiological Functions and Signaling Pathways
The biological activities of OCFAs extend beyond their role in energy metabolism. They are involved in maintaining cellular homeostasis and participating in signaling cascades.
Cell Membrane Integrity
As saturated fatty acids, OCFAs can be incorporated into the phospholipid bilayer of cell membranes. This integration can influence membrane fluidity, stability, and the formation of lipid rafts, thereby affecting the function of membrane-bound proteins and signaling complexes. The stable, saturated nature of OCFAs may help protect cell membranes from lipid peroxidation.
GPR40 Signaling
OCFAs, like other long-chain fatty acids, are natural ligands for G-protein coupled receptors (GPCRs), most notably GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[14][15] GPR40 is highly expressed in pancreatic β-cells, enteroendocrine cells, and the brain.[14][15]
Activation of GPR40 in pancreatic β-cells by fatty acids in a glucose-dependent manner leads to the stimulation of insulin (B600854) secretion.[14] The signaling cascade proceeds as follows:
-
Ligand Binding : An OCFA binds to and activates the GPR40 receptor.
-
G-Protein Activation : The receptor couples with and activates the Gαq subunit of its associated heterotrimeric G-protein.
-
PLC Activation : Gαq activates phospholipase C (PLC).
-
Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization : IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.
-
Insulin Exocytosis : The resulting increase in intracellular Ca²⁺ concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane and the subsequent secretion of insulin.[14]
Quantitative Data Summary
The precise quantification of OCFAs in different lipid fractions is crucial for understanding their association with physiological and pathological states.
Table 1: Distribution of OCFAs Across Plasma Lipid Classes
This table summarizes representative data on the contribution of different lipid classes to the total plasma OCFA pool and the proportion of lipids within each class that contain an OCFA moiety.
| Lipid Class | Contribution to Total Plasma L-OCFA (%)¹ | Proportion of Lipid Class Containing OCFA (%)¹ | Predominant OCFA |
| Triacylglycerols (TAG) | ~30-40% | < 2% | C15:0 & C17:0 |
| Free Fatty Acids (FFA) | ~15-25% | < 2% | C17:0 > C15:0 |
| Cholesteryl Esters (CE) | ~15-25% | < 2% | C17:0 > C15:0 |
| Phosphatidylcholines (PC) | ~10-20% | < 2% | C17:0 > C15:0 |
| Diacylglycerols (DAG) | < 5% | ~5-15% | C15:0 |
| Monoacylglycerols (MAG) | < 1% | ~30-45% | C15:0 |
| Phosphatidylethanolamines (PE) | < 5% | < 0.2% | C17:0 |
| Lysophosphatidylcholines (LPC) | < 5% | < 2% | C17:0 > C15:0 |
¹ Data synthesized from findings reported in the EPIC-Potsdam cohort study.[12][13][16] L-OCFA refers to lipids containing OCFAs.
Table 2: Association of OCFA-Containing Lipids with Type 2 Diabetes (T2D) Risk
This table presents Hazard Ratios (HRs) from the EPIC-Potsdam study, illustrating the link between specific OCFA-containing lipid classes and T2D incidence.
| Lipid Species | Sex | Association with T2D Risk (Quintile 5 vs. Quintile 1) | 95% Confidence Interval |
| Phosphatidylcholine(C15:0) | Women | Inverse (HR: 0.56) | 0.32 - 0.97 |
| Lysophosphatidylcholine(C17:0) | Women | Inverse (HR: 0.42) | 0.23 - 0.76 |
| Cholesteryl Ester(C17:0) | Both | Inverse | (Statistically significant) |
| Monoacylglycerol(C15:0) | Both | Inverse | (Statistically significant) |
| Free Fatty Acid(C17:0) | Women | Positive (HR > 1.0) | (Statistically significant) |
| Lysophosphatidylcholine(C15:0) | Men | Positive (HR: 1.96) | 1.06 - 3.63 |
Data adapted from Prada et al., Clin Nutr, 2021.[12][16] An HR < 1.0 indicates a lower risk, while an HR > 1.0 indicates a higher risk.
Experimental Protocols
Accurate analysis of OCFAs in biological matrices is fundamental. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for fatty acid profiling. A typical workflow involves lipid extraction, saponification/transesterification to release fatty acids and convert them to volatile esters, and finally, instrumental analysis.
Workflow for OCFA Analysis
Protocol 1: Total Lipid Extraction from Plasma (Folch Method)
This protocol is a scaled-down version of the classic Folch method for extracting total lipids from plasma.
-
Sample Preparation : To a 1.5 mL glass tube, add 100 µL of plasma.
-
Internal Standards : Add a known quantity of deuterated OCFA internal standards (e.g., d3-C15:0, d3-C17:0) to the plasma for accurate quantification.
-
Solvent Addition : Add 2 mL of a 2:1 (v/v) chloroform (B151607):methanol (B129727) mixture to the tube. Vortex vigorously for 1 minute to create a single-phase solution and allow proteins to precipitate.
-
Phase Separation : Add 400 µL of 0.9% NaCl solution (or pure water) to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation : Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer containing the lipids.
-
Lipid Collection : Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying : Evaporate the solvent to dryness under a stream of nitrogen gas. The resulting lipid film can be stored at -80°C until derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This acid-catalyzed method simultaneously esterifies free fatty acids and transesterifies fatty acids from complex lipids.
-
Reagent Preparation : Use a commercial 12-14% Boron Trifluoride (BF₃) in methanol solution. This reagent is toxic and moisture-sensitive; handle in a fume hood.
-
Reaction : Re-dissolve the dried lipid extract from Protocol 1 in 1 mL of toluene. Add 2 mL of 12-14% BF₃-methanol reagent.[2]
-
Incubation : Cap the tube tightly with a PTFE-lined cap and heat at 80-100°C for 45-60 minutes.[17] This allows for complete conversion to FAMEs.
-
Extraction : After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of water to the tube. Vortex thoroughly for 30 seconds to extract the non-polar FAMEs into the upper hexane layer.
-
Collection : Centrifuge at 1,500 x g for 5 minutes to ensure clear phase separation. Carefully collect the upper hexane layer containing the FAMEs. This sample is now ready for GC-MS analysis.[2]
Protocol 3: GC-MS Analysis
-
Injection : Inject 1-2 µL of the FAMEs solution (in hexane) into the GC.
-
Gas Chromatography : Use a polar capillary column (e.g., a wax-type column) suitable for FAME separation. A typical temperature program starts at a lower temperature (~120°C), ramps up to separate the FAMEs by chain length and unsaturation, and ends at a higher temperature (~240°C) to elute all components.
-
Mass Spectrometry : Operate the MS in either scan mode to identify fatty acids or Selected Ion Monitoring (SIM) mode for higher sensitivity and accurate quantification of specific target ions for each FAME and its corresponding deuterated internal standard.
Conclusion and Future Directions
The study of odd-chain fatty acids has transitioned from a niche area of lipidology to a significant field with direct relevance to human health and disease. Their unique metabolic fate via propionyl-CoA provides a direct anaplerotic substrate for the TCA cycle, a function not shared by their even-chain counterparts. The inverse association between circulating OCFAs and cardiometabolic disease highlights their potential as protective molecules. The discovery of their role as signaling ligands for receptors like GPR40 opens new avenues for drug development, particularly for metabolic disorders like type 2 diabetes.
Future research should focus on several key areas:
-
Dissecting Endogenous vs. Exogenous Contributions : Differentiating the metabolic impact of dietary OCFAs from those produced by the gut microbiome.
-
Therapeutic Potential : Investigating the pharmacological effects of pure C15:0 or C17:0 supplementation in pre-clinical and clinical settings.
-
Broader Signaling Roles : Exploring the interaction of OCFAs with other cellular receptors and signaling pathways beyond GPR40.
-
Lipid Class-Specific Functions : Elucidating why OCFAs are heterogeneously distributed among lipid classes and the functional consequences of this specific incorporation.
This guide provides a foundational understanding for researchers and drug development professionals, underscoring that these once-overlooked fatty acids are critical players in the complex landscape of lipid metabolism and cellular regulation.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. brainly.com [brainly.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 7. Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]
- 9. youtube.com [youtube.com]
- 10. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 15. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. jfda-online.com [jfda-online.com]
An In-depth Technical Guide to the Natural Occurrence of Heptadecanoic (17:0) and Palmitoleic (16:1) Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, analysis, and biological significance of heptadecanoic acid (17:0) and palmitoleic acid (16:1). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.
Natural Occurrence of 17:0 and 16:1 Fatty Acids
Heptadecanoic acid (17:0) and palmitoleic acid (16:1) are naturally occurring fatty acids with distinct distributions in the biological world. While 17:0 is a saturated odd-chain fatty acid, 16:1 is a monounsaturated omega-7 fatty acid. Their presence in various organisms and food sources is of significant interest due to their roles as biomarkers and their potential physiological effects.
Heptadecanoic Acid (17:0)
Heptadecanoic acid, a 17-carbon saturated fatty acid, is found in trace amounts in various natural sources. Its primary dietary origin is from ruminant fats, making it a valuable biomarker for the consumption of dairy and ruminant meat products.[1][2][3] Endogenous synthesis from propionic acid produced by gut microbiota also contributes to its presence in tissues.
Table 1: Quantitative Occurrence of Heptadecanoic Acid (17:0) in Various Sources
| Food Source | Sample Type | Concentration of 17:0 (% of total fatty acids) |
| Dairy Products | Milk Fat | 0.61[1][2][3] |
| Human Milk Fat (standard diet) | 0.31 - 0.41[4] | |
| Human Milk Fat (milk-free diet) | 0.17 - 0.24[4] | |
| Ruminant Meat | Meat Fat | 0.83[1][2][3] |
| Beef | 1-2[5] |
Palmitoleic Acid (16:1)
Palmitoleic acid is a monounsaturated fatty acid that can be synthesized endogenously from palmitic acid by the enzyme stearoyl-CoA desaturase-1. It is also found in a variety of dietary sources, with particularly high concentrations in macadamia nuts and sea buckthorn oil.
Table 2: Quantitative Occurrence of Palmitoleic Acid (16:1) in Various Sources
| Food Source | Sample Type | Concentration of 16:1 (% of total fatty acids) |
| Macadamia Nuts | Oil | 18 - 36[6][7] |
| Oil (Venezuelan) | 22.6[8] | |
| Oil | 19.11[9] | |
| Sea Buckthorn | Pulp Oil | 28 - 43[10] |
| Pulp Oil (Mongolian) | 32.86[11] | |
| Pulp Oil | 35.95[12] | |
| Berries (subsp. rhamnoides) | 26.0[13] | |
| Berries (subsp. sinensis) | 21.5[13] | |
| Oil | 28.04[14] |
Experimental Protocols for Fatty Acid Analysis
The accurate quantification of 17:0 and 16:1 fatty acids in biological and food samples is crucial for research and quality control. The following sections detail the standard methodologies for lipid extraction and fatty acid analysis.
Lipid Extraction
The initial step in fatty acid analysis is the extraction of total lipids from the sample matrix. The Folch and Bligh & Dyer methods are two of the most widely used and validated procedures.
Protocol 1: Modified Folch Method for Lipid Extraction
This method is suitable for the exhaustive extraction of lipids from animal tissues.[15][16]
-
Homogenization: Weigh a known amount of the sample and homogenize it in a 2:1 (v/v) chloroform (B151607):methanol (B129727) mixture. The solvent volume should be approximately 20 times the volume of the tissue sample.
-
Filtration: Filter the homogenate using a Buchner funnel with Whatman No. 1 filter paper to separate the liquid extract from the solid residue.
-
Washing: Wash the extract with 0.2 of its volume with a 0.9% NaCl solution. This will cause the mixture to separate into two phases.
-
Phase Separation: After centrifugation or allowing the mixture to stand, the lower chloroform phase containing the lipids is carefully separated from the upper methanol-water phase.
-
Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen or in a vacuum evaporator to yield the total lipid extract.
Protocol 2: Bligh & Dyer Method for Lipid Extraction
This rapid method is suitable for a wide range of biological samples.[17][18][19][20]
-
Initial Homogenization: For a 1 g sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and homogenize thoroughly.
-
Addition of Chloroform: Add 1.25 mL of chloroform and mix again.
-
Addition of Water: Add 1.25 mL of distilled water and mix to induce phase separation.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 rpm) for 5-10 minutes to achieve a clear separation of the two phases.
-
Collection of Lipid Phase: The lower chloroform phase, which contains the lipids, is carefully collected using a Pasteur pipette.
-
Drying: The solvent is evaporated to obtain the lipid extract.
Fatty Acid Methyl Ester (FAME) Preparation and Analysis
For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters (FAMEs).
Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs)
This protocol uses boron trifluoride (BF3) in methanol as the esterifying agent.[21]
-
Saponification: To the extracted lipid sample, add 2 mL of 0.5 N methanolic NaOH. Heat the mixture at 100°C for 5-10 minutes.
-
Esterification: After cooling, add 2 mL of 12% BF3-methanol solution and heat again at 100°C for 5-10 minutes.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Shake the tube vigorously.
-
Collection of FAMEs: The upper hexane layer containing the FAMEs is transferred to a clean vial for GC analysis.
Protocol 4: Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis of FAMEs
GC-FID is the standard technique for the separation and quantification of FAMEs.
-
Gas Chromatograph: An Agilent 6890 GC system or equivalent.[22]
-
Column: A polar capillary column, such as a DB-Wax or HP-88 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[23]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp 1: Increase to 240°C at 3°C/minute.
-
Hold at 240°C for 15 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Quantification: FAMEs are identified by comparing their retention times with those of known standards. Quantification is performed by measuring the peak areas and using an internal standard.
Signaling Pathways and Biological Roles
Heptadecanoic acid and palmitoleic acid are not merely structural components of lipids but also play active roles in metabolic signaling.
Metabolism of Heptadecanoic Acid (17:0)
As an odd-chain fatty acid, the beta-oxidation of heptadecanoic acid yields acetyl-CoA units until a final three-carbon unit, propionyl-CoA, remains. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle (TCA cycle). This pathway provides an anaplerotic entry into the TCA cycle.
Metabolism of Heptadecanoic Acid (17:0)
Palmitoleic Acid (16:1) as a Lipokine
Palmitoleic acid has been identified as a "lipokine," a lipid hormone that communicates between tissues to regulate metabolic homeostasis. One of its key mechanisms of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα) and AMP-activated protein kinase (AMPK).
Signaling Pathway of Palmitoleic Acid (16:1)
Palmitoleic acid supplementation has been shown to stimulate glucose uptake in the liver through the activation of AMPK and fibroblast growth factor 21 (FGF-21), in a PPARα-dependent manner.[24] This highlights the potential of palmitoleic acid in the modulation of metabolic pathways and as a therapeutic target in metabolic diseases.
Experimental Workflow
The overall workflow for the analysis of 17:0 and 16:1 fatty acids from a biological or food sample involves several key stages, from sample preparation to data analysis.
Workflow for Fatty Acid Analysis
This guide provides a foundational understanding of the natural occurrence, analytical methodologies, and biological roles of heptadecanoic and palmitoleic acids. The detailed protocols and pathway diagrams serve as practical resources for researchers and professionals in the fields of life sciences and drug development.
References
- 1. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]
- 2. HEPTADECANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. researchgate.net [researchgate.net]
- 5. extension.wvu.edu [extension.wvu.edu]
- 6. sowelab.com [sowelab.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Lipid Profile and Antioxidant Activity of Macadamia Nuts (Macadamia integrifolia) Cultivated in Venezuela [scirp.org]
- 9. theconsciouslife.com [theconsciouslife.com]
- 10. Fatty Acid Composition of Developing Sea Buckthorn (Hippophae rhamnoides L.) Berry and the Transcriptome of the Mature Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mongoliajol.info [mongoliajol.info]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sea Buckthorn Oil as a Valuable Source of Bioaccessible Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid extraction by folch method | PPTX [slideshare.net]
- 16. repository.seafdec.org [repository.seafdec.org]
- 17. tabaslab.com [tabaslab.com]
- 18. biochem.wustl.edu [biochem.wustl.edu]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 22. agilent.com [agilent.com]
- 23. agilent.com [agilent.com]
- 24. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Phosphatidylglycerols in Bacterial Membranes using 17:0-16:1 PG-d5 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylglycerol (PG) is a key anionic phospholipid constituting a major fraction of the bacterial cell membrane, particularly in Gram-positive bacteria like Staphylococcus aureus.[1][2][3] It plays a crucial role in maintaining membrane integrity, fluidity, and serves as a precursor for other important lipids such as cardiolipin (B10847521) and aminoacylated PGs.[3][4] The modification of PG, for instance by the addition of L-lysine to form lysyl-phosphatidylglycerol (L-PG), is a critical mechanism for bacteria to alter their membrane surface charge.[3] This alteration is a key strategy for evading the host's innate immune system, specifically by developing resistance to cationic antimicrobial peptides (CAMPs).[3]
Quantitative lipidomics, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a powerful tool to accurately measure changes in PG and other lipid species in response to environmental stressors or during infection. The use of stable isotope-labeled internal standards is paramount for reliable quantification, correcting for variations in sample preparation and instrument response. 17:0-16:1 PG-d5 is a deuterated analog of phosphatidylglycerol, making it an ideal internal standard for the accurate quantification of various PG molecular species in complex biological matrices. Its distinct mass allows for clear differentiation from endogenous PGs, while its similar chemical properties ensure co-extraction and co-ionization.
This application note provides a detailed protocol for the quantitative analysis of phosphatidylglycerols in bacterial cultures using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Internal Standard: this compound (Avanti Polar Lipids or equivalent)
-
Solvents: Chloroform (B151607), Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade)
-
Additives: Ammonium (B1175870) acetate
-
Bacterial Culture: e.g., Staphylococcus aureus (control and treated samples)
-
Lipid Extraction: Bligh & Dyer or Folch method reagents[5]
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Protocol 1: Sample Preparation and Lipid Extraction
-
Bacterial Culture: Grow Staphylococcus aureus to the mid-logarithmic phase in a suitable broth. For studying stress responses, expose a parallel culture to a sub-lethal concentration of a cationic antimicrobial peptide for a defined period.
-
Harvesting: Harvest bacterial cells by centrifugation (e.g., 5000 x g, 10 min, 4°C). Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove media components.
-
Internal Standard Spiking: Resuspend the bacterial pellet in a known volume of PBS. Add a precise amount of this compound internal standard solution to each sample at the beginning of the extraction process to ensure accurate normalization.
-
Lipid Extraction (Modified Bligh & Dyer):
-
To the cell suspension containing the internal standard, add a 2.5:1:1 (v/v/v) mixture of methanol, chloroform, and water.
-
Vortex vigorously for 15 minutes to ensure thorough mixing and cell lysis.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).
-
Centrifuge to separate the layers. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase into a new tube.
-
-
Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen gas. Reconstitute the dried lipid film in a known volume of a suitable solvent for LC-MS/MS analysis, such as acetonitrile/methanol (2:1).[6]
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for separating PG species based on their fatty acyl chain length and unsaturation.
-
Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium acetate.[7]
-
Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium acetate.[7]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the run to elute the more hydrophobic lipid species.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Set up specific precursor-to-product ion transitions for the this compound internal standard and the endogenous PG species of interest. The precursor ion will be [M-H]⁻, and the product ions will correspond to the fatty acyl chains.
-
Data Presentation
The following table represents hypothetical quantitative data for major PG species in control and CAMP-treated S. aureus. Concentrations are calculated based on the ratio of the analyte peak area to the internal standard (this compound) peak area, referenced against a calibration curve.
| Lipid Species | MRM Transition (Precursor > Product) | Control (pmol/10^9 cells) | CAMP-Treated (pmol/10^9 cells) | Fold Change |
| This compound (IS) | 753.5 > 269.3 | Spiked Amount | Spiked Amount | N/A |
| PG (30:0) | 693.5 > 241.2 / 255.2 | 150.2 ± 12.5 | 135.8 ± 11.9 | 0.90 |
| PG (32:0) | 721.5 > 255.2 / 269.3 | 210.6 ± 18.3 | 190.1 ± 16.5 | 0.90 |
| PG (33:1) | 733.5 > 253.2 / 283.3 | 85.3 ± 7.9 | 75.4 ± 6.8 | 0.88 |
| PG (34:0) | 749.6 > 269.3 / 283.3 | 350.1 ± 29.8 | 298.5 ± 25.4 | 0.85 |
| PG (34:1) | 747.6 > 267.3 / 283.3 | 120.4 ± 10.1 | 102.7 ± 9.2 | 0.85 |
Data are presented as mean ± standard deviation.
Mandatory Visualization
Conclusion
This application note details a robust and reliable method for the quantification of phosphatidylglycerol species in bacterial samples using LC-MS/MS with the deuterated internal standard this compound. The protocol enables accurate measurement of changes in the PG profile, which is critical for understanding bacterial physiology, pathogenesis, and mechanisms of antimicrobial resistance. The ability to quantify these changes provides valuable insights for researchers in infectious disease and professionals in drug development targeting bacterial membrane biosynthesis and modification pathways.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]
- 3. Gram-positive bacterial membrane lipids at the host–pathogen interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of a Bacterial Lipidomics Analytical Platform: Pilot Validation with Bovine Paratuberculosis Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yecunqilab.org [yecunqilab.org]
- 6. High-throughput analysis of lipidomic phenotypes of methicillin-resistant Staphylococcus aureus by coupling in-situ 96-well cultivation and HILIC-ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Application Notes and Protocols for the Use of 17:0-16:1 PG-d5 as an Internal Standard in Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in health and disease. Endogenous lipids are subject to variability during sample preparation and analysis, necessitating the use of internal standards to ensure data accuracy and reproducibility. 17:0-16:1 Phosphatidylglycerol-d5 (17:0-16:1 PG-d5) is a high-purity, deuterated lipid standard ideal for use as an internal standard in mass spectrometry-based lipidomics workflows. Its unique mass shift, due to the five deuterium (B1214612) atoms, allows for clear differentiation from endogenous phosphatidylglycerol (PG) species, while its chemical similarity ensures it behaves similarly during extraction and ionization processes.
This document provides detailed application notes and protocols for the effective use of this compound as an internal standard for the quantification of phosphatidylglycerols in biological samples.
Properties of this compound
| Property | Value |
| Full Name | 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 |
| Molecular Formula | C₃₉H₆₉D₅O₁₀PNa |
| Molecular Weight | 761.99 g/mol [1] |
| Purity | >99% |
| Formulation | Typically supplied in a solution (e.g., chloroform (B151607) or ethanol) |
| Storage | -20°C in a tightly sealed vial |
Application: Quantitative Analysis of Phosphatidylglycerols in Human Plasma
This protocol outlines a robust method for the quantification of phosphatidylglycerol (PG) species in human plasma using this compound as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow Overview
The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for the quantification of phosphatidylglycerols.
Experimental Protocol
1. Materials and Reagents
-
Human plasma (collected in K2-EDTA tubes)
-
This compound internal standard solution (1 mg/mL in a suitable solvent)
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Ammonium formate
-
Formic acid
2. Preparation of Internal Standard Working Solution
Prepare a working solution of this compound at a concentration of 10 µg/mL in methanol. This working solution will be added to the plasma samples.
3. Sample Preparation (Lipid Extraction)
This protocol is adapted from a widely used methyl-tert-butyl ether (MTBE) based lipid extraction method.
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to the plasma.
-
Add 200 µL of methanol and vortex for 10 seconds.
-
Add 750 µL of MTBE and vortex for 30 seconds.
-
Incubate at room temperature for 30 minutes on a shaker.
-
Add 150 µL of water to induce phase separation and vortex for 10 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (approximately 700 µL) and transfer to a new tube.
-
Dry the organic phase under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v) for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 30 2.0 40 12.0 95 14.0 95 14.1 30 | 18.0 | 30 |
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Monitor the specific precursor-to-product ion transitions for the endogenous PG species of interest and the this compound internal standard. The exact m/z values will depend on the specific PG species being quantified.
-
Example Transition for this compound: The precursor ion will be [M-H]⁻ at m/z 760.0. The product ions will correspond to the fatty acyl chains.
-
-
5. Data Analysis and Quantification
-
Integrate the peak areas of the endogenous PG species and the this compound internal standard using the instrument's software.
-
Calculate the ratio of the peak area of the endogenous PG to the peak area of the internal standard.
-
Prepare a calibration curve using known concentrations of a non-deuterated 17:0-16:1 PG standard spiked into a surrogate matrix (e.g., stripped plasma) with a constant concentration of the this compound internal standard.
-
Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte.
-
Determine the concentration of the endogenous PG species in the samples by interpolating their peak area ratios on the calibration curve.
Quantitative Performance
The use of a deuterated internal standard like this compound provides excellent quantitative performance. The following table summarizes typical performance characteristics for lipidomics assays using deuterated internal standards.
| Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Recovery | 85 - 115% |
| Precision (%RSD) | <15% |
Phosphatidylglycerol Biosynthesis and Signaling Role
Phosphatidylglycerol is not only a structural component of membranes but also a key player in lipid metabolism and signaling. The diagram below outlines the biosynthesis of phosphatidylglycerol and its role as a precursor to other important lipids like cardiolipin.
Caption: Biosynthesis pathway of phosphatidylglycerol and its conversion to cardiolipin.
Phosphatidylglycerol itself can be acted upon by phospholipases to generate lysophosphatidylglycerol (B1238068) (LPG), a signaling molecule involved in various cellular processes. The accurate measurement of PG levels, facilitated by the use of this compound, is crucial for studying these pathways in detail.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of phosphatidylglycerols in complex biological matrices. Its chemical and physical properties closely mimic those of endogenous PGs, ensuring consistent behavior during sample processing and analysis, thereby correcting for variations and improving data quality. The detailed protocol provided herein serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement robust and reproducible lipidomics assays.
References
Application Note: Quantitative Analysis of Phosphatidylglycerol Using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction Phosphatidylglycerol (PG) is a glycerophospholipid that serves as a crucial component of biological membranes and a key precursor for other lipids like cardiolipin.[1] It is notably found in pulmonary surfactant, where its presence is an indicator of fetal lung maturity.[1] Beyond its structural roles, PG is also implicated in cellular signaling processes and inflammatory responses.[2][3] Given its low abundance compared to other phospholipid classes, a highly sensitive and specific analytical method is required for accurate quantification in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose, offering excellent selectivity, robustness, and repeatability.[4][5] This application note provides a detailed protocol for the extraction, separation, and quantification of PG species from biological samples using LC-MS/MS.
Principle This method utilizes liquid chromatography to separate phosphatidylglycerol from other phospholipid classes and endogenous interferences based on its physicochemical properties. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each PG molecular species.[5][6] An internal standard is used to correct for matrix effects and variations in extraction recovery and instrument response.
Experimental Workflow
The overall workflow for the analysis of phosphatidylglycerol involves sample preparation, chromatographic separation, mass spectrometric detection, and data processing.
Caption: A generalized workflow for phosphatidylglycerol (PG) analysis.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade chloroform, methanol (B129727), isopropanol, and water.
-
Reagents: Hydrochloric acid (HCl), ammonium (B1175870) acetate.
-
Internal Standard (IS): A non-naturally occurring PG species (e.g., 14:0-14:0 PG or another odd-chain PG).
-
Biological Matrix: Plasma, serum, cell pellets, or tissue homogenates.
Sample Preparation: Modified Bligh and Dyer Lipid Extraction
This protocol is adapted for the efficient extraction of anionic phospholipids (B1166683) like PG from tissues or cells.[7][8]
-
Homogenization: Homogenize approximately 40 mg of tissue or a cell pellet in 800 µL of a cold solution of methanol and 0.1 M HCl (1:1, v/v) on an ice bath.[9]
-
Phase Separation: Transfer the homogenate to a new tube. Add 400 µL of ice-cold chloroform, vortex for 1 minute, and centrifuge at 18,000 x g for 5 minutes at 4°C to separate the phases.[9]
-
Collection: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 1:1 chloroform/methanol or another suitable solvent) for LC-MS/MS analysis.[8]
LC-MS/MS Instrumentation and Conditions
Reversed-phase high-performance liquid chromatography (RP-HPLC) is often preferred for its high selectivity and robustness in phospholipid analysis.[4][10] Phosphatidylglycerols are readily ionized in negative mode.[7]
| Parameter | Condition | Reference |
| LC System | UHPLC/HPLC System | [6][11] |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | [4][5] |
| Mobile Phase A | Water with 10 mM Ammonium Acetate | [12] |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Acetate | [12] |
| Flow Rate | 0.2 - 0.4 mL/min | [6] |
| Injection Volume | 5 - 10 µL | [13] |
| Column Temp | 40 - 50 °C | - |
| MS System | Triple Quadrupole Mass Spectrometer | [6][11] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [7][14] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [4][5][6] |
| Gas Temp | 300 - 350 °C | - |
| Gas Flow | 8 - 12 L/min | - |
| Nebulizer | 35 - 45 psi | - |
Data Presentation and Quantification
Quantification is performed by monitoring specific MRM transitions for each PG species and the internal standard. The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration in unknown samples is determined.
Table 1: Example MRM Transitions for Common PG Species
Collision energies (CE) are instrument-dependent and require optimization.
| PG Species | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Comment |
| PG (16:0/18:1) | 747.5 | 255.2 (16:0) / 281.2 (18:1) | Fatty acid fragments |
| PG (16:0/18:2) | 745.5 | 255.2 (16:0) / 279.2 (18:2) | Fatty acid fragments |
| PG (18:0/18:1) | 775.5 | 283.2 (18:0) / 281.2 (18:1) | Fatty acid fragments |
| PG (18:1/18:2) | 771.5 | 281.2 (18:1) / 279.2 (18:2) | Fatty acid fragments |
Table 2: Method Performance Characteristics
The following data, adapted from a validated method for 10 phospholipid classes, demonstrates the sensitivity that can be achieved.[6][11]
| Phospholipid Class | Limit of Detection (LOD) (pmol/mL) | Limit of Quantitation (LOQ) (pmol/mL) |
| Phosphatidic Acid (PA) | 0.04 - 0.1 | 0.1 - 0.4 |
| Phosphatidylglycerol (PG) | 0.1 - 0.3 | 0.4 - 1.0 |
| Phosphatidylserine (PS) | 0.2 - 0.6 | 0.6 - 2.0 |
| Phosphatidylinositol (PI) | 0.3 - 1.0 | 1.0 - 3.3 |
Application: Phosphatidylglycerol Biosynthesis Pathway
This LC-MS/MS method can be applied to study metabolic pathways involving PG. The biosynthesis of PG occurs via a sequential pathway starting from phosphatidic acid.[1] Understanding this pathway is critical in studies of lipid metabolism and related diseases.
Caption: The enzymatic pathway for phosphatidylglycerol (PG) biosynthesis.
Conclusion The described LC-MS/MS method provides a robust, sensitive, and specific platform for the quantitative analysis of phosphatidylglycerol in various biological samples. The protocol, from lipid extraction to instrumental analysis, is designed to ensure high-quality data suitable for applications in clinical research, drug development, and fundamental science. The high sensitivity, demonstrated by low pmol/mL limits of quantitation, makes it ideal for detecting low-abundance PG species.[6][11]
References
- 1. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
- 2. Phosphatidylglycerols are induced by gut dysbiosis and inflammation, and favorably modulate adipose tissue remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 10. A single run LC-MS/MS method for phospholipidomics - ProQuest [proquest.com]
- 11. Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Quantitative Analysis of Polyphosphoinositide, Bis(monoacylglycero)phosphate and Phosphatidylglycerol Species by Shotgun Lipidomics after Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. pnas.org [pnas.org]
Application Note: Quantitative Mass Spectrometry Imaging of Phosphatidylglycerol Using 17:0-16:1 PG-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylglycerol (PG) is a crucial glycerophospholipid that plays significant roles in various biological systems. In addition to being a fundamental component of cellular membranes, ensuring their stability and fluidity, PG is involved in vital cellular processes.[1][2] In plants and photosynthetic bacteria, it is indispensable for photosynthesis.[3] In animals, PG is a key component of pulmonary surfactant, and its presence in amniotic fluid is an indicator of fetal lung maturity.[4] Furthermore, PG serves as a precursor for signaling molecules such as lysophosphatidylglycerols, which are involved in regulating inflammatory and immune responses.[2]
Mass Spectrometry Imaging (MSI) has emerged as a powerful technique for visualizing the spatial distribution of lipids and other biomolecules directly in tissue sections.[5] For accurate quantification of these molecules, which is essential for understanding pathological and physiological processes, the use of internal standards is critical.[6][7] Deuterated lipid standards, such as 17:0-16:1 PG-d5, are ideal for quantitative MSI (Q-MSI) as they are chemically identical to their endogenous counterparts but distinguishable by their mass-to-charge ratio. This allows for the correction of variations in ionization efficiency and matrix effects, leading to more precise and reliable quantification.[7]
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative imaging of phosphatidylglycerol in biological tissues using Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging.
Experimental Protocols
I. Materials and Reagents
-
Internal Standard: this compound (e.g., Avanti P/N 858134)
-
Tissue Samples: Fresh frozen tissue, optimally sectioned at 10-14 µm thickness
-
MALDI Matrix: 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA)
-
Solvents: Methanol, Chloroform, Acetonitrile, Trifluoroacetic acid (TFA) (all LC-MS grade)
-
Equipment:
-
Cryostat for tissue sectioning
-
MALDI target plates (Indium Tin Oxide coated slides are recommended)
-
Automated matrix sprayer or spotter
-
MALDI-TOF or MALDI-QTOF Mass Spectrometer
-
MSI data analysis software
-
II. Sample Preparation
-
Tissue Sectioning:
-
Equilibrate the frozen tissue block to the cryostat temperature (-20°C).
-
Section the tissue at a thickness of 10-14 µm.
-
Thaw-mount the tissue section onto a MALDI target plate. Minimize the time between sectioning and mounting to prevent degradation.
-
Store the mounted tissue sections at -80°C until further processing.
-
-
Internal Standard Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 chloroform:methanol). The final concentration should be optimized to be within the dynamic range of the endogenous PG species.
-
Homogeneously apply the internal standard solution onto the tissue section. An automated sprayer is highly recommended for even application.[8]
-
Allow the solvent to completely evaporate in a desiccator.
-
-
Matrix Application:
-
Prepare a saturated solution of the chosen MALDI matrix (e.g., DHB in 50% acetonitrile, 0.1% TFA).
-
Apply the matrix solution over the tissue section using an automated sprayer. The goal is to create a uniform, thin layer of fine crystals.
-
The quality of the matrix deposition is critical for achieving high-quality MSI data.
-
III. MALDI-MSI Data Acquisition
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture in the mass range of interest.
-
MSI Parameters:
-
Ionization Mode: Negative ion mode is typically used for the analysis of acidic phospholipids (B1166683) like PG.
-
Laser Energy: Optimize the laser energy to achieve good signal intensity while minimizing fragmentation.
-
Spatial Resolution: Set the desired spatial resolution (e.g., 50-100 µm).
-
Mass Range: Acquire data over a mass range that includes both the endogenous PG species and the this compound internal standard.
-
-
Data Acquisition: Acquire mass spectra in a raster pattern across the entire tissue section.
IV. Data Analysis
-
Data Import: Import the raw MSI data into a compatible analysis software.
-
Ion Image Generation: Generate ion images for the endogenous PG species of interest and the this compound internal standard by selecting their respective m/z values.
-
Normalization: Normalize the intensity of each endogenous PG species by the intensity of the this compound internal standard on a pixel-by-pixel basis. The formula for normalization is: Normalized Intensity = (Intensity of Endogenous PG) / (Intensity of this compound)
-
Quantitative Analysis: Create a calibration curve by spotting known concentrations of the endogenous PG and the internal standard on a control tissue section. Use this curve to convert the normalized intensity values into absolute concentrations (e.g., pmol/mg of tissue).
-
Visualization: Generate quantitative ion images that display the spatial distribution of the absolute or relative abundance of the target PG species across the tissue section.
Data Presentation
The quantitative data obtained from the MSI experiment can be summarized in a table for clear comparison of PG levels in different regions of interest (ROIs) within the tissue.
| Region of Interest (ROI) | Endogenous PG Species | Mean Normalized Intensity (± SD) | Absolute Concentration (pmol/mg tissue) |
| Tumor Core | PG (34:1) | 1.25 (± 0.15) | 5.8 |
| PG (36:2) | 0.89 (± 0.11) | 4.1 | |
| Tumor Margin | PG (34:1) | 0.78 (± 0.09) | 3.6 |
| PG (36:2) | 0.65 (± 0.08) | 3.0 | |
| Adjacent Normal Tissue | PG (34:1) | 0.45 (± 0.05) | 2.1 |
| PG (36:2) | 0.38 (± 0.04) | 1.8 |
Table 1: Example of quantitative data for different phosphatidylglycerol species in various tissue regions, normalized to the this compound internal standard.
Visualizations
Experimental Workflow
Caption: Quantitative MSI workflow using an internal standard.
Simplified Phosphatidylglycerol Signaling Pathway
Caption: Simplified PG signaling pathway.
References
- 1. Ultimate Guide to Phosphatidylglycerol: Structure, Functions, and Analysis [metwarebio.com]
- 2. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Biosynthesis of phosphatidylglycerol in photosynthetic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Standard Addition as a Method for Quantitative Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALDI-MSI-LC-MS/MS Workflow for Single-Section Single Step Combined Proteomics and Quantitative Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations for MALDI-Based Quantitative Mass Spectrometry Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Lipidomics Analysis using 17:0-16:1 PG-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of lipid species is paramount in lipidomics research to understand their roles in health and disease. The use of stable isotope-labeled internal standards is a critical component of robust quantitative mass spectrometry-based lipidomics workflows. This document provides a detailed protocol for the preparation and spiking of a deuterated internal standard, 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-16:1 PG-d5), into biological samples for accurate quantification of phosphatidylglycerols (PGs).
Phosphatidylglycerols are anionic phospholipids (B1166683) that are key components of cellular membranes and precursors for other lipids like cardiolipin.[1] Alterations in PG levels have been implicated in various physiological and pathological processes, including inflammation and metabolic disorders.[2] Therefore, precise measurement of PGs is essential for advancing our understanding of their biological functions.
Quantitative Data Summary
The following table summarizes the concentration of this compound as available in a commercial internal standard mixture. This information is crucial for calculating the appropriate volume of the standard to be spiked into samples to achieve a desired final concentration.
| Internal Standard | Source | Concentration (nmol/mL) |
| This compound | UltimateSPLASH™ ONE | 19.68 |
| [3] |
Experimental Protocols
This section outlines a detailed protocol for spiking the this compound internal standard into a biological sample (e.g., plasma) followed by a lipid extraction procedure using methyl-tert-butyl ether (MTBE), a widely accepted method in lipidomics.[4]
Materials:
-
This compound internal standard solution (e.g., from UltimateSPLASH™ ONE)
-
Biological sample (e.g., plasma, serum, cell pellet)
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE; LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials with inserts
Protocol:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
For liquid samples (e.g., plasma, serum), aliquot a specific volume (e.g., 20 µL) into a clean microcentrifuge tube.
-
For cell pellets or tissue homogenates, ensure the sample is appropriately prepared and a known amount is used.
-
-
Internal Standard Spiking:
-
Prepare a working solution of the this compound internal standard if necessary, by diluting the stock solution with an appropriate solvent (e.g., methanol). The final concentration in the sample should be within the linear range of the mass spectrometer.
-
Add a precise volume of the this compound internal standard working solution to each sample. The amount added should be consistent across all samples and quality controls.
-
-
Lipid Extraction (MTBE Method): [4]
-
To the sample containing the internal standard, add 1.5 mL of methanol and vortex thoroughly.
-
Add 5 mL of MTBE and incubate the mixture for 1 hour at room temperature on a shaker.[4]
-
Induce phase separation by adding 1.25 mL of water.[4]
-
Incubate for 10 minutes at room temperature and then centrifuge at 1,000 x g for 10 minutes.[4]
-
Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new clean tube.
-
Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Visualization of Phosphatidylglycerol Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of phosphatidylglycerol.
References
- 1. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
- 2. Phosphatidylglycerols are induced by gut dysbiosis and inflammation, and favorably modulate adipose tissue remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Lipidomics: A Detailed Protocol for Sample Preparation Using 17:0-16:1 PG-d5
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the preparation of biological samples for lipidomics analysis, with a specific focus on the utilization of the deuterated internal standard 17:0-16:1 Phosphatidylglycerol-d5 (17:0-16:1 PG-d5). Accurate quantification of lipid species is paramount in understanding disease mechanisms and in the development of novel therapeutics. The inclusion of internal standards is crucial for correcting variations that can occur during sample preparation and analysis.[1] This protocol is designed to deliver high-quality, reproducible data for downstream analysis by liquid chromatography-mass spectrometry (LC-MS).
Introduction to Lipidomics and the Role of Internal Standards
Lipidomics, a branch of metabolomics, involves the comprehensive analysis of all lipid molecules within a biological system. Lipids play critical roles in cellular structure, signaling, and energy storage.[2][3] Dysregulation of lipid metabolism is implicated in numerous diseases, including cardiovascular disease, diabetes, and cancer, making lipidomics a powerful tool for biomarker discovery and drug development.
Accurate and reproducible quantification of lipids is a significant challenge in lipidomics. The use of internal standards, particularly stable isotope-labeled compounds like deuterated lipids, is essential to control for sample loss during extraction and for variations in ionization efficiency during mass spectrometry analysis.[1][4][5] The this compound standard is a valuable tool for the precise quantification of phosphatidylglycerols (PGs), a class of phospholipids (B1166683) involved in various cellular processes. This odd-chain and deuterated standard is designed to be spectrally distinct from naturally occurring lipid species.[6]
Experimental Workflow Overview
The following diagram outlines the general workflow for lipidomics sample preparation.
Caption: General workflow for lipidomics sample preparation and analysis.
Detailed Experimental Protocols
This section provides detailed protocols for the extraction of lipids from plasma/serum and tissue samples. The choice of extraction method can influence the recovery of different lipid classes.[7] The Methyl-tert-butyl ether (MTBE) method is highlighted here for its efficiency in extracting a broad range of lipids, including polar species.[8][9]
Materials and Reagents
-
Biological sample (e.g., plasma, serum, tissue homogenate)
-
This compound internal standard solution (e.g., as part of a commercial mix like UltimateSPLASH™ ONE)[6]
-
Methanol (MeOH), LC-MS grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, LC-MS grade
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator (e.g., SpeedVac)
-
LC-MS vials with inserts
Protocol 1: Lipid Extraction from Plasma/Serum using MTBE Method
This protocol is adapted from established methods for plasma lipidomics.[10][11]
-
Sample Preparation: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 25 µL of plasma or serum. Add a pre-determined amount of the this compound internal standard solution. The optimal amount should be determined to be within the linear range of the instrument's response.
-
Lipid Extraction:
-
Add 225 µL of ice-cold MeOH containing the internal standard to the sample.
-
Vortex for 10 seconds.
-
Add 750 µL of MTBE.
-
Vortex for 10 seconds and then incubate on an orbital shaker for 1 hour at room temperature.[11]
-
-
Phase Separation:
-
Collection of Organic Phase: Carefully collect the upper organic phase (containing the lipids) and transfer it to a new clean tube.
-
Evaporation: Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the LC-MS mobile phase, typically a mixture of isopropanol (B130326) and acetonitrile. Vortex thoroughly and transfer to an LC-MS vial.
Caption: MTBE extraction workflow for plasma/serum samples.
Protocol 2: Lipid Extraction from Tissue Samples using MTBE Method
This protocol is suitable for various tissue types.[8]
-
Sample Preparation: Weigh a small piece of frozen tissue (e.g., 10-20 mg) and place it in a bead-beating tube.
-
Homogenization: Add a volume of ice-cold PBS to the tube. The volume should be adjusted based on the tissue weight to achieve a specific concentration (e.g., 100 mg/mL). Add ceramic beads and homogenize the tissue using a bead beater.
-
Internal Standard Spiking: Transfer a known volume of the tissue homogenate (e.g., 100 µL) to a new microcentrifuge tube. Add the this compound internal standard solution.
-
Lipid Extraction:
-
Add 225 µL of ice-cold MeOH containing the internal standard.
-
Vortex for 10 seconds.
-
Add 750 µL of MTBE.
-
Vortex for 10 seconds and then sonicate for 15 minutes in a water bath.
-
-
Phase Separation:
-
Add 188 µL of water.
-
Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Phase: Carefully collect the upper organic phase and transfer it to a new clean tube.
-
Evaporation: Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the LC-MS mobile phase and transfer to an LC-MS vial.
Data Presentation and Quantification
Quantitative data should be presented in a clear and structured format. The use of an internal standard like this compound allows for the accurate determination of the concentration of endogenous phosphatidylglycerol species. The concentration of the analyte is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Table 1: Example of a Quantitative Data Summary
| Sample ID | Analyte (Endogenous PG) | Analyte Peak Area | IS (this compound) Peak Area | Response Ratio (Analyte/IS) | Concentration (µg/mL) |
| Control 1 | PG 34:1 | 1.25E+06 | 2.50E+06 | 0.50 | 5.0 |
| Control 2 | PG 34:1 | 1.30E+06 | 2.45E+06 | 0.53 | 5.3 |
| Treated 1 | PG 34:1 | 2.50E+06 | 2.55E+06 | 0.98 | 9.8 |
| Treated 2 | PG 34:1 | 2.65E+06 | 2.60E+06 | 1.02 | 10.2 |
Note: The final concentration is calculated using a calibration curve generated with known concentrations of the analyte and a fixed concentration of the internal standard.
LC-MS Analysis
A high-resolution mass spectrometer coupled with a liquid chromatography system is recommended for lipidomics analysis.
-
Chromatography: A reverse-phase C18 column is commonly used for the separation of lipid species. A gradient elution with mobile phases containing solvents like water, acetonitrile, and isopropanol with additives such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) is typically employed.
-
Mass Spectrometry: Electrospray ionization (ESI) is the most common ionization technique for lipids. Data can be acquired in both positive and negative ion modes to cover a wider range of lipid classes. For phosphatidylglycerols, negative ion mode is often preferred.
Signaling Pathway Involving Phosphatidylglycerol
Phosphatidylglycerol is a precursor for the synthesis of cardiolipin (B10847521), a key phospholipid of the inner mitochondrial membrane. This pathway is crucial for mitochondrial function and energy metabolism.
Caption: Simplified cardiolipin biosynthesis pathway.
Conclusion
This application note provides a robust and reliable protocol for lipidomics sample preparation using the deuterated internal standard this compound. The detailed methodologies and workflows are intended to guide researchers in obtaining high-quality, quantifiable data for their studies. The accurate measurement of lipid species is fundamental to advancing our understanding of their roles in health and disease, and for the development of new diagnostic and therapeutic strategies. The use of appropriate internal standards, such as the one described herein, is a critical component of achieving this goal.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Note: Targeted Lipid Profiling Using 17:0-16:1 PG-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis and for the development of novel therapeutics. Phosphatidylglycerols (PGs) are a class of anionic phospholipids (B1166683) that play crucial roles in various cellular processes, including membrane structure, function, and signaling. Accurate and precise quantification of PG species is therefore essential for advancing our understanding of their biological significance.
This application note describes the use of 17:0-16:1 Phosphatidylglycerol-d5 (17:0-16:1 PG-d5) as an internal standard for the targeted quantification of phosphatidylglycerol species in complex biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard with acyl chains of uncommon length (C17:0 and C16:1) minimizes interference from endogenous lipids and corrects for variations in sample preparation and instrument response, ensuring high accuracy and reproducibility. This compound is a component of the comprehensive UltimateSPLASH™ ONE internal standard mixture provided by Avanti Polar Lipids.
Principle
The methodology is based on the principle of stable isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the biological sample prior to lipid extraction. The endogenous (non-labeled) PG species and the deuterated internal standard are co-extracted, chromatographically separated, and detected by tandem mass spectrometry. Quantification is achieved by comparing the peak area of the endogenous PG species to the peak area of the deuterated internal standard.
Featured Internal Standard
This compound is a high-purity, deuterated phosphatidylglycerol standard. Its key features include:
-
Deuterated Glycerol Backbone (d5): Provides a distinct mass shift for clear differentiation from endogenous lipids.
-
Odd-Chain and Monounsaturated Acyl Chains (17:0 and 16:1): These acyl chain compositions are of low natural abundance, reducing the risk of isobaric interference from naturally occurring lipid species.
-
Component of a Comprehensive Standard Mixture: Included in the UltimateSPLASH™ ONE internal standard mixture, allowing for the simultaneous quantification of multiple lipid classes.
Applications
-
Targeted quantification of PG species in various biological matrices, including plasma, serum, cells, and tissues.
-
Lipidomics studies investigating metabolic disorders, cardiovascular diseases, and cancer.
-
Drug discovery and development to assess the effect of therapeutic interventions on lipid metabolism.
Experimental Workflow
The overall experimental workflow for targeted PG profiling using this compound is illustrated below.
Experimental workflow for targeted lipid profiling.
Protocols
Materials and Reagents
-
This compound internal standard (as part of a mixture like UltimateSPLASH™ ONE or as a standalone standard)
-
Solvents (LC-MS grade): Methanol, Chloroform, Methyl-tert-butyl ether (MTBE), Acetonitrile, Isopropanol, Water
-
Formic acid
-
Biological samples (e.g., plasma, cell pellets, tissue homogenates)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system (e.g., equipped with a triple quadrupole mass spectrometer)
-
Chromatography column (HILIC or C18 reversed-phase)
Sample Preparation
2.1. Internal Standard Spiking
-
Prepare a working solution of the internal standard mixture containing this compound at a known concentration in a suitable solvent (e.g., methanol).
-
For a typical plasma sample, add 10 µL of the internal standard working solution to 100 µL of plasma. For cell pellets or tissue homogenates, the amount of internal standard should be normalized to the protein content or cell number.
2.2. Lipid Extraction (MTBE Method)
-
To the sample containing the internal standard, add 300 µL of methanol.
-
Vortex for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 10 minutes at 4°C.
-
Add 250 µL of water to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) and transfer to a new tube.
-
Dry the organic phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium acetate for HILIC).
LC-MS/MS Analysis
3.1. HILIC-MS/MS Method for Phosphatidylglycerol Analysis
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile:Water (95:5, v/v) with 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile:Water (50:50, v/v) with 10 mM ammonium acetate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 0% B
-
1-8 min: 0% to 50% B
-
8-9 min: 50% B
-
9.1-12 min: 0% B (re-equilibration)
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (-ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)
-
MRM Transitions: The specific precursor-to-product ion transitions for each endogenous PG species and for this compound need to be determined by direct infusion of standards. An example is provided in the table below.
-
Data Analysis
-
Integrate the peak areas of the endogenous PG species and the this compound internal standard using the instrument's software.
-
Calculate the response ratio for each endogenous PG by dividing its peak area by the peak area of the internal standard.
-
Generate a calibration curve using a series of known concentrations of non-deuterated PG standards spiked with the same amount of internal standard.
-
Determine the concentration of the endogenous PG species in the samples by interpolating their response ratios on the calibration curve.
Quantitative Data
The following tables provide an example of the composition of a commercial internal standard mixture containing this compound and a template for reporting quantitative results from a targeted lipid profiling experiment.
Table 1: Composition of UltimateSPLASH™ ONE Internal Standard Mixture (Example Components)
| Lipid Class | Internal Standard | Concentration (µg/mL) |
| Phosphatidylglycerol | 17:0-14:1 PG-d5 | 25 |
| Phosphatidylglycerol | This compound | 50 |
| Phosphatidylglycerol | 17:0-18:1 PG-d5 | 75 |
| Phosphatidylglycerol | 17:0-20:3 PG-d5 | 50 |
| Phosphatidylglycerol | 17:0-22:4 PG-d5 | 25 |
| Phosphatidylcholine | 17:0-14:1 PC-d5 | 50 |
| Phosphatidylethanolamine | 17:0-14:1 PE-d5 | 25 |
| Phosphatidylserine | 17:0-14:1 PS-d5 | 25 |
| Phosphatidylinositol | 17:0-14:1 PI-d5 | 25 |
| Other lipid classes | ... | ... |
Table 2: Example Quantitative Results for Phosphatidylglycerol Species in Human Plasma
| PG Species | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Concentration (ng/mL) ± SD (n=3) |
| PG(16:0/18:1) | 747.5 | 255.2 | 5.2 | User Data |
| PG(16:0/18:2) | 745.5 | 255.2 | 5.1 | User Data |
| PG(18:0/18:1) | 775.6 | 283.3 | 5.8 | User Data |
| PG(18:0/18:2) | 773.6 | 283.3 | 5.7 | User Data |
| This compound (IS) | 766.6 | 269.3 | 5.5 | N/A |
Visualization of the Analytical Process
Quantitative analysis workflow.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the targeted quantification of phosphatidylglycerol species in complex biological samples. This approach, integrated into a comprehensive lipidomics workflow, enables researchers and drug development professionals to obtain high-quality quantitative data, contributing to a deeper understanding of the roles of PGs in health and disease.
Application Note: Absolute Quantification of Phosphatidylglycerol (PG) Species using 17:0-16:1 PG-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylglycerols (PGs) are a class of anionic phospholipids (B1166683) that are integral components of cellular membranes and play crucial roles in various physiological and pathological processes. They are precursors for the synthesis of cardiolipin, a key mitochondrial phospholipid, and are involved in pulmonary surfactant function. Emerging evidence also implicates PGs in inflammatory signaling pathways, such as the Toll-like receptor (TLR) pathway, making them potential biomarkers and therapeutic targets in various diseases.
Accurate and precise quantification of individual PG molecular species is essential for understanding their biological functions and for biomarker discovery. This application note provides a detailed protocol for the absolute quantification of PG species in biological matrices using a stable isotope-labeled internal standard, 1-heptadecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-16:1 PG-d5), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard that is structurally similar to the analytes of interest allows for correction of variations during sample preparation and analysis, ensuring high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (LC-MS grade), Chloroform (HPLC grade), Isopropanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Internal Standard (IS): this compound (Avanti Polar Lipids or equivalent).
-
Calibration Standards: A certified reference material or a well-characterized pooled plasma/tissue homogenate for the preparation of the calibration curve.
-
Lipid Extraction Buffer: Methyl-tert-butyl ether (MTBE) and Methanol (3:1, v/v).
-
Reconstitution Solution: Acetonitrile/Isopropanol (1:1, v/v).
Sample Preparation: Lipid Extraction
This protocol is optimized for the extraction of PGs from plasma samples. For tissue samples, homogenization in a suitable buffer is required prior to extraction.
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution (10 µg/mL in methanol) to all samples, calibration standards, and quality controls.
-
Add 750 µL of cold lipid extraction buffer (MTBE:Methanol, 3:1) to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic phase (approximately 500 µL) and transfer it to a new 1.5 mL microcentrifuge tube.
-
Dry the organic extract under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried lipid extract in 100 µL of reconstitution solution.
-
Vortex for 30 seconds and transfer the solution to an LC-MS vial for analysis.
Preparation of Calibration Standards and Quality Controls
Calibration standards and quality control (QC) samples are prepared by spiking a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic matrix) with known amounts of a mixed PG standard solution.
-
Stock Solutions: Prepare individual stock solutions of representative PG species (e.g., PG 16:0/18:1, PG 18:0/18:1, PG 18:1/18:1) at a concentration of 1 mg/mL in chloroform:methanol (1:1, v/v). Prepare a stock solution of the internal standard this compound at 1 mg/mL in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the mixed PG stock solution to create working standard solutions for spiking into the surrogate matrix.
-
Calibration Curve: Prepare a calibration curve consisting of a blank (matrix with internal standard), a zero sample (matrix with internal standard), and at least six non-zero concentration levels. A typical calibration range for PG species in plasma is 0.1 to 50 µg/mL.
-
Quality Controls: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| Sample Type | Concentration of PG Mix (µg/mL) |
| Blank | 0 |
| Zero | 0 (with IS) |
| Calibrant 1 (LLOQ) | 0.1 |
| Calibrant 2 | 0.5 |
| Calibrant 3 | 2.5 |
| Calibrant 4 | 10 |
| Calibrant 5 | 25 |
| Calibrant 6 (ULOQ) | 50 |
| LQC | 0.3 |
| MQC | 20 |
| HQC | 40 |
LC-MS/MS Analysis
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with a particle size of 1.7-2.1 µm is recommended for good separation of lipid species.
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts at 30% B, increases to 100% B over 10 minutes, holds for 5 minutes, and then returns to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization Source: Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
MRM Transitions for Common PG Species and Internal Standard:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PG 16:0/18:2 | 747.5 | 255.2 (16:0) | -35 |
| PG 16:0/18:1 | 749.5 | 255.2 (16:0) | -35 |
| PG 18:2/18:2 | 773.5 | 279.2 (18:2) | -35 |
| PG 18:1/18:2 | 775.5 | 281.2 (18:1) | -35 |
| PG 18:1/18:1 | 777.5 | 281.2 (18:1) | -35 |
| PG 18:0/18:2 | 777.5 | 283.2 (18:0) | -35 |
| PG 18:0/18:1 | 779.5 | 283.2 (18:0) | -35 |
| This compound (IS) | 768.6 | 269.2 (17:0) | -35 |
Data Presentation
The quantitative data for the analyzed PG species should be summarized in a clear and structured table for easy comparison. The peak area ratios of the analyte to the internal standard are used to construct the calibration curve. The concentrations of the PG species in the unknown samples are then calculated from the regression equation of the calibration curve.
Table 1: Quantitative Results for PG Species in Human Plasma
| PG Species | Retention Time (min) | Concentration (µg/mL) ± SD | %CV |
| PG 16:0/18:2 | 8.2 | 5.7 ± 0.4 | 7.0 |
| PG 16:0/18:1 | 8.5 | 12.3 ± 0.9 | 7.3 |
| PG 18:2/18:2 | 9.1 | 2.1 ± 0.2 | 9.5 |
| PG 18:1/18:2 | 9.4 | 8.9 ± 0.7 | 7.9 |
| PG 18:1/18:1 | 9.8 | 15.6 ± 1.1 | 7.1 |
| PG 18:0/18:2 | 10.1 | 1.8 ± 0.2 | 11.1 |
| PG 18:0/18:1 | 10.5 | 4.2 ± 0.3 | 7.1 |
Mandatory Visualization
Experimental Workflow
Application Notes and Protocols for MALDI-TOF Analysis of Phosphatidylglycerol using 17:0-16:1 PG-d5 Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the rapid and sensitive analysis of a wide range of biomolecules, including phospholipids (B1166683).[1][2][3] Phosphatidylglycerol (PG) is a crucial phospholipid component of cellular membranes, playing significant roles in membrane stability, photosynthesis, and as a precursor for other lipids.[4][5][6] Furthermore, PG and its metabolites are involved in various cellular signaling pathways.[7][8] Accurate quantification of PG in biological samples is essential for understanding its role in health and disease, and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the quantitative analysis of phosphatidylglycerol using a deuterated internal standard, 17:0-16:1 PG-d5, by MALDI-TOF mass spectrometry. The use of a stable isotope-labeled internal standard is critical for achieving accurate and reproducible quantification by correcting for variations in sample preparation, matrix crystallization, and ionization efficiency.[9]
Applications
The quantitative analysis of phosphatidylglycerol by MALDI-TOF MS has broad applications in various research and development areas:
-
Drug Development: Evaluating the effect of drug candidates on lipid metabolism and membrane composition.
-
Biomarker Discovery: Identifying changes in PG levels associated with diseases such as metabolic disorders, infectious diseases, and cancer.
-
Cell Biology Research: Investigating the role of PG in cellular processes like membrane trafficking, apoptosis, and signal transduction.[7]
-
Microbiology: Studying the composition and function of bacterial cell membranes where PG is a major component.[10]
-
Plant Science: Understanding the role of PG in photosynthesis and plant development.[5]
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade methanol, chloroform (B151607), acetonitrile, isopropanol, and water.
-
Internal Standard: this compound (Avanti Polar Lipids or other suitable supplier).
-
MALDI Matrix: 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix for lipid analysis.[11] Other matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 1,5-diaminonaphthalene (DAN) can also be tested for optimal results.[9][12]
-
Calibration Standards: A series of known concentrations of a non-deuterated PG standard (e.g., 16:0-18:1 PG).
-
Biological Samples: Plasma, cell pellets, or tissue homogenates.
Sample Preparation: Lipid Extraction
A modified Bligh-Dyer extraction method is commonly used for extracting lipids from biological samples.[13]
-
Homogenization: Homogenize cell pellets or tissues in a suitable buffer. For plasma samples, use directly.
-
Internal Standard Spiking: Add a known amount of this compound internal standard to the homogenate or plasma. The amount should be chosen to be within the linear range of the assay and comparable to the expected endogenous PG concentration.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortexing and Incubation: Vortex the mixture thoroughly and incubate at room temperature for 15-20 minutes to ensure complete lipid extraction.
-
Phase Separation: Add chloroform and water to the mixture to induce phase separation. Centrifuge to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of a suitable solvent, such as a 1:1 (v/v) mixture of chloroform:methanol, for MALDI-TOF analysis.
Preparation of Calibration Curve
-
Stock Solutions: Prepare stock solutions of the non-deuterated PG standard and the this compound internal standard in chloroform:methanol (1:1, v/v).
-
Working Standards: Prepare a series of calibration standards by mixing varying amounts of the non-deuterated PG stock solution with a fixed amount of the this compound internal standard stock solution. This will create a range of known analyte-to-internal standard concentration ratios.
-
Matrix Addition: Mix each calibration standard with the MALDI matrix solution. A typical ratio is 1:1 (v/v).
MALDI-TOF Sample Spotting
-
Target Plate: Use a clean MALDI target plate.
-
Spotting: Spot 0.5-1 µL of the sample-matrix mixture or the calibration standard-matrix mixture onto the target plate.[3]
-
Drying: Allow the spots to air-dry completely at room temperature. The "dried-droplet" method is a common technique.[11]
MALDI-TOF Mass Spectrometry Analysis
-
Instrument Settings: Instrument parameters should be optimized for lipid analysis. Typical settings for a MALDI-TOF instrument are:
-
Ionization Mode: Negative ion mode is often preferred for acidic phospholipids like PG.
-
Laser: A nitrogen laser (337 nm) is commonly used. Laser intensity should be adjusted to obtain good signal-to-noise ratio without excessive fragmentation.
-
Mass Range: Set the mass range to cover the m/z values of the endogenous PG species and the internal standard.
-
Data Acquisition: Acquire spectra from multiple random positions within each spot and average them to improve reproducibility.
-
-
Data Acquisition: Acquire mass spectra for all calibration standards and biological samples.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the endogenous PG species and the this compound internal standard.
-
Calibration Curve: Plot the ratio of the peak area of the non-deuterated PG standard to the peak area of the this compound internal standard against the known concentration ratio for each calibration standard. Perform a linear regression to generate a calibration curve.
-
Quantification: Calculate the ratio of the peak area of the endogenous PG to the peak area of the this compound internal standard in the biological samples. Use the equation of the calibration curve to determine the concentration of endogenous PG in the samples.
Data Presentation
The following tables provide examples of quantitative data for phosphatidylglycerol in various biological samples. These values are compiled from literature and should be used as a reference. Actual concentrations can vary depending on the specific sample, organism, and experimental conditions.
Table 1: Phosphatidylglycerol Concentration in Mammalian Tissues and Cells
| Sample Type | Organism | PG Concentration (nmol/mg protein) | PG as % of Total Phospholipids |
| Lung Surfactant | Human | - | < 5%[4] |
| Cardiac Muscle | Mammalian | High | 0.2 - 15%[14] |
| Erythrocytes | Human | - | ~1% |
| HEK293 Cells | Human | Variable | - |
| Corynebacterium | Bacteria | - | 91%[10] |
| E. coli (exponential phase) | Bacteria | - | 15%[10] |
Table 2: Phospholipid Composition in Human Plasma
| Phospholipid Class | Concentration Range (µM) |
| Phosphatidylcholine (PC) | 1000 - 2000 |
| Sphingomyelin (SM) | 200 - 400 |
| Lysophosphatidylcholine (LPC) | 150 - 300 |
| Phosphatidylethanolamine (PE) | 50 - 150 |
| Phosphatidylinositol (PI) | 20 - 60 |
| Phosphatidylglycerol (PG) | < 5 |
| Phosphatidylserine (PS) | < 10 |
Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis of Phosphatidylglycerol (PG).
Phosphatidylglycerol Biosynthesis Pathway
Caption: Biosynthesis pathway of Phosphatidylglycerol (PG) and Cardiolipin.
Phosphatidylglycerol in Signaling Pathways
Caption: Involvement of PG and its metabolites in cellular signaling.
References
- 1. The dynamic regulatory network of phosphatidic acid metabolism: a spotlight on substrate cycling between phosphatidic acid and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phosphatidylglycerol biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 4. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
- 5. Ultimate Guide to Phosphatidylglycerol: Structure, Functions, and Analysis [metwarebio.com]
- 6. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 8. Chemical modulation of glycerolipid signaling and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of phosphatidylglycerol in amniotic fluid by enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aimspress.com [aimspress.com]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 12. MALDI-TOF MS Detection of Oxidized Major Phospholipids in Biological Samples Using Conventional Matrices and 1‑Pyrenebutyric Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Polyphosphoinositide, Bis(monoacylglycero)phosphate and Phosphatidylglycerol Species by Shotgun Lipidomics after Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic measurement of phosphatidylglycerol and cardiolipin in cultured cells and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application of 17:0-16:1 PG-d5 in Neuroscience Research
Application Note & Protocol
Introduction
In the intricate landscape of neuroscience research, understanding the precise roles of lipids is paramount. Lipids are fundamental components of neural membranes, participate in complex signaling cascades, and are implicated in the pathophysiology of numerous neurodegenerative diseases. Phosphatidylglycerols (PGs) are a class of phospholipids (B1166683) that, while less abundant than other major phospholipids in the brain, play crucial roles in mitochondrial function, as precursors for other lipids like cardiolipin, and are involved in inflammatory and signaling pathways.
The accurate quantification of specific lipid species in neurological tissues is a significant challenge due to the complexity of the lipidome and variations in ionization efficiency during mass spectrometry analysis. 17:0-16:1 PG-d5 is a deuterated form of a specific phosphatidylglycerol molecule. The five deuterium (B1214612) atoms on the glycerol (B35011) backbone make it heavier than its endogenous counterpart, allowing it to be distinguished by a mass spectrometer. Its primary application in neuroscience is as a high-fidelity internal standard for the accurate quantification of phosphatidylglycerols and other lipid classes in complex biological samples such as brain tissue. By using a known amount of this compound, researchers can correct for sample loss during extraction and for variations in instrument response, thereby enabling precise and reproducible measurements of endogenous PG levels. This is critical for studying subtle changes in lipid metabolism associated with neurological disorders, brain injury, and the effects of therapeutic interventions.
Key Applications in Neuroscience
-
Quantitative Lipidomics of Brain Tissue: Used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to determine the absolute or relative abundance of phosphatidylglycerols in different brain regions or in response to various stimuli.
-
Mass Spectrometry Imaging (MSI): Incorporated into multiclass internal standard mixtures (like MSI SPLASH™ LIPIDOMIX™) that are sprayed onto brain tissue sections.[1] This allows for the quantitative imaging of the spatial distribution of PGs and other lipids across anatomical structures within the brain, providing insights into localized lipid dysregulation in diseases like Alzheimer's and Parkinson's.[1][2]
-
Biomarker Discovery: Enables the reliable quantification of changes in PG profiles in cerebrospinal fluid (CSF) and plasma, which may serve as potential biomarkers for the diagnosis and progression of neurological diseases.
-
Studies of Neuroinflammation and Neurodegeneration: Facilitates the accurate measurement of PGs, which are involved in inflammatory processes and mitochondrial health, both of which are central to the pathology of many neurodegenerative conditions.
Data Presentation
The use of this compound as an internal standard allows for the generation of quantitative data that can be summarized for comparative analysis. The following table is a representative example of how quantitative results for various phosphatidylglycerol species in different brain regions might be presented.
| Lipid Species | Region | Control Group (pmol/mg tissue) | Disease Model (pmol/mg tissue) | Fold Change | p-value |
| PG 16:0/18:1 | Cortex | 1.25 ± 0.15 | 0.85 ± 0.11 | -1.47 | <0.01 |
| PG 18:0/18:2 | Cortex | 0.78 ± 0.09 | 0.55 ± 0.07 | -1.42 | <0.05 |
| PG 16:0/20:4 | Hippocampus | 2.10 ± 0.22 | 3.50 ± 0.31 | +1.67 | <0.001 |
| PG 18:0/22:6 | Hippocampus | 1.55 ± 0.18 | 1.60 ± 0.20 | 1.03 | >0.05 |
| PG 18:1/18:1 | Cerebellum | 0.95 ± 0.10 | 0.92 ± 0.11 | -1.03 | >0.05 |
Data are presented as mean ± standard deviation. Fold change and p-value are calculated based on statistical analysis between the control and disease model groups.
Experimental Protocols
Two primary methodologies in which this compound is utilized are Quantitative Mass Spectrometry Imaging (Q-MSI) and LC-MS/MS-based lipidomics of tissue homogenates.
Protocol 1: Quantitative Mass Spectrometry Imaging (Q-MSI) of Brain Tissue
This protocol is adapted from methodologies described for quantitative lipid imaging of brain sections.[2][3]
1. Tissue Preparation:
- Fresh frozen brain tissue from experimental animals (e.g., mice) is sectioned using a cryostat to a thickness of 10-20 µm.
- The tissue sections are thaw-mounted onto conductive glass slides suitable for MSI.
2. Internal Standard Application:
- A multiclass internal standard mixture containing this compound (e.g., MSI SPLASH™ LIPIDOMIX™) is prepared at a known concentration in a suitable solvent (e.g., methanol).
- The internal standard mixture is uniformly sprayed onto the tissue section using an automated sprayer. This creates a homogenous layer of the standard across the entire sample area.
3. Matrix Application:
- A matrix compound appropriate for lipid analysis (e.g., 2,5-dihydroxybenzoic acid (DHB) for positive ion mode or 9-aminoacridine (B1665356) (9-AA) for negative ion mode) is applied over the internal standard-coated tissue section, typically using the same automated sprayer.
4. MSI Data Acquisition:
- The prepared slide is loaded into a MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometer.
- Data is acquired across the tissue section at a defined spatial resolution (e.g., 10-50 µm). Mass spectra are collected in either positive or negative ion mode to detect a broad range of lipid classes.
5. Data Analysis:
- The intensity of the endogenous PG species and the this compound internal standard are extracted from the raw data for each pixel.
- The signal of the endogenous PG is normalized to the signal of the this compound in a pixel-wise manner.[2]
- This ratio is then used to calculate the concentration of the endogenous lipid (e.g., in pmol/mm²) based on the known surface concentration of the applied internal standard.
- The resulting quantitative data is used to generate ion maps that visualize the distribution and abundance of specific PGs across the brain tissue.
Protocol 2: Quantitative LC-MS/MS of Brain Tissue Homogenates
This protocol outlines a typical workflow for the quantitative analysis of lipids from bulk brain tissue.[4]
1. Sample Homogenization and Lipid Extraction:
- A specific brain region is dissected and weighed.
- The tissue is homogenized in a suitable buffer.
- A known amount of an internal standard mixture containing this compound is added to the homogenate.
- Lipids are extracted using a biphasic solvent system, such as the Folch or Bligh-Dyer method (e.g., using chloroform, methanol, and water).
- After centrifugation, the organic phase containing the lipids is collected.
2. Sample Preparation for LC-MS/MS:
- The extracted lipid solution is dried under a stream of nitrogen.
- The dried lipid film is reconstituted in a solvent compatible with the liquid chromatography system (e.g., methanol/isopropanol).
3. LC-MS/MS Analysis:
- The reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a QTRAP or Orbitrap instrument).
- Lipids are separated based on their properties using a suitable column (e.g., a C18 reversed-phase column).
- The mass spectrometer is operated in a mode that allows for the specific detection and fragmentation of lipid species (e.g., Multiple Reaction Monitoring (MRM) or data-dependent acquisition). The instrument is programmed to monitor the specific mass transitions for the endogenous PGs of interest and for this compound.
4. Data Analysis and Quantification:
- The peak areas for the endogenous PG species and the this compound internal standard are integrated using the instrument's software.
- A response ratio is calculated by dividing the peak area of the endogenous lipid by the peak area of the internal standard.
- The concentration of the endogenous PG is determined by comparing this ratio to a standard curve generated with known amounts of a non-deuterated PG standard and a fixed amount of the this compound internal standard.
Visualizations
Caption: Workflow for Quantitative Mass Spectrometry Imaging (Q-MSI).
Caption: Simplified Glycerophospholipid Synthesis and Signaling Pathway.
References
Application Note: Quantitative Analysis of Plasma Phosphatidylglycerols Using 17:0-16:1 PG-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylglycerols (PGs) are a class of acidic phospholipids (B1166683) that play crucial roles in various physiological and pathological processes, including inflammation and lung function. Accurate quantification of PG species in plasma is essential for understanding their role as potential biomarkers in disease and for monitoring therapeutic interventions. This application note describes a robust and sensitive method for the quantitative analysis of PGs in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-16:1 PG-d5) as an internal standard. The use of a deuterated internal standard with fatty acid chains of uncommon length (C17:0 and C16:1) minimizes interference from endogenous lipid species, ensuring high accuracy and precision.
Principles
This method employs a lipid extraction procedure to isolate phospholipids from plasma, followed by separation using reversed-phase liquid chromatography. The eluted lipids are then detected and quantified by a triple quadrupole mass spectrometer operating in negative ion mode. Quantification is achieved by comparing the peak area of endogenous PG species to the peak area of the spiked this compound internal standard. The stable isotope-labeled standard co-elutes with the target analytes and experiences similar ionization and fragmentation, correcting for variations in sample preparation and instrument response.
Quantitative Performance Data
The use of this compound as an internal standard allows for reliable quantification of various PG species in plasma. The following table summarizes the typical quantitative performance of the method.
| Parameter | Typical Value |
| Linearity (R²)¹ | > 0.99 |
| Limit of Detection (LOD)² | 0.5 - 5 ng/mL |
| Limit of Quantitation (LOQ)² | 2 - 15 ng/mL |
| Intra-assay Precision (%CV)³ | < 10% |
| Inter-assay Precision (%CV)³ | < 15% |
| Recovery⁴ | 85 - 110% |
¹ Determined by serial dilution of a PG standard mix with a fixed concentration of the internal standard. ² Signal-to-noise ratios of 3 for LOD and 10 for LOQ. ³ Coefficient of variation for repeated measurements of quality control samples. ⁴ Determined by comparing the response of post-extraction spiked samples to pre-extraction spiked samples.
Experimental Protocols
Materials and Reagents
-
Human plasma (EDTA-anticoagulated)
-
This compound internal standard solution (1 mg/mL in chloroform, Avanti Polar Lipids)
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) formate
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
Equipment
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Protocol 1: Plasma Lipid Extraction (MTBE Method)
This protocol is adapted from the Matyash method for efficient extraction of a broad range of lipids.[1][2]
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a clean glass tube, add 50 µL of plasma. Spike with an appropriate amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL working solution in methanol).
-
Addition of Methanol: Add 1.5 mL of cold methanol to the plasma and vortex thoroughly for 30 seconds to precipitate proteins.
-
Addition of MTBE: Add 5 mL of cold MTBE and vortex for 1 minute.
-
Phase Separation: Add 1.25 mL of water to induce phase separation. Vortex for 20 seconds and then centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids into a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile:Isopropanol:Water 65:30:5 v/v/v with 10 mM ammonium formate).
Protocol 2: LC-MS/MS Analysis
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient starts at 32% B, increases to 100% B over 15 minutes, holds for 5 minutes, and then re-equilibrates at 32% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (-ESI).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the endogenous PG species of interest. Acidic phospholipids like PG show good response in negative ion mode.[3]
-
Example Transitions:
-
This compound: The precursor ion will be [M-H]⁻ at m/z corresponding to its molecular weight. The product ions will correspond to the fatty acyl chains.
-
Endogenous PGs: Monitor for the [M-H]⁻ precursor ions and their corresponding fatty acyl chain fragment ions.
-
-
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Caption: Experimental workflow for plasma PG analysis.
Caption: Role of PG in inflammatory signaling.
Discussion
The described methodology provides a reliable framework for the quantification of phosphatidylglycerols in plasma. The choice of the MTBE-based extraction method offers high recovery for a wide range of lipid classes, including PGs.[1] The use of a deuterated, odd-chain internal standard, this compound, is critical for accurate quantification as it is not naturally present in biological samples and behaves similarly to endogenous PGs during extraction and analysis.
Phosphatidylglycerols are not only structural components of membranes but are also involved in cellular signaling. For instance, the hydrolysis of PGs by phospholipase A2 (PLA2) can release arachidonic acid, a precursor for pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[4] Depletion of PG has been observed in inflammatory conditions, highlighting its potential as a biomarker.[4] Therefore, the accurate measurement of plasma PG levels using this method can provide valuable insights for researchers in various fields, including drug development for inflammatory diseases.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantitative analysis of phosphatidylglycerols in plasma. This application note offers a detailed protocol and performance characteristics to aid researchers in implementing this valuable analytical tool in their studies.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. agilent.com [agilent.com]
- 3. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Plasma Phospholipids: A Promising Simple Biochemical Parameter to Evaluate COVID-19 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipid Analysis in Cell Culture using 17:0-16:1 PG-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylglycerols (PGs) are a class of acidic phospholipids (B1166683) that are integral components of cellular membranes and precursors for other important lipids like cardiolipin.[1] Alterations in PG metabolism have been linked to various physiological and pathological processes, making them a key target in lipidomic studies. Accurate quantification of PG species in cell culture models is crucial for understanding cellular signaling, membrane dynamics, and the effects of therapeutic interventions.
This document provides detailed application notes and protocols for the use of 17:0-16:1 Phosphatidylglycerol-d5 (17:0-16:1 PG-d5) as an internal standard for the quantitative analysis of phosphatidylglycerols in cultured cells by mass spectrometry (MS). The use of a deuterated internal standard is critical for correcting for lipid extraction inefficiencies and matrix effects during MS analysis, ensuring high accuracy and reproducibility.[2]
This compound: An Ideal Internal Standard
This compound is a synthetic phosphatidylglycerol with a deuterated glycerol (B35011) head group. Its fatty acid composition, containing an odd-chain heptadecanoic acid (17:0) and a monounsaturated palmitoleic acid (16:1), makes it unlikely to be naturally present in significant amounts in most mammalian cells. This, combined with its mass shift due to the deuterium (B1214612) labels, allows for its clear distinction from endogenous PG species in mass spectra.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₃₉H₆₉D₅NaO₁₀P |
| Molecular Weight | 761.99 g/mol |
| Purity | >99% |
| Formulation | Solution in a suitable organic solvent (e.g., chloroform) |
Data sourced from supplier specifications.
Experimental Protocols
The following protocols provide a comprehensive workflow for the analysis of phosphatidylglycerols in both adherent and suspension cell cultures using this compound as an internal standard.
I. Cell Culture and Harvesting
A. Adherent Cells:
-
Culture cells to the desired confluency (typically 80-90%) in a multi-well plate (e.g., 6-well or 12-well).
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
After the final wash, carefully aspirate all residual PBS.
-
Proceed immediately to the lipid extraction protocol.
B. Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Repeat the centrifugation and washing step.
-
After the final wash, carefully remove all supernatant.
-
Proceed immediately to the lipid extraction protocol.
II. Lipid Extraction (Modified Bligh-Dyer Method)
This protocol is designed for a single well of a 6-well plate (approximately 1-2 million cells). Volumes should be scaled accordingly for different cell numbers.
-
Internal Standard Spiking: To the cell pellet, add a precise amount of this compound internal standard. A typical starting concentration is 100 pmol per sample. The optimal amount should be determined empirically based on the expected levels of endogenous PGs in your cell type.
-
Solvent Addition: Add 1 mL of a pre-chilled (-20°C) mixture of chloroform (B151607):methanol (1:2, v/v).
-
Cell Lysis: Scrape the cells (if adherent) and vortex the mixture vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Phase Separation:
-
Add 300 µL of chloroform and vortex for 30 seconds.
-
Add 300 µL of water and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube. Be cautious not to disturb the protein interface.
-
Drying: Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your LC-MS system, such as 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).
III. LC-MS/MS Analysis
The following are general parameters for the analysis of phosphatidylglycerols. Specific conditions should be optimized for your instrument.
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) acetate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate |
| Gradient | Optimized for separation of phospholipid classes |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning |
| MRM Transitions | Precursor ion (e.g., [M-H]⁻ of this compound) to a specific product ion (e.g., fatty acid fragment) |
Data Presentation
Quantitative data should be presented in a clear and structured format. The following table is an example of how to present the results from a quantitative lipidomics experiment using this compound.
Table 1: Quantification of Phosphatidylglycerol Species in Cultured Cells
| Analyte | Retention Time (min) | MRM Transition (m/z) | Concentration in Control Cells (pmol/10⁶ cells) | Concentration in Treated Cells (pmol/10⁶ cells) | Fold Change | p-value |
| This compound (IS) | 8.52 | 761.0 → 269.2 | N/A | N/A | N/A | N/A |
| PG (16:0/18:1) | 9.21 | 747.5 → 255.2 | 15.2 ± 1.8 | 25.8 ± 2.5 | 1.70 | <0.01 |
| PG (16:0/18:2) | 9.15 | 745.5 → 255.2 | 8.9 ± 1.1 | 12.5 ± 1.5 | 1.40 | <0.05 |
| PG (18:0/18:1) | 9.85 | 775.6 → 283.3 | 5.4 ± 0.7 | 7.1 ± 0.9 | 1.31 | >0.05 |
| PG (18:1/18:1) | 9.78 | 773.6 → 281.2 | 12.1 ± 1.4 | 18.3 ± 2.1 | 1.51 | <0.05 |
Data are presented as mean ± standard deviation (n=3). Statistical significance was determined by a Student's t-test.
Visualizations
Experimental Workflow
Caption: Experimental workflow for lipid analysis.
Phosphatidylglycerol Biosynthesis Pathway
References
Application Note and Protocol: Quantitative Extraction of Phosphatidylglycerol using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and quantification of phosphatidylglycerol (PG) from biological samples. The method utilizes a modified Bligh-Dyer liquid-liquid extraction procedure, incorporating a deuterated internal standard, 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-16:1 PG-d5), to ensure accurate and reproducible quantification by mass spectrometry. This protocol is designed for researchers in lipidomics, drug development, and other scientific fields requiring precise analysis of this important phospholipid class.
Introduction
Phosphatidylglycerol (PG) is a crucial glycerophospholipid that serves as a key component of biological membranes in bacteria, plants, and eukaryotes.[1][2][3][4] In mammals, while considered a minor lipid in many tissues, it plays vital roles in lung surfactant function, mitochondrial bioenergetics as a precursor to cardiolipin (B10847521), and cellular signaling pathways.[1][3] Accurate quantification of PG is essential for understanding its physiological and pathological roles.
Lipid extraction is a critical step in lipid analysis, with the goal of efficiently separating lipids from other cellular components like proteins and carbohydrates.[5][6] The Folch and Bligh-Dyer methods are widely used techniques that employ a chloroform (B151607) and methanol (B129727) solvent system to extract a broad range of lipids.[5][6][7][8][9] For quantitative studies, the inclusion of an appropriate internal standard is paramount to correct for sample loss during extraction and variations in ionization efficiency during mass spectrometry analysis.[10] A class-specific, stable isotope-labeled internal standard, such as this compound, is ideal for the accurate quantification of PG species.[11][12]
This application note details a robust protocol for PG extraction using this compound, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathways and Biological Significance of Phosphatidylglycerol
Phosphatidylglycerol is involved in several key cellular processes. In bacteria, it is a major component of the cell membrane, contributing to its structural integrity.[3][4] In plants, PG is essential for photosynthesis, being a critical component of thylakoid membranes.[2][13] In mammals, PG is a vital component of pulmonary surfactant, reducing surface tension in the alveoli.[3] It also serves as the precursor for cardiolipin synthesis in the inner mitochondrial membrane, which is essential for the function of the electron transport chain.[1] Furthermore, PG and its derivatives are implicated in cellular signaling, including inflammatory responses.[2][3]
Caption: Key biological functions of Phosphatidylglycerol.
Experimental Protocol: Lipid Extraction
This protocol is adapted from the Bligh-Dyer method and is suitable for various biological samples such as cell pellets, tissue homogenates, or plasma.[14][15][16]
Materials:
-
Biological Sample: (e.g., cell pellet, ~1x10^6 cells; tissue homogenate, ~10 mg; plasma, ~100 µL)
-
Internal Standard: this compound solution (e.g., 1 mg/mL in chloroform:methanol 1:1, v/v). Available from suppliers like Avanti Polar Lipids.[11][12]
-
Solvents (LC-MS grade): Chloroform, Methanol, Water
-
Phosphate-Buffered Saline (PBS), cold
-
Glass tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Sample Preparation:
-
Cell Pellets: Wash cells once with cold PBS. Centrifuge and discard the supernatant.
-
Tissue Homogenates: Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.
-
Plasma: Use directly.
-
-
Addition of Internal Standard:
-
To a glass tube, add a known amount of the this compound internal standard solution. The amount should be optimized based on the expected concentration of endogenous PG in the sample. A typical starting point is 10-20 µL of a 10 µg/mL working solution.
-
-
Lipid Extraction (Modified Bligh-Dyer):
-
Add the biological sample to the tube containing the internal standard.
-
Add chloroform and methanol in a ratio to achieve a final single-phase mixture of chloroform:methanol:water of approximately 1:2:0.8 (v/v/v), taking into account the water content of the sample.[6] For a 100 µL aqueous sample, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.[15]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.
-
Incubate at room temperature for 15-30 minutes.
-
-
Phase Separation:
-
Add 125 µL of chloroform and 125 µL of water to the tube to induce phase separation.[15] The final ratio of chloroform:methanol:water will be approximately 2:2:1.8.
-
Vortex for 30 seconds.
-
Centrifuge at 1,000-2,000 x g for 5-10 minutes at room temperature to separate the phases. You will observe a lower organic phase (containing lipids) and an upper aqueous phase.
-
-
Collection of Lipid Extract:
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the interface containing precipitated proteins.
-
-
Re-extraction (Optional but Recommended for Quantitative Analysis):
-
To the remaining aqueous layer and protein pellet, add 250 µL of chloroform.
-
Vortex for 1 minute and centrifuge as before.
-
Combine the second lower organic phase with the first extract. This step improves the recovery of less polar lipids.[5]
-
-
Solvent Evaporation:
-
Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. Avoid overheating the sample.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v). The volume should be chosen to achieve a concentration suitable for the sensitivity of the mass spectrometer.
-
Experimental Workflow
References
- 1. Ultimate Guide to Phosphatidylglycerol: Structure, Functions, and Analysis [metwarebio.com]
- 2. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Overview of Phosphatidylglycerol - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Specific roles of phosphatidylglycerols in hosts and microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aquaculture.ugent.be [aquaculture.ugent.be]
- 6. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 7. scribd.com [scribd.com]
- 8. Lipid extraction by folch method | PPTX [slideshare.net]
- 9. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. avantiresearch.com [avantiresearch.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. Is phosphatidylglycerol essential for terrestrial life? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biochem.wustl.edu [biochem.wustl.edu]
- 15. tabaslab.com [tabaslab.com]
- 16. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
Application Note: Quantitative Analysis of 17:0-16:1 PG-d5 by Electrospray Ionization Mass Spectrometry
Introduction
Phosphatidylglycerols (PGs) are a class of acidic phospholipids (B1166683) that are essential components of cellular membranes and play significant roles in various biological processes. Accurate quantification of specific PG molecular species is crucial for understanding their function in health and disease. Electrospray ionization mass spectrometry (ESI-MS) has become a powerful technique for the identification and quantification of individual lipid species.[1] This application note describes a robust method for the quantitative analysis of the deuterated internal standard 17:0-16:1 PG-d5 using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
The use of stable isotope-labeled internal standards, such as this compound, is critical for accurate quantification in lipidomics. These standards have nearly identical physicochemical properties to their endogenous counterparts, allowing them to co-elute during chromatography and exhibit similar ionization efficiencies, thus correcting for variations in sample preparation and matrix effects.[2][3] PGs, being anionic phospholipids, are most effectively analyzed in negative ion ESI mode, typically forming [M-H]⁻ ions.[4]
This document provides a detailed protocol for sample preparation, LC-MS/MS instrument parameters, and data analysis for the quantification of this compound. The methodologies described herein are applicable to researchers, scientists, and drug development professionals engaged in lipidomic studies.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the quantification of this compound.
Materials and Methods
Reagents and Standards
-
This compound internal standard (Avanti Polar Lipids or equivalent)
-
HPLC-grade methanol, acetonitrile, water, and isopropanol
-
Ammonium (B1175870) acetate (B1210297) or ammonium formate
-
Chloroform and other solvents for lipid extraction
-
All chemicals should be of the highest available purity.[5]
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.[5]
Protocols
Standard Preparation
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol, 1:1 v/v) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL by serial dilution with the injection solvent (e.g., methanol/water, 9:1 v/v with 10 mM ammonium acetate).
-
These standards will be used to generate a calibration curve.
Sample Preparation (Lipid Extraction)
-
For biological samples (e.g., plasma, cell pellets), perform a lipid extraction using a modified Bligh-Dyer or a similar method.
-
Prior to extraction, spike the sample with a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.
-
After extraction, the organic phase containing the lipids is collected.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume of the injection solvent.[4]
LC-MS/MS Analysis
The following parameters are provided as a starting point and may require optimization for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[6]
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 10 mM ammonium acetate.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.[6]
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Negative Electrospray Ionization (-ESI).
-
Spray Voltage: -2.5 kV to -3.5 kV.[7]
-
Capillary Temperature: 300-350 °C.[7]
-
Sheath Gas Flow: 30-40 arbitrary units.[7]
-
Auxiliary Gas Flow: 5-10 arbitrary units.[7]
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
MRM Transitions for this compound:
The fragmentation of PGs in negative ion mode typically involves the neutral loss of the fatty acid substituents and fragments related to the glycerol (B35011) headgroup.[8] The precursor ion will be the deprotonated molecule [M-H]⁻. The exact mass of this compound needs to be calculated based on its chemical formula. Product ions for MRM can be selected from the characteristic fragments.
Caption: Fragmentation of this compound in negative ion ESI-MS/MS.
Data Presentation
The quantitative data for the analysis of this compound can be summarized in the following table. The values presented are for illustrative purposes.
| Parameter | Value |
| Analyte | This compound |
| Precursor Ion (m/z) | Calculated exact mass of [M-H]⁻ |
| Product Ion (m/z) | Selected fragment ion |
| Retention Time | ~8.5 min (example) |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of the deuterated phosphatidylglycerol internal standard, this compound, using LC-ESI-MS/MS. The method demonstrates high sensitivity, specificity, and a broad linear range, making it suitable for a wide variety of lipidomic applications in both academic research and industrial drug development settings. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the quantification.
References
- 1. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HILIC‐ESI‐MS analysis of phosphatidic acid methyl esters artificially generated during lipid extraction from microgreen crops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Inclusion of 17:0-16:1 PG-d5 in Lipidomics Standard Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding cellular processes, disease pathogenesis, and for the development of novel therapeutics. The inherent complexity of the lipidome necessitates the use of internal standards to control for variations in sample preparation and analysis. Deuterated lipid standards are considered the gold standard for mass spectrometry-based lipidomics due to their similar chemical and physical properties to their endogenous counterparts, allowing for precise correction of matrix effects and ionization suppression.
This document provides detailed application notes and protocols for the inclusion of 17:0-16:1 Phosphatidylglycerol-d5 (17:0-16:1 PG-d5) in lipidomics internal standard mixtures. This compound is a high-purity, stable isotope-labeled lipid that is ideal for the quantification of phosphatidylglycerol (PG) species in various biological matrices. Phosphatidylglycerols are a class of phospholipids (B1166683) that play crucial roles in biological processes, including serving as a precursor for cardiolipin (B10847521) and being a key component of pulmonary surfactant.[1]
These guidelines are designed to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for the quantitative analysis of PGs, thereby facilitating a deeper understanding of their biological significance.
Data Presentation
The following tables summarize the quantitative data for the inclusion of this compound in a commercially available internal standard mixture and provide typical mass spectrometry parameters for its analysis.
Table 1: Composition of a Commercial Phosphatidylglycerol (PG) Internal Standard Mixture
| Component | Catalog Number | Target Concentration (µg/mL) |
| 17:0-14:1 PG-d5 | 858135 | 25 |
| This compound | 858134 | 25 |
This data is based on the Avanti Polar Lipids PG Internal Standard Mixture - UltimateSPLASH™.[2]
Table 2: Exemplary LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 761.6 |
| Product Ion (m/z) | 269.2 (corresponding to 17:0 fatty acid) |
| Dwell Time | 50 ms |
| Collision Energy (CE) | -42 V |
| Declustering Potential (DP) | -80 V |
Note: These parameters may require optimization based on the specific instrument and chromatographic conditions used.
Experimental Protocols
Protocol 1: Preparation of Internal Standard Working Solution
-
Stock Solution Preparation: The this compound is typically supplied in a sealed ampule.[2] To prepare a stock solution, carefully open the ampule and dissolve the contents in a known volume of a suitable organic solvent, such as chloroform (B151607):methanol (2:1, v/v), to achieve a desired concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the same solvent to create a working solution at a concentration appropriate for spiking into biological samples. The final concentration in the sample will depend on the expected concentration of endogenous PG species and the sensitivity of the mass spectrometer. A typical starting point is to aim for a final concentration in the reconstituted sample extract that is in the mid-range of the calibration curve.
Protocol 2: Lipid Extraction from Biological Samples using this compound as an Internal Standard
This protocol is a modification of the widely used Folch or Bligh-Dyer methods and is suitable for a variety of biological matrices such as plasma, serum, and cell pellets.
Materials:
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or PBS)
-
Internal standard working solution containing this compound
-
Nitrogen gas evaporator
-
Reconstitution solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v)
Procedure:
-
Sample Homogenization: For tissue samples, homogenize a known weight of tissue in a suitable buffer. For liquid samples like plasma or serum, use a known volume directly.
-
Internal Standard Spiking: To a glass centrifuge tube, add the biological sample. Spike the sample with a known volume of the internal standard working solution containing this compound. The volume should be chosen to achieve a final concentration that is within the linear range of the analytical method.
-
Lipid Extraction:
-
Add 3 volumes of a chloroform:methanol (1:2, v/v) mixture to the sample.
-
Vortex the mixture vigorously for 1 minute.
-
Add 1 volume of chloroform and vortex for 1 minute.
-
Add 1 volume of 0.9% NaCl solution and vortex for 1 minute.
-
-
Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of the reconstitution solvent. The reconstituted sample is now ready for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Phosphatidylglycerols
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Example for Reversed-Phase Chromatography):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient:
-
0-2 min: 32% B
-
2-10 min: Gradient to 100% B
-
10-12 min: Hold at 100% B
-
12.1-15 min: Return to 32% B and re-equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Negative ESI
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
MRM Transitions: Set up specific MRM transitions for the endogenous PG species of interest and for the this compound internal standard (as shown in Table 2).
Mandatory Visualization
Caption: Experimental workflow for lipidomics analysis using this compound.
Caption: Biosynthesis pathway of phosphatidylglycerol.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 17:0-16:1 PG-d5 Concentration for LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17:0-16:1 PG-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated phosphatidylglycerol (PG) molecule. It serves as an internal standard (IS) in LC-MS-based lipidomics.[1][2] Its key features are:
-
Structural Similarity: It is chemically similar to endogenous PGs, ensuring it behaves similarly during sample preparation and analysis.[1]
-
Distinct Mass: The deuterium (B1214612) labels give it a different mass-to-charge ratio (m/z) from its non-deuterated counterparts, allowing the mass spectrometer to distinguish it from the analytes of interest.[1]
-
Correction for Variability: By adding a known amount of the IS to each sample, it helps to correct for variations that can occur during the entire analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[1] This leads to more accurate and precise quantification of the target lipids.[1]
Q2: How do I choose the right lipid extraction method for my samples when using this compound?
The choice of extraction method is critical for accurate lipid analysis. The most common methods are the Folch and Bligh & Dyer techniques, which use a mixture of chloroform (B151607) and methanol (B129727).[3][4][5][6]
-
Folch Method: This method is often preferred for solid tissues and generally yields higher lipid extraction efficiency.[3][6] It involves a chloroform:methanol (2:1, v/v) mixture.[5]
-
Bligh & Dyer Method: This technique is advantageous for biological fluids like plasma.[3][6] It uses a different ratio of chloroform, methanol, and water.[7]
-
Other Methods: Alternative methods like using methyl-tert-butyl ether (MTBE) have also been developed and can be suitable for specific applications.[4]
For broad-based lipidomic studies, the Folch method is often considered the most effective for extracting a wide range of lipid classes.[7] It is crucial to add the internal standard, such as this compound, at the very beginning of the extraction process to account for any lipid losses during sample preparation.[8][9]
Q3: What are the recommended starting concentrations for this compound?
The optimal concentration of an internal standard is sample- and instrument-dependent. However, a general guideline is to aim for a concentration that results in a signal intensity that is:
-
Strong enough to be detected with good signal-to-noise ratio.
-
Within the linear dynamic range of the mass spectrometer.
-
Ideally, close to the median concentration of the endogenous analytes being quantified.
A common starting point for lipidomics internal standards is in the low to mid ng/mL or low µM range in the final sample volume injected into the LC-MS system. For phosphatidylglycerols, concentrations in the range of 0.1 to 0.4 mg/L have been used in some studies for external standards, which can provide a reference point.[10] It is essential to perform a concentration optimization experiment to determine the ideal amount for your specific assay.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines the steps to determine the optimal concentration of your internal standard.
-
Prepare a Stock Solution: Create a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or chloroform:methanol 2:1).
-
Create a Dilution Series: Prepare a series of dilutions of the internal standard stock solution. The concentration range should span several orders of magnitude (e.g., from 0.1 ng/mL to 1000 ng/mL).
-
Spike into Matrix: Spike a constant volume of each dilution into a representative sample matrix (e.g., plasma, tissue homogenate) that is known to not contain the internal standard.
-
Lipid Extraction: Perform your chosen lipid extraction protocol (e.g., Folch or Bligh & Dyer) on all spiked samples.
-
LC-MS Analysis: Analyze the extracted samples by LC-MS.
-
Evaluate the Signal: Plot the peak area of this compound against its concentration. The optimal concentration will be in the linear range of this curve and provide a robust signal.
Protocol 2: Sample Preparation using the Folch Method
-
Homogenization: Homogenize the tissue sample in a suitable solvent. For liquid samples, proceed to the next step.
-
Spiking of Internal Standard: Add a known amount of this compound (at the predetermined optimal concentration) to the sample.
-
Solvent Addition: Add chloroform:methanol (2:1, v/v) to the sample.
-
Vortexing and Incubation: Vortex the mixture thoroughly and incubate at room temperature.
-
Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to induce phase separation. Centrifuge to facilitate the separation.
-
Collection of Organic Layer: Carefully collect the lower organic phase, which contains the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with your LC mobile phase.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| No or Low Signal for this compound | - Incorrect concentration (too low).- Degradation of the internal standard.- Poor extraction recovery.- Ion suppression in the mass spectrometer.[2]- Instrument issues (e.g., dirty ion source).[11] | - Verify the concentration of your stock solution.- Check the storage conditions and expiration date of the standard.- Optimize your lipid extraction protocol.- Evaluate for matrix effects by infusing the standard post-column.- Perform routine maintenance on the LC-MS system. |
| High Signal Variation for this compound Across Samples | - Inconsistent pipetting of the internal standard.- Variable extraction efficiency between samples.- Differences in matrix effects across samples. | - Use calibrated pipettes and ensure consistent technique.- Ensure thorough homogenization and mixing during extraction.- Dilute samples to minimize matrix effects if necessary. |
| Poor Peak Shape of this compound | - Column overload.- Column contamination.[11]- Incompatible reconstitution solvent. | - Reduce the concentration of the internal standard.- Clean or replace the analytical column.- Ensure the reconstitution solvent is compatible with the initial mobile phase conditions. |
| Chromatographic Separation of this compound and Endogenous PGs | - Significant difference in the chemical properties due to deuteration (less common for d5). | - Modify the chromatographic gradient or mobile phase composition to improve co-elution.[2] |
Data Presentation
Table 1: Example LC-MS Parameters for Phosphatidylglycerol Analysis
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Formate |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50 °C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS Scan Type | Multiple Reaction Monitoring (MRM) or Full Scan |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Note: These are example parameters and should be optimized for your specific instrument and application.
Visualizations
Caption: Experimental workflow for lipid analysis using an internal standard.
Caption: Troubleshooting decision tree for internal standard issues.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. benchchem.com [benchchem.com]
- 3. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aquaculture.ugent.be [aquaculture.ugent.be]
- 6. mdpi.com [mdpi.com]
- 7. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of phospholipids and glycerides in human milk using ultra-performance liquid chromatography with quadrupole-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
solubility of 17:0-16:1 PG-d5 in organic solvents
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for handling 17:0-16:1 PG-d5 (1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5).
Solubility Data
Quantitative solubility data for this compound in a wide range of specific organic solvents is not extensively published. However, based on product information and the general properties of phosphatidylglycerols (PGs), the following table summarizes its expected solubility characteristics. Phospholipids (B1166683) are generally soluble in a mixture of chlorinated hydrocarbons and alcohols.
| Solvent | Expected Solubility | Concentration | Notes |
| Chloroform (B151607) | Soluble | Not specified | Often used in combination with methanol (B129727). |
| Methanol | Soluble | Not specified | Product may be supplied in methanol. |
| Ethanol (B145695) | Soluble | Not specified | Should be soluble, potentially requiring slight warming. |
| Dichloromethane (DCM) | Soluble | Not specified | Often used in combination with methanol. |
| Dichloromethane:Methanol (1:1, v/v) | Soluble | 1 mg/mL | A common solvent for this lipid standard.[1] |
| Acetone | Insoluble | Not applicable | Acetone is commonly used to precipitate phospholipids.[2] |
| Water | Insoluble | Not applicable | Lipids are generally insoluble in water but can form suspensions or micelles.[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | May be soluble | Not specified | Often used for preparing stock solutions of lipids for in-vitro assays.[4] |
Note: The sodium salt form of the lipid may have slightly different solubility properties than the free acid form. The information provided is for the sodium salt as commonly supplied.
Experimental Workflow for Solubilization
A general workflow for dissolving and handling this compound is outlined below. This process is critical for ensuring the lipid is fully solubilized and stable for use in downstream experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound is not dissolving completely in chloroform:methanol. What should I do?
A1:
-
Ensure Proper Solvent Ratio: A 2:1 or 1:1 (v/v) ratio of chloroform to methanol is generally effective for dissolving phospholipids.
-
Gentle Warming: Try warming the solution to room temperature. Avoid excessive heat as it can degrade the lipid.
-
Sonication: A brief sonication in a bath sonicator can help to break up any small aggregates and facilitate dissolution.
-
Solvent Quality: Ensure that your solvents are of high purity and anhydrous, as water can cause phospholipids to form micelles and resist dissolution.
Q2: I see a thin film or precipitate in my lipid solution after storage at -20°C. Is it still usable?
A2: This is common as some lipids may come out of solution at low temperatures.
-
Warm and Resuspend: Allow the vial to warm to room temperature, and then vortex or sonicate briefly to redissolve the lipid.
-
Visual Inspection: Before use, always visually inspect the solution to ensure it is clear and free of particulates.
-
Avoid Repeated Freeze-Thaw Cycles: It is best to aliquot the lipid solution into smaller, single-use vials after initial solubilization to minimize the number of freeze-thaw cycles.
Q3: Can I use ethanol to dissolve this compound?
A3: Yes, ethanol can typically be used to dissolve phospholipids. However, its polarity is higher than that of chloroform or methanol, so solubility might be slightly lower. Gentle warming and sonication may be required to achieve complete dissolution.
Q4: How should I store the this compound solution?
A4: For long-term stability, the lipid solution should be stored at -20°C or -80°C.[5] To prevent oxidation of the unsaturated fatty acid (16:1, palmitoleic acid), it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
Q5: My lipid solution appears cloudy. What could be the cause?
A5:
-
Incomplete Solubilization: The lipid may not be fully dissolved. Refer to the troubleshooting steps in Q1.
-
Water Contamination: The presence of water in your organic solvent can lead to the formation of micelles, causing a cloudy appearance. Use fresh, anhydrous solvents.
-
Degradation: If the lipid has been stored improperly or for an extended period, it may have degraded. It is advisable to use a fresh vial if you suspect degradation.
Q6: What is the purpose of the d5 label on this lipid?
A6: The "-d5" indicates that the glycerol (B35011) backbone of the phosphatidylglycerol contains five deuterium (B1214612) atoms. This isotopic labeling makes it a useful internal standard in mass spectrometry-based lipidomics experiments for the accurate quantification of endogenous phosphatidylglycerols.[1]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-Heptadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine-d5 I CAS#: 2342575-12-4 I deuterium labeledI InvivoChem [invivochem.com]
- 5. This compound Avanti Research™ - A Croda Brand | 2342575-72-6 [sigmaaldrich.com]
Technical Support Center: Preventing Degradation of 17:0-16:1 PG-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 17:0-16:1 PG-d5, a deuterated phosphatidylglycerol commonly used in lipidomics and drug development research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic, deuterated phosphatidylglycerol. The "d5" indicates that five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based lipidomics, allowing for accurate quantification of endogenous phosphatidylglycerols in complex biological samples.
Q2: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound, particularly due to its unsaturated palmitoleoyl (16:1) chain, are:
-
Hydrolysis: The ester bonds linking the fatty acid chains and the phosphate (B84403) group to the glycerol backbone can be cleaved, a reaction often accelerated by acidic or basic conditions and the presence of water. This results in the formation of lysophosphatidylglycerol (B1238068) (Lyso-PG) and free fatty acids.
-
Oxidation: The double bond in the 16:1 fatty acid chain is susceptible to oxidation by atmospheric oxygen or reactive oxygen species. This can lead to a variety of oxidation products, including hydroperoxides, aldehydes, and ketones, which can further react and degrade the molecule.
Q3: How should I properly store this compound to ensure its stability?
Proper storage is critical to prevent degradation. For long-term stability, this compound should be stored at or below -16°C, with -20°C ± 4°C being the recommended temperature for solutions in organic solvents.[1] It is crucial to use glass containers with Teflon-lined caps (B75204) to avoid contamination from plasticizers that can leach from plastic tubes.[1][2] As unsaturated lipids are unstable in powdered form due to their hygroscopic nature, they should be dissolved in a suitable organic solvent for storage.[1][2]
Q4: Can I store this compound in an aqueous solution?
Long-term storage in aqueous solutions is not recommended as it can promote hydrolysis.[1] If you must prepare an aqueous suspension, it should be used as fresh as possible. For short-term storage, use a buffered solution at a neutral pH to minimize acid- or base-catalyzed hydrolysis.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound, particularly in the context of its use as an internal standard in LC-MS/MS analysis.
Issue 1: Inconsistent or Drifting Internal Standard Signal
Possible Causes:
-
Degradation During Sample Preparation: Exposure to harsh pH conditions, elevated temperatures, or prolonged processing times can lead to the degradation of this compound.
-
Adsorption to Surfaces: Lipids can adsorb to plasticware, leading to inconsistent recovery.
-
Solvent Instability: The internal standard may not be stable in the sample diluent or mobile phase over the course of an analytical run.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Keep samples on ice or at 4°C throughout the extraction process.
-
Minimize the time between sample preparation and analysis.
-
Ensure that all solvents are of high purity and free of contaminants.
-
-
Use Appropriate Labware:
-
Utilize glass or polypropylene (B1209903) labware that is known to have low lipid binding.
-
Avoid polystyrene tubes, as they are more prone to lipid adsorption.
-
-
Evaluate Solvent Stability:
-
Prepare a solution of the internal standard in the final sample diluent and analyze it at different time points (e.g., 0, 4, 8, 24 hours) to check for degradation.
-
If instability is observed, consider changing the solvent composition or pH.
-
Issue 2: Appearance of Unexpected Peaks in Mass Spectrometry Data
Possible Causes:
-
Hydrolysis Products: The appearance of peaks corresponding to 17:0 Lyso-PG-d5, 16:1 Lyso-PG-d5, or the free fatty acids (17:0 and 16:1) can indicate hydrolytic degradation.
-
Oxidation Products: A cluster of peaks with masses higher than that of the parent lipid may suggest oxidation. These products will have m/z values corresponding to the addition of one or more oxygen atoms.
Troubleshooting Steps:
-
Confirm the Identity of Degradation Products:
-
Use tandem mass spectrometry (MS/MS) to fragment the unexpected peaks. The fragmentation pattern can help identify the characteristic headgroup and fatty acid fragments, confirming the presence of degradation products.
-
-
Review Storage and Handling Procedures:
-
Ensure that the lipid standard has been stored at the correct temperature and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
When aliquoting, allow the vial to warm to room temperature before opening to prevent condensation, which can introduce water and accelerate hydrolysis.[1]
-
-
Incorporate Antioxidants:
-
If oxidation is a persistent issue, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the organic solvent used to dissolve the lipid.
-
Quantitative Data Summary
| Storage Condition | Temperature | pH | Atmosphere | Expected Stability | Primary Degradation Pathway |
| Optimal | -20°C ± 4°C | N/A (in organic solvent) | Inert (Argon/Nitrogen) | > 1 year | Minimal |
| Sub-optimal | 4°C | Neutral (aqueous) | Air | Days to Weeks | Hydrolysis & Oxidation |
| Poor | Room Temperature | Acidic/Basic (aqueous) | Air | Hours to Days | Rapid Hydrolysis & Oxidation |
Table 1: General Stability Guidelines for this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Purity by LC-MS/MS
This protocol outlines a method to check for the presence of common degradation products.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in chloroform:methanol (2:1, v/v). b. Dilute the stock solution to a final concentration of 10 µg/mL in the initial mobile phase.
2. LC-MS/MS Conditions:
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% acetic acid.
- Mobile Phase B: Acetonitrile:isopropanol (7:3, v/v) with 10 mM ammonium acetate and 0.1% acetic acid.
- Gradient: Start at 55% B, increase to 99% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 55% B for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: Operate in negative ion mode.
- Analysis: Monitor for the precursor ions of this compound and its potential degradation products (see table below).
| Compound | Precursor Ion (m/z) |
| This compound | 751.5 |
| 17:0 Lyso-PG-d5 | 497.3 |
| 16:1 Lyso-PG-d5 | 471.3 |
| 17:0 Free Fatty Acid | 269.3 |
| 16:1 Free Fatty Acid | 253.2 |
Table 2: Precursor ions for monitoring degradation of this compound.
Protocol 2: Accelerated Stability Study
This protocol can be used to predict the long-term stability of your lipid standard.
1. Sample Preparation: a. Prepare multiple aliquots of the 10 µg/mL solution of this compound. b. Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C).
2. Time-Point Analysis: a. At specified time points (e.g., 0, 1, 3, 7, and 14 days), remove an aliquot from each temperature. b. Analyze the samples using the LC-MS/MS protocol described above.
3. Data Analysis: a. Quantify the peak area of the parent lipid and its degradation products at each time point. b. Plot the percentage of the remaining parent lipid over time for each temperature. This data can be used to estimate the degradation rate under your normal storage conditions.
Visualizations
References
isotopic purity of 17:0-16:1 PG-d5 and its impact
Welcome to the technical support center for 17:0-16:1 PG-d5 (1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common issues encountered when using this deuterated internal standard in mass spectrometry-based lipidomics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound is a high-purity (>99%) deuterated phosphatidylglycerol.[1] The 'd5' indicates that five hydrogen atoms on the glycerol (B35011) headgroup have been replaced by deuterium (B1214612). Its primary application is as an internal standard in quantitative lipidomics, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[2] Using a stable isotope-labeled internal standard that is chemically almost identical to the analyte helps to correct for sample loss during preparation and for variations in ionization efficiency (matrix effects).[3][4]
Q2: Where are the deuterium labels located on the this compound molecule?
A: The five deuterium atoms are located on the headgroup glycerol of the phosphatidylglycerol molecule. This specific placement is chosen to minimize the risk of hydrogen/deuterium (H/D) exchange under typical experimental conditions and to reduce the "isotope effect" that can sometimes cause chromatographic separation from the non-deuterated analyte.[3][5]
Q3: Why is the isotopic purity of the standard important?
A: Isotopic purity is critical for accurate quantification.[6] The most significant impurity is often the non-labeled (d0) version of the analyte.[7] This unlabeled impurity will contribute to the signal of the endogenous analyte, leading to an overestimation of its concentration, which is particularly problematic when measuring low-abundance species.[5]
Q4: What is the "deuterium isotope effect" and can it impact my results?
A: The deuterium isotope effect refers to the potential for slight differences in physicochemical properties between a deuterated molecule and its non-deuterated counterpart due to the mass difference between hydrogen and deuterium. In chromatography, this can sometimes lead to a small retention time shift, causing the deuterated standard to not co-elute perfectly with the analyte.[4] If co-elution is not perfect, the analyte and the internal standard can experience different matrix effects, which compromises the accuracy of quantification.[5]
Q5: How should I store and handle this compound?
A: Proper storage and handling are crucial to maintain the integrity of the standard. It should be stored at ≤ -16°C in a tightly sealed glass vial with a Teflon-lined cap.[8] Avoid repeated freeze-thaw cycles. When preparing solutions, use high-purity organic solvents like chloroform (B151607) or methanol (B129727) and handle them with glass or stainless steel equipment to prevent contamination from plastics.[8]
Data Presentation
Quantitative data related to the standard's specifications and the impact of its purity are summarized below.
Table 1: Product Specifications for this compound
| Parameter | Specification | Source |
| Chemical Formula | C₃₉H₆₉D₅NaO₁₀P | [1][9] |
| Molecular Weight | 761.99 g/mol | |
| Purity | >99% | [1] |
| Deuterium Incorporation | 5 Deuterium Atoms | [1] |
| Storage Temperature | ≤ -16°C | [8] |
Table 2: Impact of Isotopic Purity on Quantitative Accuracy
| Issue | Potential Cause | Impact on Results |
| Inaccurate Quantification | Presence of unlabeled (d0) analyte as an impurity in the d5-standard. | Positive bias (overestimation) of the analyte concentration, especially at the Lower Limit of Quantification (LLOQ).[5][7] |
| Poor Precision (%CV) | Differential matrix effects due to imperfect co-elution (isotope effect). | Inconsistent analyte-to-internal standard area ratios, leading to high variability in results.[5] |
| Signal Interference | In-source fragmentation of the d5-standard, where it loses a deuterium atom. | Contribution to the analyte's signal, causing a positive bias.[5] |
| Erroneous Results | H/D back-exchange on the molecule. | The internal standard loses its isotopic label, reducing its effective concentration and impacting accuracy.[10] |
Troubleshooting Guides
Issue 1: Inaccurate Quantification and High Variability in Results
-
Q: My QC samples are showing high %CV and the calculated concentrations are higher than expected. What could be the cause? A: This is a common issue that can stem from several sources. The most likely causes are the presence of unlabeled analyte in your deuterated standard or differential matrix effects.
-
Isotopic Contribution: A small amount of the unlabeled (d0) 17:0-16:1 PG may be present as an impurity in your this compound standard.[7] This will artificially inflate the signal for your target analyte. To check this, analyze a high-concentration solution of your internal standard alone and monitor the mass transition for the unlabeled analyte.[5]
-
Differential Matrix Effects: Even a slight chromatographic separation between the d5-standard and the native analyte can expose them to different co-eluting matrix components, leading to varied ion suppression or enhancement.[5] Carefully overlay the chromatograms of the analyte and the internal standard to ensure they co-elute perfectly.
-
dot
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. benchchem.com [benchchem.com]
correcting for isotopic overlap in lipidomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the common challenge of isotopic overlap in lipidomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap in lipidomics and why is it a problem?
In lipidomics, mass spectrometry is used to identify and quantify different lipid species. Lipids are molecules composed of atoms, primarily carbon, hydrogen, oxygen, nitrogen, and phosphorus. Each of these elements naturally exists as a mixture of isotopes. For example, carbon is mostly present as the lighter isotope, ¹²C, but a small fraction exists as the heavier isotope, ¹³C.
This natural abundance of heavy isotopes gives rise to "isotopologues," which are molecules that differ only in their isotopic composition. The issue of isotopic overlap, also known as isotopic interference, arises when the mass-to-charge ratio (m/z) of an isotopologue of one lipid species is very close to the m/z of the monoisotopic peak (the peak corresponding to the molecule with all light isotopes) of another lipid species. This overlap can lead to the overestimation of the quantity of the second lipid species, introducing significant errors in quantitative lipidomics data.
Q2: Which lipid species are most commonly affected by isotopic overlap?
Isotopic overlap is most problematic when analyzing lipids with low abundance that are adjacent in mass to highly abundant lipid species. A classic example is the interference between phosphatidylcholine (PC) and lysophosphatidylcholine (B164491) (LPC) species. For instance, the M+2 isotopologue of PC(34:2) can overlap with the monoisotopic peak of PC(34:1). Similarly, phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS) species can also be affected. The extent of the overlap depends on the specific lipid classes being analyzed and their relative abundances in the sample.
Q3: What are the primary methods for correcting isotopic overlap?
Several computational methods have been developed to correct for isotopic overlap. These methods can be broadly categorized as:
-
Theoretical Isotope Distribution Calculation: This approach involves calculating the theoretical isotopic distribution for a given lipid based on its elemental formula. This theoretical distribution is then used to subtract the contribution of the interfering isotopologues from the measured signal of the overlapping lipid.
-
Matrix-Based Correction (Deconvolution): This method involves setting up a system of linear equations that describes the relationship between the measured intensities and the true abundances of the lipid species. By solving this matrix equation, one can deconvolve the overlapping signals and obtain the corrected lipid abundances.
-
Software-Based Correction: Several software packages and algorithms are available that automate the process of isotope correction. Examples include Lipid Data Analyzer (LDA), LipiDex, and various custom scripts developed in programming languages like R or Python.
Troubleshooting Guide
Problem: I am observing unexpectedly high levels of a low-abundance lipid species that has a mass close to a highly abundant lipid.
Possible Cause: This is a classic sign of isotopic overlap. The signal you are measuring for the low-abundance lipid is likely being artificially inflated by an isotopologue of the highly abundant lipid.
Solution:
-
Verify the Potential Overlap:
-
Identify the elemental formulas of the two lipid species .
-
Use an online isotope distribution calculator or a software tool to predict the theoretical isotopic patterns of both lipids.
-
Check if any of the major isotopologue peaks of the abundant lipid (e.g., M+1, M+2) overlap with the monoisotopic peak (M) of the low-abundance lipid.
-
-
Implement a Correction Method:
-
If you have access to a lipidomics software package with built-in correction features, utilize that first. Refer to the software's documentation for instructions on how to enable and apply isotope correction.
-
If you need to perform a manual correction, the theoretical isotope distribution method is a good starting point. The detailed protocol for this method is provided below.
-
For more complex datasets with multiple overlapping species, a matrix-based deconvolution approach may be necessary. This typically requires more advanced computational skills.
-
Quantitative Data on Correction Methods
The effectiveness of isotopic overlap correction can be significant, especially for co-eluting lipid species with a small mass difference. The following table summarizes the impact of correction on the quantification of a specific lipid.
| Lipid Species | Uncorrected Abundance (Arbitrary Units) | Corrected Abundance (Arbitrary Units) | % Overestimation |
| PC(34:1) | 1500 | 1000 | 50% |
| PE(38:4) | 800 | 650 | 23% |
This table illustrates the potential magnitude of overestimation due to isotopic overlap and the importance of applying correction methods.
Experimental Protocols
Protocol: Correction for Isotopic Overlap using Theoretical Isotope Distribution
This protocol outlines the steps for manually correcting for the isotopic overlap between two lipid species.
Principle: This method relies on calculating the theoretical contribution of the interfering isotopologue from the highly abundant lipid and subtracting it from the measured signal of the low-abundance lipid.
Materials:
-
Raw mass spectrometry data file (e.g., .mzML, .raw)
-
Lipid identification and quantification software (e.g., MS-DIAL, XCMS)
-
Spreadsheet software (e.g., Microsoft Excel, Google Sheets)
-
Isotope distribution calculator (online or standalone software)
Procedure:
-
Identify the Overlapping Pair: From your data, identify the highly abundant lipid (Lipid A) and the low-abundance lipid (Lipid B) that are suspected of overlapping. Note their respective m/z values.
-
Determine Elemental Formulas: Determine the exact elemental formula (C, H, N, O, P, etc.) for both Lipid A and Lipid B.
-
Calculate Theoretical Isotope Distribution:
-
Input the elemental formula of Lipid A into an isotope distribution calculator.
-
Record the theoretical relative abundances of the monoisotopic peak (M) and the interfering isotopologue (e.g., M+1, M+2).
-
-
Extract Measured Intensities: From your processed mass spectrometry data, extract the measured peak intensities for the monoisotopic peak of Lipid A and the peak corresponding to the m/z of Lipid B.
-
Calculate the Contribution of the Interfering Isotopologue:
-
Use the following formula: Interference_Intensity = Measured_Intensity_Lipid_A * (Theoretical_Abundance_Interfering_Isotopologue / Theoretical_Abundance_Monoisotopic_Peak_Lipid_A)
-
-
Calculate the Corrected Intensity of Lipid B:
-
Subtract the calculated interference intensity from the measured intensity of Lipid B: Corrected_Intensity_Lipid_B = Measured_Intensity_Lipid_B - Interference_Intensity
-
-
Repeat for all Samples: Apply this correction to all samples in your dataset where this overlap is observed.
Visualizations
Caption: Workflow for isotopic overlap correction in lipidomics data analysis.
Caption: Logical flow for calculating the corrected intensity of an overlapping lipid.
Technical Support Center: Optimizing 17:0-16:1 PG-d5 Peak Shape in Chromatography
Welcome to our dedicated support center for resolving challenges encountered during the chromatographic analysis of 17:0-16:1 PG-d5. This resource is tailored for researchers, scientists, and drug development professionals to effectively troubleshoot and enhance the peak shape of this deuterated phosphatidylglycerol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important?
A1: this compound is a deuterated phosphatidylglycerol, a type of phospholipid. In chromatography, a symmetrical, sharp peak is crucial for accurate quantification and high resolution, separating it from other components in a sample. Poor peak shape, such as tailing or fronting, can compromise the accuracy and reproducibility of your results.
Q2: What are the common causes of poor peak shape for phospholipids (B1166683) like this compound?
A2: Phospholipids, particularly acidic ones like phosphatidylglycerols, are prone to several issues that can lead to poor peak shape. These include:
-
Secondary Interactions: The phosphate (B84403) group in the molecule can interact with metal surfaces in the liquid chromatography (LC) system, such as the column hardware and frits, leading to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the phosphatidylglycerol, influencing its interaction with the stationary phase.
-
Column Issues: Problems like column contamination, degradation of the stationary phase, or using a non-ideal column chemistry can all contribute to distorted peaks.
-
Sample Overload: Injecting a sample that is too concentrated can lead to broadened, asymmetrical peaks.
-
Extra-column Effects: Factors outside of the column, such as excessive tubing length or dead volumes in the system, can cause peak broadening.
Q3: Can the deuterium (B1214612) labeling in this compound affect its chromatographic behavior?
A3: While deuterium labeling is primarily for mass spectrometry-based detection, it can sometimes lead to slight differences in retention time compared to the non-deuterated analog. However, it is less likely to be the primary cause of significant peak shape problems. The chemical properties of the phosphatidylglycerol headgroup and fatty acid chains are the dominant factors influencing peak shape.
Troubleshooting Guides
If you are experiencing issues with the peak shape of this compound, follow these step-by-step troubleshooting guides.
Guide 1: Addressing Secondary Interactions with the LC System
This guide will help you determine if interactions between the analyte and your LC system are the cause of poor peak shape.
Experimental Protocol:
-
System Evaluation:
-
Initial Assessment: Analyze your this compound standard on your current system and record the peak shape (e.g., tailing factor, asymmetry).
-
Biocompatible System: If available, inject the same standard on a biocompatible LC system with PEEK or other inert tubing and connections. A significant improvement in peak shape would indicate that metal interactions are a primary cause.[2]
-
-
Column Considerations:
-
PEEK-lined or Hybrid Surface Technology Columns: If you are using a standard stainless-steel column, consider switching to a column with a PEEK-lined hardware or one that utilizes hybrid surface technology. These are designed to minimize metal-analyte interactions.[1]
-
Column Wash: If a specialized column is not available, perform a thorough column wash to remove any potential metal contaminants. A common procedure involves flushing with a chelating agent like a dilute solution of ethylenediaminetetraacetic acid (EDTA), followed by isopropanol (B130326) and then re-equilibration with your mobile phase. Always consult the column manufacturer's guidelines for specific washing protocols.
-
-
Mobile Phase Additives:
-
Chelating Agents: Consider adding a weak chelating agent to your mobile phase to reduce interactions with metal ions. Options include low concentrations of citric acid or EDTA. Be aware that this may affect mass spectrometry sensitivity.
-
Ammonium (B1175870) Hydroxide (B78521): Adding a small amount of ammonium hydroxide to the mobile phase can help to improve the peak shape of acidic phospholipids by ensuring they are deprotonated and minimizing silanol (B1196071) interactions.
-
Expected Outcome: You should observe a noticeable improvement in peak symmetry, with a tailing factor closer to 1.0.
Guide 2: Optimizing Mobile Phase Conditions
This guide will help you determine if your mobile phase composition is contributing to poor peak shape.
Experimental Protocol:
-
pH Adjustment:
-
Prepare Mobile Phases: Prepare your standard mobile phase (e.g., acetonitrile (B52724) and water with an additive) and create several versions with adjusted pH. For reversed-phase chromatography of acidic lipids, a slightly acidic mobile phase is often beneficial. You can use additives like formic acid or acetic acid.
-
Systematic Evaluation: Equilibrate your column with the first mobile phase and inject your this compound standard. Record the chromatogram.
-
Sequential Analysis: Repeat the injection with each of the other mobile phases, ensuring proper column equilibration between each run.
-
Data Comparison: Compare the peak shapes obtained at different pH values.
-
-
Additive Concentration:
-
Vary Additive Concentration: Using the optimal pH determined above, prepare mobile phases with varying concentrations of your chosen additive (e.g., 0.05%, 0.1%, 0.2% formic acid).
-
Analyze and Compare: Inject your standard with each mobile phase and compare the resulting peak shapes. High concentrations of additives can sometimes be detrimental to the HPLC system.[3]
-
Expected Outcome: You should identify a mobile phase pH and additive concentration that results in a sharper, more symmetrical peak for this compound.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Peak Shape Observation |
| LC System | Standard Stainless Steel | Biocompatible (PEEK) | Standard with Chelator | Improved with biocompatible system |
| Column Type | Standard C18 | PEEK-lined C18 | Hybrid Surface Tech C18 | Significant improvement with PEEK/Hybrid |
| Mobile Phase pH | 5.0 | 4.0 | 3.0 | Often sharper at lower pH |
| Additive Conc. | 0.05% Formic Acid | 0.1% Formic Acid | 0.2% Formic Acid | Optimal concentration varies |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for improving this compound peak shape.
References
Technical Support Center: Minimizing Contamination in Lipidomics
Welcome to the technical support center for lipidomics analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination when working with internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in a lipidomics workflow?
A1: Contamination in lipidomics can originate from multiple sources throughout the experimental workflow. The most common culprits include solvents, labware, and sample handling procedures. Solvents, even those of high purity, can contain contaminants like alkylated amines that interfere with analysis.[1] Labware, particularly plastics like polypropylene (B1209903), can leach chemicals such as plasticizers, surfactants, and primary amides, which can suppress ion signals or be misidentified as endogenous lipids.[2][3] General laboratory environment and handling can introduce dust, fibers, and residues from personal care products.
Q2: Why is it critical to use high-purity solvents?
A2: High-purity, LC-MS grade solvents are essential to prevent the introduction of chemical noise and artifacts.[4] Impurities in lower-grade solvents, such as methanol (B129727) and isopropanol, have been shown to introduce alkylated amine contaminants.[1] These contaminants can create adducts with neutral lipids, complicating spectral interpretation and leading to inaccurate quantification.[1] Using high-grade solvents and modifiers (e.g., formic acid, ammonium (B1175870) acetate) minimizes these risks and keeps the mass spectrometry system cleaner over time.[4]
Q3: Can I use plastic labware for my experiments?
A3: Extreme caution is advised when using plastic labware. While convenient, polypropylene microcentrifuge tubes (MCTs) are a significant source of contamination.[2] Studies have shown that different brands of MCTs can introduce hundreds or even thousands of contaminant features, many of which can be mistaken for lipids.[2][3] These leached compounds can cause severe ion-suppression for low-abundance lipids.[2] If plasticware is unavoidable, it is crucial to test different brands and batches for their contaminant profiles.[3] For storing organic solutions of lipids, glass containers with Teflon-lined closures are strongly recommended to prevent leaching.[5][6]
Q4: How should I properly prepare and store my internal standard stock solutions?
A4: Proper preparation and storage are vital for maintaining the integrity of your internal standards. Standards should be obtained from a reputable supplier and accurately weighed using an analytical balance.[7] Dissolve the standard in a high-purity organic solvent to create a concentrated stock solution, which can then be serially diluted to working concentrations.[7] Stock and working solutions should be stored in amber glass vials under an inert gas like argon or nitrogen at -20°C or -80°C to prevent degradation from light and oxidation.[5][6][7] It is not recommended to store organic solutions below -30°C unless they are in a sealed glass ampoule.[6]
Q5: What is the impact of improper storage on lipid stability?
A5: Improper storage can significantly impact lipid stability through enzymatic degradation and chemical transformations like oxidation and hydrolysis.[5] Samples and extracts should be kept cold, ideally at -20°C or lower, and protected from light and oxygen.[5][8] Storing lipid extracts at room temperature or 4°C should be avoided as enzymatic activity may persist.[5] For tissue homogenates, processing samples swiftly under cooled conditions (e.g., in ice water) is critical to prevent rapid changes in lipid profiles.[8]
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in my blank (solvent-only) injections.
-
Possible Cause 1: Contaminated Solvents. Your LC-MS grade solvents may contain impurities.[1]
-
Possible Cause 2: Contaminated Labware. The issue may stem from contaminants leaching from pipette tips, microcentrifuge tubes, or vials.
-
Solution: Run a blank extraction using the same labware as your samples to see if the peaks persist. Switch to high-quality borosilicate glassware with PTFE-lined caps (B75204), which have been shown to introduce significantly fewer contaminants than polypropylene tubes.[3]
-
-
Possible Cause 3: System Carryover. A high-concentration sample may have contaminated the autosampler or column.[4]
Problem 2: My results show poor reproducibility and high variability between sample replicates.
-
Possible Cause 1: Inconsistent Internal Standard Spiking. The internal standard (IS) may not be added consistently across all samples.
-
Possible Cause 2: Matrix Effects. Components in the sample matrix can suppress or enhance the ionization of your analytes and internal standards differently.[7]
-
Possible Cause 3: Lipid Degradation. Samples may be degrading at different rates due to handling inconsistencies.
Data on Labware Contamination
The choice of labware can dramatically impact the quality of lipidomics data. Plasticware is a primary source of contamination, introducing a large number of chemical features that can interfere with analysis.
| Labware Type | Number of Contaminant Features Introduced | Impact on Analysis |
| Borosilicate Glassware (with PTFE-lined caps) | 98 | Minimal interference.[3] |
| Eppendorf Polypropylene MCTs | 485 | Can be misidentified as lipids; causes severe ion-suppression for 40 low-abundance lipids.[2] |
| Alternative Polypropylene MCTs | 2,949 | Introduces a staggering number of contaminants; severely affects 75 coeluting serum lipids with frequent and pronounced ion-suppression.[2] |
Experimental Protocols
Protocol 1: Cleaning Glassware for Lipidomics Analysis
Thorough cleaning of glassware is crucial to remove organic residues and potential contaminants.
-
Initial Rinse : Immediately after use, rinse glassware with the appropriate solvent (e.g., ethanol (B145695) or acetone (B3395972) for organic solutions) to remove the bulk of the residue.[11]
-
Washing : Wash with a laboratory-grade, phosphate-free detergent and warm water.[11][12] Use a brush to scrub the inside surfaces. For stubborn organic grease, boiling in a weak sodium carbonate solution or soaking in warm decahydronaphthalene (B1670005) can be effective.[13]
-
Tap Water Rinse : Rinse thoroughly with tap water at least six times to remove all detergent.[14]
-
High-Purity Water Rinse : Perform a final rinse 3-4 times with distilled or deionized water to remove any remaining ions from tap water.[11][15]
-
Drying : Allow glassware to air dry on a clean rack. Do not use paper towels or forced air, as these can introduce fibers and other contaminants.[11][15] For immediate use, a final rinse with acetone can accelerate drying.[11]
Protocol 2: Preparation of Internal Standard Stock & Working Solutions
-
Acquire High-Purity Standard : Obtain a certified internal standard from a reputable supplier.[7]
-
Gravimetric Measurement : Using an analytical balance, accurately weigh a precise amount of the standard.
-
Solubilization (Stock Solution) : Dissolve the weighed standard in a high-purity organic solvent (e.g., methanol, ethanol, or a chloroform/methanol mixture) to create a concentrated stock solution.[7]
-
Serial Dilution (Working Solution) : Perform serial dilutions of the stock solution to create a working internal standard mixture at a concentration appropriate for your analytical method.[7]
-
Storage : Store the stock and working solutions in amber glass vials with Teflon-lined caps at -20°C or -80°C to prevent degradation.[6][7] Layering with an inert gas like argon or nitrogen before sealing is recommended for unsaturated lipids.[6]
Visualizations
Caption: Workflow for lipid quantification using internal standards.[7]
Caption: A decision tree for troubleshooting contamination sources.
References
- 1. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. escholarship.org [escholarship.org]
- 10. benchchem.com [benchchem.com]
- 11. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. youtube.com [youtube.com]
- 13. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 14. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 15. youtube.com [youtube.com]
Technical Support Center: 17:0-16:1 PG-d5 Analysis in Negative Ion Mode
Welcome to the technical support center for the analysis of 17:0-16:1 PG-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during negative ion mode mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
This compound is a deuterated phosphatidylglycerol used as an internal standard in mass spectrometry-based lipidomics.[1][2] Its deuterated nature allows it to be distinguished from endogenous PG species, making it ideal for accurate quantification of PGs in biological samples. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative analysis as it helps to correct for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound in negative ion mode and provides systematic troubleshooting steps.
Issue 1: Poor or No Signal Intensity for this compound
Question: I am not observing a strong signal, or any signal at all, for my this compound internal standard. What are the potential causes and how can I troubleshoot this?
Possible Causes and Solutions:
-
Suboptimal Mass Spectrometry Parameters: The settings on your mass spectrometer can significantly impact signal intensity. In negative ion mode, phosphatidylglycerols are expected to be detected as deprotonated ions ([M-H]⁻).[4]
-
Degradation of the Standard: Phospholipids can be susceptible to degradation if not handled and stored properly.
-
Ion Suppression: Components in the sample matrix can interfere with the ionization of the target analyte, leading to a decreased signal.[5]
-
Inefficient Extraction: The protocol used to extract lipids from the sample may not be efficient for phosphatidylglycerols.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no signal of this compound.
Experimental Protocols:
-
Mass Spectrometer Parameter Optimization: A systematic optimization of MS parameters is crucial.[6][7] It is recommended to start with the instrument manufacturer's general guidelines for phospholipid analysis and then refine the settings.
Parameter Typical Starting Range (Negative ESI) Optimization Goal Spray Voltage 2.5 - 4.5 kV Maximize signal intensity and stability Sheath Gas Flow 20 - 60 (arbitrary units) Stable spray and optimal desolvation Auxiliary Gas Flow 5 - 20 (arbitrary units) Efficient solvent evaporation Capillary Temperature 250 - 350 °C Complete desolvation without degradation S-Lens RF Level 50 - 70% Efficient ion transmission -
Post-Extraction Spike Experiment to Assess Ion Suppression:
-
Extract a blank matrix sample (a sample that does not contain the analyte of interest) using your standard protocol.
-
Prepare two sets of samples:
-
Set A: Spike a known amount of this compound into the post-extracted blank matrix.
-
Set B: Prepare a solution with the same amount of this compound in a clean solvent (e.g., methanol/chloroform).
-
-
Analyze both sets of samples by LC-MS/MS.
-
Compare the signal intensity of the internal standard in both sets. A significantly lower signal in Set A indicates ion suppression.
-
Issue 2: Presence of Unexpected Peaks and Adducts
Question: My mass spectrum for this compound shows unexpected peaks in addition to the expected [M-H]⁻ ion. What could these be and should I be concerned?
Possible Causes and Solutions:
-
In-Source Fragmentation: Phospholipids can fragment in the ion source of the mass spectrometer, leading to the appearance of fragment ions in the spectrum.[8][9][10] This can be influenced by source conditions like temperature and voltage.[8]
-
Adduct Formation: Even in negative ion mode, adducts with salts (e.g., sodium, [M+Na-2H]⁻) or other molecules from the mobile phase or matrix can form.[11][12]
-
Contamination: The sample or solvent may be contaminated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected peaks in the mass spectrum.
Experimental Protocols:
-
Minimizing In-Source Fragmentation:
-
Systematically reduce the ion source temperature in increments of 25-50°C and observe the effect on the abundance of the potential fragment ions relative to the parent ion.
-
Similarly, decrease the spray voltage in small increments (e.g., 0.2-0.5 kV).
-
The goal is to find a balance that maintains good ionization efficiency for the parent ion while minimizing fragmentation.
-
-
Common Adducts of Phosphatidylglycerol in Negative Ion Mode:
Adduct Expected m/z for this compound (Exact Mass: 761.52) Notes [M-H]⁻ 760.51 The primary expected ion. [M+Na-2H]⁻ 782.49 Common sodium adduct. [M+K-2H]⁻ 798.47 Possible potassium adduct. [M+Cl]⁻ 796.48 Can be observed if chlorinated solvents are used.
Issue 3: Inaccurate or Non-Reproducible Quantification
Question: The quantification of my target PGs using this compound as an internal standard is not reproducible. What could be causing this variability?
Possible Causes and Solutions:
-
Inconsistent In-Source Fragmentation: If the in-source fragmentation of either the analyte or the internal standard is not consistent across runs, it will lead to variability in the measured parent ion intensity and thus affect quantification.[10]
-
Non-linear Response: The concentration of the internal standard may be outside the linear dynamic range of the instrument.
-
Carryover: Residual sample from a previous injection can affect the current measurement.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate or non-reproducible quantification.
Experimental Protocols:
-
Generating a Calibration Curve:
-
Prepare a series of calibration standards with a fixed concentration of the this compound internal standard and varying concentrations of a non-deuterated PG standard (e.g., 17:0-16:1 PG).
-
Analyze the standards and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Assess the linearity of the curve (R² value). If the response is non-linear, adjust the concentration of the internal standard or the calibration range.
-
-
Assessing Carryover:
-
Inject a high-concentration sample.
-
Immediately following, inject one or more blank solvent samples.
-
Monitor for the presence of the analyte or internal standard peaks in the blank injections. If significant peaks are observed, improve the wash method between injections.
-
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring the degree of in-source phospholipid fragmentation during MALDI mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fragmentation of 17:0-16:1 PG-d5 for MRM
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Multiple Reaction Monitoring (MRM) methods for the deuterated phosphatidylglycerol standard, 17:0-16:1 PG-d5.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental setup and data acquisition for this compound analysis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal Intensity for this compound | Incorrect MRM transitions (precursor or product ion m/z). | Verify the calculated m/z values. For this compound (Sodium Salt MW: 762.01), the deprotonated precursor ion [M-H]⁻ in negative ion mode should be approximately m/z 760.5. The primary product ions will be the carboxylate anions of the fatty acids: 17:0 (m/z 269.3) and 16:1 (m/z 253.2).[1] |
| Suboptimal Collision Energy (CE). | Perform a collision energy optimization experiment. Infuse a standard solution of this compound and ramp the CE across a range (e.g., 10-50 eV) to find the value that yields the highest intensity for your chosen product ion. | |
| Ion source contamination or suboptimal source parameters. | Clean the ion source components (e.g., capillary, skimmer). Optimize source parameters such as spray voltage, gas flows (nebulizer, heater, curtain), and temperature for phospholipid analysis. | |
| Matrix effects from the sample. | Prepare samples in a clean solvent or a matrix similar to your standards. Implement sample cleanup procedures like solid-phase extraction (SPE) to remove interfering compounds. Ensure chromatographic separation from co-eluting matrix components that can cause ion suppression. | |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Inappropriate LC column or mobile phase. | Use a column suitable for lipid analysis (e.g., C18, C8). Ensure the mobile phase composition is appropriate for retaining and eluting phosphatidylglycerols. The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Column degradation or contamination. | Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may need to be replaced. | |
| High dead volume in the LC system. | Check all fittings and tubing for proper connections to minimize extra-column band broadening. | |
| Inconsistent or Irreproducible Results | Fluctuation in LC pump pressure or flow rate. | Purge the LC pumps to remove air bubbles and ensure a stable flow rate. Check for leaks in the system. |
| Inconsistent sample preparation. | Ensure a standardized and repeatable protocol for sample extraction and dilution. Use an internal standard to normalize for variations. | |
| Temperature fluctuations. | Use a column oven to maintain a consistent column temperature throughout the analytical run. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for MRM analysis of this compound in negative ion mode?
A1: Based on the fragmentation of phosphatidylglycerols, the recommended MRM transitions for this compound are:
-
Precursor Ion (Q1): The deprotonated molecule, [M-H]⁻. The molecular weight of the sodium salt of this compound is 762.01 g/mol .[1] The deprotonated precursor ion will have an m/z of approximately 760.5 .
-
Product Ions (Q3): The most abundant and specific product ions in negative mode are the carboxylate anions of the fatty acyl chains.[2]
-
For the 17:0 fatty acid (heptadecanoic acid): m/z 269.3
-
For the 16:1 fatty acid (palmitoleic acid): m/z 253.2
-
You can monitor one or both of these transitions. Monitoring both can provide greater confidence in identification.
Q2: How do I determine the optimal collision energy (CE) for the fragmentation of this compound?
A2: The optimal collision energy is instrument-dependent and should be determined empirically. A common approach is to perform a collision energy optimization experiment:
-
Prepare a standard solution of this compound.
-
Infuse the standard solution directly into the mass spectrometer or perform multiple injections of the standard while varying the CE for your selected MRM transition.
-
Vary the CE in small increments (e.g., 2-5 eV) over a relevant range (e.g., 10-60 eV).
-
Plot the product ion intensity as a function of the collision energy.
-
The CE value that produces the maximum product ion intensity is the optimal CE for that transition on your instrument.
Q3: What are some common sources of matrix effects in phospholipid analysis and how can I mitigate them?
A3: Matrix effects, primarily ion suppression, are a significant challenge in lipidomics. Common sources include:
-
Other phospholipids (B1166683): High concentrations of endogenous phospholipids can co-elute and compete for ionization, suppressing the signal of the analyte of interest.
-
Salts and buffers: Non-volatile salts from the sample or mobile phase can build up in the ion source and reduce ionization efficiency.
-
Other sample components: Proteins, detergents, and other small molecules in the sample matrix can also interfere with ionization.
To mitigate matrix effects:
-
Effective sample preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Chromatographic separation: Optimize your LC method to separate your analyte from the bulk of the matrix components.
-
Use of a deuterated internal standard: this compound itself is an internal standard. Its co-elution with the endogenous analyte can help to compensate for matrix effects during quantification.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Experimental Protocols
Protocol for Collision Energy Optimization of this compound
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as methanol (B129727) or isopropanol.
-
Infusion Setup:
-
Set up a direct infusion of the standard solution into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Alternatively, set up an LC method with repeated injections of the standard.
-
-
Mass Spectrometer Setup:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Set the precursor ion (Q1) to m/z 760.5.
-
Set the product ion (Q3) to either m/z 269.3 or m/z 253.2.
-
-
Collision Energy Ramp:
-
Create a method that ramps the collision energy from a low value (e.g., 10 eV) to a high value (e.g., 60 eV) in increments of 2-5 eV.
-
Acquire data for a sufficient time at each CE value to obtain a stable signal.
-
-
Data Analysis:
-
Plot the intensity of the product ion signal against the corresponding collision energy.
-
The collision energy that yields the highest product ion intensity is the optimal CE for this transition on your instrument.
-
Visualizations
Caption: Workflow for optimizing collision energy for this compound MRM.
Caption: Troubleshooting logic for low or no signal in MRM analysis.
References
Validation & Comparative
A Researcher's Guide to Validating Quantitative Lipidomics Assays: A Comparative Analysis Featuring 17:0-16:1 PG-d5
The Role of Internal Standards in Quantitative Lipidomics
Internal standards are essential in mass spectrometry-based lipidomics to account for variations in lipid extraction efficiency, sample handling, and instrument response.[2] An ideal internal standard is chemically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be differentiated by the mass spectrometer.[1] It should be added to the sample at the earliest stage of the workflow to control for variability throughout the entire process.[1] Deuterated standards, such as 17:0-16:1 PG-d5, are considered a gold standard as they co-elute closely with their endogenous, non-deuterated counterparts in liquid chromatography (LC), effectively correcting for matrix effects.[2]
Comparison of Internal Standards for Assay Validation
The choice of internal standard significantly impacts the quantitative performance of a lipidomics assay. Here, we compare the performance of a hypothetical assay validated using a deuterated phosphatidylglycerol standard (this compound) with assays validated using other common internal standard types: odd-chain lipid standards and a single, non-co-eluting standard for an entire lipid class.
Table 1: Comparison of Quantitative Assay Performance Parameters
| Validation Parameter | Assay with this compound (Deuterated) | Assay with Odd-Chain PG Standard | Assay with Single Non-Co-eluting Standard |
| Linearity (R²) | > 0.99 | > 0.98 | 0.95 - 0.98 |
| Precision (%RSD) | < 15% | < 20% | > 20% |
| Accuracy (%RE) | ± 10% | ± 15% | ± 25% |
| Limit of Detection (LOD) | Low (fmol range) | Low to Medium | Medium |
| Limit of Quantification (LOQ) | Low (low pmol range) | Low to Medium | Medium to High |
Experimental Protocols for Assay Validation
To ensure the reliability of a quantitative lipidomics assay, a series of validation experiments must be performed. Below are detailed protocols for key validation parameters.
1. Linearity
-
Objective: To assess the linear relationship between the analyte concentration and the instrument response.
-
Protocol:
-
Prepare a series of calibration standards by spiking a known concentration of the analyte (e.g., 16:0-18:1 PG) into a relevant biological matrix (e.g., plasma) at a minimum of five different concentrations.
-
Add a fixed concentration of the internal standard (this compound) to each calibration standard.
-
Extract the lipids from each standard using a validated extraction method (e.g., Folch or Bligh-Dyer).
-
Analyze the extracted lipids by LC-MS/MS.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot the peak area ratio against the analyte concentration and perform a linear regression analysis. The coefficient of determination (R²) should be > 0.99.[3]
-
2. Precision and Accuracy
-
Objective: To determine the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).
-
Protocol:
-
Prepare quality control (QC) samples at three concentration levels: low, medium, and high.
-
Add the internal standard (this compound) to each QC sample.
-
Analyze five replicates of each QC level within the same day (intra-assay precision and accuracy) and on three different days (inter-assay precision and accuracy).
-
Calculate the relative standard deviation (%RSD) for precision and the relative error (%RE) for accuracy. For discovery-phase biomarker analysis, a common acceptance criterion is %RSD < 20% and %RE within ± 20%.[3]
-
3. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol:
-
Prepare a series of low-concentration calibration standards.
-
Analyze the standards and determine the signal-to-noise ratio (S/N) for the analyte peak.
-
The LOD is typically defined as the concentration at which the S/N is ≥ 3.[3]
-
The LOQ is the lowest concentration that can be quantified with a %RSD < 20% and %RE within ± 20%.[4]
-
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of phosphatidylglycerols, the following diagrams are provided.
Caption: Experimental workflow for quantitative lipidomics.
References
A Guide to the Accuracy and Precision of 17:0-16:1 PG-d5 for Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
The quantification of specific lipid species is paramount in understanding cellular processes, disease pathogenesis, and the mechanism of action of therapeutic agents. Deuterated internal standards are indispensable tools in mass spectrometry-based lipidomics for achieving accurate and precise measurements. This guide provides a comprehensive overview of the performance of 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-16:1 PG-d5), a deuterated phosphatidylglycerol analog, as an internal standard for quantitative analysis.
While specific, publicly available validation data detailing the accuracy and precision of this compound as a standalone compound is limited, its performance can be inferred from its inclusion in extensively validated, commercially available internal standard mixtures. One such mixture, UltimateSPLASH™ ONE, which contains this compound, has been utilized in numerous studies to develop and validate robust lipidomics workflows.[1][2][3][4] These studies report that methods incorporating this standard mixture demonstrate high accuracy and precision across a wide range of lipid classes.
The Role of Deuterated Standards in Quantitative Analysis
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:[5]
-
Similar Chemical and Physical Properties: Being structurally almost identical to the endogenous analyte, they exhibit similar extraction efficiency, chromatographic retention time, and ionization efficiency.
-
Correction for Matrix Effects: They co-elute with the target analyte, allowing for the effective correction of signal suppression or enhancement caused by the sample matrix.[6]
-
Improved Precision and Accuracy: By normalizing the analyte's signal to that of the internal standard, variability introduced during sample preparation and instrument analysis is minimized, leading to more reliable and reproducible results.[5]
Performance and Comparison
Lipidomics methods that employ comprehensive internal standard mixtures, including deuterated phosphatidylglycerols like this compound, have been shown to achieve excellent analytical performance. A study validating a multiplexed and targeted lipidomics assay for the accurate quantification of lipidomes reported repeatable and robust quantitation of 900 lipid species, with over 700 of these lipids achieving an inter-assay variability below 25%.[7][8]
The following table summarizes representative performance data for a validated high-throughput lipidomics platform that utilizes a comprehensive, multi-class internal standard mixture analogous to those containing this compound.
| Parameter | Performance Metric | Typical Value | Reference |
| Precision | Inter-Assay Variability (%RSD) | < 25% for >700 lipid species | [8] |
| Precision | Intra-Assay Variability (%RSD) | < 15% for majority of lipids | [8] |
| Accuracy | Bias | Within ± 25% of the nominal concentration | [7] |
| Linearity | Coefficient of Determination (R²) | > 0.99 | [7] |
| Sensitivity | Lower Limit of Quantification (LLOQ) | Analyte-dependent (typically in the low nM to µM range) | [7] |
Note: The data presented are representative of a highly multiplexed lipidomics assay and serve as an indicator of the performance achievable with methods employing multi-component internal standards.
Experimental Protocols
A generalized experimental workflow for the quantification of phosphatidylglycerols using this compound as an internal standard is outlined below.
Sample Preparation (Lipid Extraction)
A common method for extracting lipids from biological samples is a modified Bligh-Dyer or Folch extraction.
-
Homogenization: Homogenize the biological sample (e.g., plasma, tissue homogenate) in a suitable buffer.
-
Spiking of Internal Standard: Add a known amount of the this compound internal standard solution to the homogenate.
-
Solvent Extraction: Add a mixture of chloroform (B151607) and methanol (B129727) (or other suitable organic solvents) to the sample, vortex thoroughly, and centrifuge to induce phase separation.
-
Collection of Organic Layer: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/isopropanol).
LC-MS/MS Analysis
The reconstituted lipid extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar lipids like phosphatidylglycerols. HILIC allows for the separation of lipid classes based on the polarity of their headgroups.[9]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions are monitored for both the endogenous PGs and the this compound internal standard.
| Parameter | Typical Setting |
| LC Column | HILIC (e.g., BEH Amide) |
| Mobile Phase A | Acetonitrile with additives (e.g., ammonium (B1175870) acetate) |
| Mobile Phase B | Water with additives (e.g., ammonium acetate) |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for PGs |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for the endogenous PGs and the this compound internal standard.
-
Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous PG to the peak area of the this compound.
-
Quantification: Determine the concentration of the endogenous PG by comparing the response ratio to a calibration curve generated using known concentrations of a non-deuterated PG standard and a fixed concentration of the internal standard.
Visualizing the Workflow and Biological Context
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the relevant biological pathways.
Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.
Phosphatidylglycerol is a key phospholipid with important biological functions. It is a precursor for cardiolipin (B10847521) and a crucial component of pulmonary surfactant.[10] The biosynthesis of phosphatidylglycerol is a multi-step enzymatic process.
Caption: The biosynthesis pathway of phosphatidylglycerol from phosphatidic acid.[10]
Conclusion
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. UltimateSPLASH ONE Internal Std., Avanti, 330820L, Sigma-Aldrich [sigmaaldrich.com]
- 3. SPLASH Brochure [online.flippingbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical lipidomics reveals high individuality and sex specificity of circulatory lipid signatures: a prospective healthy population study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
A Guide to Inter-Laboratory Lipidomics Comparison Utilizing Deuterated Phosphatidylglycerol Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective overview of the use of the deuterated internal standard 17:0-16:1 PG-d5 within the context of inter-laboratory lipidomics comparisons. While direct comparative data for this specific molecule is not publicly available, this guide draws upon established methodologies and the performance of comprehensive internal standard mixtures in which it is a key component. The focus is on best practices and the rationale for using isotopically labeled standards to achieve robust and reproducible results across different laboratories.
The Critical Role of Internal Standards in Lipidomics
Quantitative lipidomics aims to accurately measure the abundance of lipid species in a biological sample. However, the multi-step workflow, from sample preparation to mass spectrometry analysis, is prone to variations that can significantly impact the final results. Internal standards are essential for correcting these variations, which include:
-
Extraction Efficiency: Differences in how lipids are extracted from the sample matrix.
-
Ionization Suppression/Enhancement: Matrix effects in the mass spectrometer's ion source that can alter the signal intensity of the target lipids.
-
Instrumental Drift: Fluctuations in the mass spectrometer's performance over time.
By adding a known amount of an internal standard to each sample at the beginning of the workflow, the signal of the endogenous lipid can be normalized to the signal of the standard, thereby minimizing the impact of analytical variability. Deuterated standards, such as this compound, are considered the gold standard as they are chemically identical to their endogenous counterparts and thus behave similarly during extraction and chromatography, but are distinguishable by their mass.
Performance of Comprehensive Internal Standard Mixtures
The internal standard this compound is a component of the commercially available UltimateSPLASH™ ONE internal standard mixture.[1][2] This mixture contains 69 unique, highly pure deuterated lipids across 15 different lipid classes.[1] The use of such a comprehensive mixture is designed to provide a suitable internal standard for a wide range of lipid species within a class, accounting for variations in acyl chain length and unsaturation.[2][3]
While specific inter-laboratory performance data for this compound is not detailed in publicly available studies, the use of comprehensive deuterated internal standard mixtures like UltimateSPLASH™ ONE has been shown to enable robust and reproducible quantification of lipidomes. For instance, a study utilizing a multiplexed targeted lipidomics assay reported that with the use of such standards, they were able to achieve repeatable and robust quantitation of 900 lipid species, with over 700 lipids having an inter-assay variability below 25%.[4] The principle of using a class-specific internal standard is that all lipids within that class will have similar ionization efficiencies, allowing for accurate quantification.
It is a recognized challenge in the field of lipidomics to achieve harmonization of results across different laboratories and platforms.[5] The use of shared reference materials and comprehensive internal standard mixtures is a key strategy to address this challenge and improve the comparability of data.[5]
Experimental Protocols
The following is a generalized experimental protocol for a quantitative lipidomics workflow utilizing a comprehensive deuterated internal standard mixture. This protocol is based on methodologies described in studies that have used such standards.[6][7]
Sample Preparation and Lipid Extraction
-
Thawing: Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
Internal Standard Spiking: Add a known amount of the internal standard mixture (e.g., UltimateSPLASH™ ONE) to each sample.
-
Lipid Extraction: A common method is the methyl-tert-butyl ether (MTBE) extraction:
-
Add methanol (B129727) to the sample.
-
Add MTBE and vortex thoroughly.
-
Induce phase separation by adding water.
-
Centrifuge to separate the layers.
-
Collect the upper organic layer containing the lipids.
-
-
Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for separating lipids based on their hydrophobicity.
-
Mobile Phases: Typically, a gradient of two mobile phases is used. For example:
-
Mobile Phase A: Water with additives like ammonium (B1175870) formate (B1220265) and formic acid.
-
Mobile Phase B: A mixture of isopropanol (B130326) and acetonitrile (B52724) with similar additives.
-
-
Gradient: The gradient starts with a higher proportion of mobile phase A and gradually increases the proportion of mobile phase B to elute the more hydrophobic lipids.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes to detect a wide range of lipid classes.
-
Data Acquisition: Data is typically acquired in a data-dependent or data-independent manner to collect both MS1 (full scan) and MS/MS (fragmentation) data for lipid identification and quantification.
-
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the endogenous lipids and the deuterated internal standards.
-
Quantification: Calculate the concentration of each endogenous lipid by comparing its peak area to the peak area of the corresponding deuterated internal standard.
-
Data Normalization: Further normalization to sample amount (e.g., protein concentration, tissue weight) may be necessary.
Visualizing the Workflow and a Relevant Pathway
To better understand the experimental process and the biological context of phosphatidylglycerols, the following diagrams have been generated.
Caption: A typical workflow for an inter-laboratory lipidomics comparison study.
Caption: The biosynthesis pathway of phosphatidylglycerol.[8]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. SPLASH Brochure [online.flippingbook.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shared reference materials harmonize lipidomics across MS-based detection platforms and laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. protocols.io [protocols.io]
- 8. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: 17:0-16:1 PG-d5 vs. C13-Labeled Internal Standards for Quantitative Lipidomics
For researchers, scientists, and drug development professionals engaged in the precise quantification of phosphatidylglycerols (PGs), the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of the deuterated internal standard 17:0-16:1 PG-d5 and its carbon-13 (C13) labeled counterparts, supported by established principles in mass spectrometry-based lipidomics and representative experimental data.
In quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting analyte loss during sample preparation and compensating for matrix effects.[1] An ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization efficiency.[2] While both deuterated and C13-labeled standards are designed to fulfill this role, their fundamental physicochemical properties can lead to significant differences in analytical performance.
Performance Face-Off: Deuterated vs. C13-Labeled Standards
The primary distinction between this compound and a C13-labeled PG lies in the isotopes used for labeling. Deuterium (B1214612) (²H or D) labeling involves replacing hydrogen atoms with their heavier isotope, while C13 labeling substitutes carbon-12 atoms with carbon-13. This seemingly subtle difference has profound implications for chromatographic behavior and isotopic stability.
The Isotope Effect: A Critical Differentiator
A significant challenge with deuterated standards is the "isotope effect." The substantial mass difference between hydrogen and deuterium can lead to a slight shift in retention time during liquid chromatography (LC) compared to the native analyte.[3][4] This chromatographic separation can result in the analyte and the internal standard experiencing different matrix effects, potentially compromising the accuracy of quantification.[4]
Conversely, C13-labeled internal standards are widely considered superior for quantitative mass spectrometry.[2] The smaller relative mass difference between ¹²C and ¹³C results in a negligible chromatographic isotope effect, ensuring near-perfect co-elution with the unlabeled analyte.[2] This co-elution guarantees that both the analyte and the internal standard are subjected to the same matrix effects, leading to more accurate and precise quantification.[5] Furthermore, C13 labels are exceptionally stable and not prone to the back-exchange that can sometimes occur with deuterium atoms in protic solvents.[3]
Quantitative Data Summary
| Performance Parameter | This compound (Deuterated) | C13-Labeled PG (Carbon-13) | Key Considerations |
| Co-elution with Analyte | Potential for chromatographic shift (Isotope Effect) | Identical retention time | C13-labeled standards are more likely to experience the same matrix effects as the analyte.[5] |
| Accuracy (% Bias) | 85 - 115% | 90 - 110% | C13-labeled standards may offer slightly better accuracy due to co-elution.[6] |
| Precision (% RSD / % CV) | < 15% | < 10% | Studies have shown a significant reduction in the coefficient of variation (CV%) with C13-labeled standards.[2][7] |
| Isotopic Stability | Generally stable, but potential for back-exchange. | Highly stable with no risk of isotopic exchange.[3] | Ensures the integrity of the standard throughout the analytical process. |
| Cost & Availability | More widely available and often less expensive. | Availability is increasing, but can be more costly.[6] | A practical consideration in experimental design. |
This data is illustrative and based on typical performance characteristics of deuterated and C13-labeled internal standards for other lipid classes.
Experimental Protocols
Below is a representative experimental protocol for the quantification of phosphatidylglycerols in a biological sample using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Lipid Extraction)
A modified Folch extraction is commonly used for extracting lipids from plasma or tissue homogenates.
-
To 100 µL of sample, add 10 µL of the internal standard solution (either this compound or C13-labeled PG).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for lipid separation (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then re-equilibrating to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Endogenous PG (e.g., 16:0-18:1 PG): Precursor ion (m/z) to a specific product ion (e.g., fatty acid fragment).
-
This compound: Precursor ion reflecting the mass shift due to deuterium labeling to a specific product ion.
-
C13-Labeled PG: Precursor ion reflecting the mass shift due to C13 labeling to a specific product ion.
-
-
Data Analysis: Quantify the endogenous PG by calculating the peak area ratio of the analyte to the internal standard.
-
Mandatory Visualizations
Conclusion and Recommendations
The choice between this compound and a C13-labeled internal standard depends on the specific requirements of the assay. While deuterated standards are often more readily available and cost-effective, C13-labeled PGs are the superior choice for assays demanding the highest levels of accuracy and reliability.[3] The identical chromatographic behavior of C13-labeled standards ensures the most effective compensation for matrix effects and eliminates the risk of isotopic exchange.[2] For researchers and drug development professionals where the highest level of quantitative accuracy is non-negotiable, the investment in C13-labeled internal standards is strongly recommended to ensure the generation of high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Limits of Detection and Quantification for Phosphatidylglycerols: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of phosphatidylglycerols (PGs) is paramount. This guide provides a comparative overview of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the deuterated internal standard 17:0-16:1 PG-d5 and its alternatives. We delve into the experimental data and methodologies that underpin these critical analytical parameters.
The use of stable isotope-labeled internal standards, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry. This approach, known as isotope dilution mass spectrometry, offers high precision and accuracy by correcting for variability during sample preparation and analysis.
Performance Comparison: Limits of Detection and Quantification
One study employing a validated ultra-high-performance liquid chromatography-tandem mass spectrometer (UHPLC-MS) method for the analysis of 10 major classes of phospholipids (B1166683) reported a general limit of detection range of 0.04–33 pmol/mL and a limit of quantitation range of 0.1–110 pmol/mL.[1] This provides a baseline for the expected sensitivity for phospholipid analysis.
For a more direct comparison, a study on human milk lipids established the LOD and LOQ for non-deuterated PG (16:0/18:1) using a non-deuterated internal standard, PG (14:1/17:0). The reported LOD was 0.001 mg/L and the LOQ was 0.0025 mg/L.[2] While these values are for non-deuterated species, they offer a valuable benchmark for the sensitivity achievable for PGs using LC-MS/MS.
It is important to note that the use of a deuterated internal standard like this compound is expected to provide superior performance in terms of accuracy and precision compared to non-deuterated analogues, especially when dealing with complex biological matrices where matrix effects can be significant.[3]
| Analyte/Internal Standard | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| General Phospholipids | UHPLC-MS/MS | 0.04–33 pmol/mL | 0.1–110 pmol/mL | [1] |
| PG (16:0/18:1) / PG (14:1/17:0) | UPLC-Q-TOF-MS | 0.001 mg/L | 0.0025 mg/L | [2] |
| This compound | LC-MS/MS | Data not available | Data not available |
Experimental Methodologies
The quantification of phosphatidylglycerols is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed, representative experimental protocol synthesized from established lipidomics methodologies.
Experimental Protocol: Quantification of Phosphatidylglycerols using LC-MS/MS
1. Lipid Extraction:
-
A modified Bligh and Dyer extraction method is commonly used to isolate lipids from biological samples (e.g., plasma, tissues).[4]
-
To the sample, add a solution of chloroform (B151607) and methanol (B129727) (1:2, v/v) containing the deuterated internal standard (e.g., this compound).
-
Vortex the mixture thoroughly and then add chloroform and water to induce phase separation.
-
Centrifuge the sample to separate the layers. The lower organic phase, containing the lipids, is collected.
-
The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., methanol/dichloromethane 1:1, v/v).[2]
2. Liquid Chromatography (LC):
-
Separation of phospholipids is typically performed using a C18 reversed-phase column.[2]
-
A common mobile phase system consists of a gradient of two solvents:
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
-
The gradient elution allows for the separation of different phospholipid classes and individual molecular species.
3. Mass Spectrometry (MS):
-
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is frequently used for quantification.
-
Phosphatidylglycerols are typically analyzed in negative ion mode.[5]
-
The specific precursor-to-product ion transitions for the target PG and the deuterated internal standard are monitored. For PGs, a common approach is to monitor the neutral loss of the glycerol (B35011) head group.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in lipidomics analysis, the following diagrams are provided.
Caption: Experimental workflow for PG quantification.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Quantification of phospholipids and glycerides in human milk using ultra-performance liquid chromatography with quadrupole-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of 17:0-16:1 PG-d5 for Accurate Lipid Analysis
In the rapidly advancing field of lipidomics, the precise and accurate quantification of individual lipid species is paramount for understanding their roles in health and disease. 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (17:0-16:1 PG) is a specific phosphatidylglycerol molecule that, like other lipids, requires robust analytical methods for its detection and quantification. The use of a deuterated internal standard, such as 17:0-16:1 PG-d5, is a widely accepted strategy to ensure analytical accuracy. This guide provides a comprehensive comparison of cross-validating this compound with other analytical approaches, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Role of Internal Standards in Quantitative Lipidomics
Quantitative lipidomics aims to determine the absolute or relative amounts of lipid species in a sample. However, the analytical process, from sample extraction to detection, is prone to variations that can affect the accuracy and reproducibility of results. Internal standards (IS) are compounds added to a sample at a known concentration before sample processing. They are structurally similar to the analyte of interest and experience similar variations during the analytical workflow, thus allowing for normalization and more accurate quantification.[1]
The three main types of internal standards used in lipidomics are:
-
Deuterated Lipids: These are considered the gold standard as they are chemically identical to the endogenous analyte, with some hydrogen atoms replaced by deuterium. This results in a mass shift that allows them to be distinguished by a mass spectrometer while having nearly identical chromatographic retention times and ionization efficiencies.[1]
-
Carbon-13 Labeled Lipids: Similar to deuterated lipids, these standards have some carbon atoms replaced with the ¹³C isotope. They also co-elute closely with the endogenous analyte.[1]
-
Odd-Chain and Non-Endogenous Lipids: These are lipids with fatty acid chains that are not naturally abundant in the biological system being studied (e.g., containing 17 or 15 carbon atoms).[2] They are structurally similar to the analytes and can be used to normalize for extraction efficiency and instrument response.[3]
Performance Comparison of Internal Standards
The choice of an internal standard is critical for the accuracy of quantitative lipid analysis. The following table summarizes the performance of different types of internal standards.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids (e.g., this compound) | Hydrogen atoms are replaced by deuterium, leading to a mass shift. | - Co-elutes very closely with the endogenous analyte in liquid chromatography (LC). - Effectively corrects for matrix effects.[1] | - Potential for isotopic scrambling or exchange. - May exhibit a slight retention time shift compared to the native analyte.[1] |
| ¹³C-Labeled Lipids | Carbon atoms are replaced by the ¹³C isotope. | - Co-elutes very closely with the endogenous analyte. - Minimal isotope effect on retention time. | - Generally more expensive to synthesize than deuterated lipids. |
| Odd-Chain Lipids (e.g., 17:0/17:0 PG) | Utilize fatty acid chains not typically found in the biological sample. | - Cost-effective. - Can be used when a deuterated standard is unavailable.[2] | - May not perfectly mimic the ionization and fragmentation behavior of the endogenous even-chain lipid. - Retention time may differ more significantly from the analyte. |
Studies comparing deuterated and ¹³C-labeled standards for essential fatty acids have shown no significant differences in their quantification when data is corrected for endogenous levels and matrix effects, indicating the reliability of both approaches.[1]
Experimental Protocols for Cross-Validation
Cross-validation of this compound involves comparing its performance against other quantification strategies, such as using an odd-chain lipid standard. Below are detailed methodologies for such a comparison using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A common method for lipid extraction is a modified Bligh-Dyer or Folch procedure.
-
Sample Preparation: Homogenize the tissue or plasma sample.
-
Spiking Internal Standards: Add a known amount of the internal standards (e.g., this compound and an odd-chain standard like 17:0/17:0 PG) to the homogenate.
-
Solvent Extraction:
-
Add a mixture of chloroform (B151607):methanol (1:2, v/v) to the sample.
-
Vortex thoroughly and incubate at room temperature.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Collection: Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 1:1, v/v).[4]
Untargeted and targeted lipidomics can be performed using high-resolution tandem mass spectrometry.
-
Chromatography:
-
Column: A reversed-phase C18 column is commonly used for separating lipid species.[5]
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (B1210297) (for negative ion mode).[6]
-
Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for negative ion mode).[6]
-
-
Gradient: A gradient elution is employed to separate lipids over a specific time frame.[5]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is typically used, often in both positive and negative ion modes to cover a broad range of lipid classes.
-
Data Acquisition: Data-dependent acquisition (DDA) is a common method where the most abundant precursor ions in a full scan are selected for fragmentation (MS/MS).[7]
-
Analysis: The peak areas of the endogenous 17:0-16:1 PG and the internal standards are integrated. The concentration of the endogenous lipid is calculated by comparing its peak area to the peak area of the known concentration of the internal standard.
-
Data Presentation and Comparison
To objectively compare the performance of this compound with an odd-chain standard, key quantitative parameters should be evaluated.
| Parameter | This compound | Odd-Chain PG Standard (e.g., 17:0/17:0 PG) |
| Retention Time Shift (vs. Analyte) | Minimal | Moderate |
| Correction for Matrix Effects | High | Moderate to High |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (%Recovery) | 85-115% | 80-120% |
Data in this table is representative and may vary based on the specific experimental conditions and matrix.
Signaling Pathways and Experimental Workflows
Visualizing the context of the analyte and the analytical process is crucial.
Caption: Simplified glycerophospholipid biosynthesis pathway highlighting the formation of Phosphatidylglycerol (PG).
Caption: General experimental workflow for quantitative lipid analysis using an internal standard.
Conclusion
The cross-validation of this compound with other analytical methods, particularly those employing different types of internal standards, is essential for ensuring the reliability of quantitative lipidomics data. While deuterated standards like this compound are often preferred due to their close physicochemical properties to the endogenous analyte, odd-chain lipid standards can also provide acceptable quantification. The choice of the most appropriate internal standard will depend on the specific requirements of the study, including the desired level of accuracy, cost considerations, and the availability of standards. By following rigorous experimental protocols and carefully evaluating performance metrics, researchers can have high confidence in their quantitative lipidomics results.
References
- 1. benchchem.com [benchchem.com]
- 2. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
- 6. escholarship.org [escholarship.org]
- 7. Expanding lipidome coverage using LC-MS/MS data-dependent acquisition with automated exclusion list generation - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 17:0-16:1 PG-d5 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the deuterated internal standard 17:0-16:1 PG-d5 in various biological matrices for quantitative lipidomics analysis. The selection of an appropriate internal standard is critical for accurate and reproducible quantification of endogenous lipids by correcting for variability in sample extraction, processing, and instrument response. This document outlines the utility of this compound, often used as a component of the commercially available UltimateSPLASH™ ONE internal standard mixture, and compares its application with other potential alternatives.
Data Presentation: Performance Characteristics
While direct head-to-head comparative studies detailing the performance of this compound against other individual phosphatidylglycerol (PG) internal standards are limited in publicly available literature, its widespread use as part of a validated mixture in numerous studies provides strong evidence of its suitability. The performance of an internal standard is assessed based on several key parameters:
| Parameter | Performance of this compound (as part of a mixture) | Comparison with Alternatives |
| Linearity | Excellent linearity is expected over a wide dynamic range when used for the quantification of endogenous PGs. Its structural similarity to endogenous PGs ensures a comparable response in the mass spectrometer. | Odd-chain and other deuterated PG standards also generally exhibit good linearity. The key is to ensure the concentration of the internal standard is within the linear range of the instrument and relevant to the expected concentration of the endogenous analytes. |
| Recovery | The recovery of this compound during lipid extraction is anticipated to be similar to that of endogenous PGs due to their shared physicochemical properties. This allows it to effectively normalize for sample losses during preparation. | Alternative deuterated PG standards with different acyl chain lengths may have slightly different recoveries depending on the extraction method and the specific endogenous PGs being quantified. Odd-chain PG standards are also expected to have comparable recovery. |
| Matrix Effects | As a deuterated analog, this compound co-elutes with endogenous PGs in reversed-phase liquid chromatography, ensuring that it experiences similar ion suppression or enhancement from the biological matrix. This is a significant advantage for accurate quantification.[1] | Other deuterated PG standards offer similar advantages in mitigating matrix effects. Odd-chain PG standards, while structurally similar, may have slightly different retention times and thus may not perfectly compensate for matrix effects experienced by all endogenous PG species. |
| Stability | Deuterated standards like this compound are chemically stable throughout the analytical workflow, ensuring their integrity from sample spiking to detection. | The stability of other deuterated and odd-chain PG standards is generally high, making them reliable for quantitative analysis. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound for the quantitative analysis of phosphatidylglycerols in biological matrices.
Lipid Extraction from Plasma/Serum (Folch Method)
This protocol is a widely used method for the extraction of total lipids from liquid biological samples.
Materials:
-
Plasma or serum sample
-
This compound internal standard solution (e.g., from UltimateSPLASH™ ONE mix)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma or serum in a glass centrifuge tube, add a known amount of this compound internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:chloroform 1:1, v/v) for LC-MS/MS analysis.
Lipid Extraction from Tissue (Bligh & Dyer Method)
This method is suitable for the extraction of lipids from solid biological samples.
Materials:
-
Tissue sample (e.g., brain, liver)
-
This compound internal standard solution
-
Chloroform
-
Methanol
-
Deionized water
-
Tissue homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 50 mg of frozen tissue and place it in a homogenizer tube.
-
Add a known amount of this compound internal standard.
-
Add 1 mL of methanol and homogenize the tissue until a uniform suspension is obtained.
-
Add 2 mL of chloroform and homogenize further.
-
Add 800 µL of deionized water and vortex the mixture.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the lower organic phase and transfer it to a clean glass tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the extract in an appropriate solvent for analysis.
LC-MS/MS Analysis of Phosphatidylglycerols
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
LC Conditions:
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for endogenous PGs and the this compound internal standard. The precursor ion for PGs is [M-H]⁻. The product ions typically correspond to the fatty acyl chains.
-
Quantification: The peak area of each endogenous PG is normalized to the peak area of the this compound internal standard. The concentration of the endogenous lipid is then calculated using a calibration curve.
Mandatory Visualization
Caption: Experimental workflow for quantitative lipidomics using an internal standard.
Caption: Simplified overview of phosphatidylglycerol biosynthesis and its role in signaling.
References
Assessing the Recovery of Phosphatidylglycerol Internal Standards in Sample Extraction: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of lipid species is paramount. The choice of internal standard and the efficiency of the sample extraction method are critical factors that significantly influence the reliability of lipidomic data. This guide provides an objective comparison of common extraction methods for the recovery of phosphatidylglycerol (PG) internal standards, with a focus on 17:0-16:1 PG-d5 and its alternatives, supported by experimental data and detailed protocols.
Executive Summary
The recovery of internal standards is a crucial metric for the accuracy of quantitative lipidomics. This guide evaluates three widely used lipid extraction methods—Folch, Matyash, and Alshehry—for their efficiency in recovering phosphatidylglycerol (PG) internal standards. While direct comparative data for this compound is limited, data from studies using structurally similar PG internal standards, such as 15:0-18:1(d7) PG, provides valuable insights.
The evidence strongly suggests that single-phase extraction methods, like the Alshehry method, offer superior recovery for polar lipids, including phosphatidylglycerols, compared to traditional biphasic methods like Folch and Matyash.
Comparison of Extraction Method Performance
The selection of an appropriate extraction method is critical for maximizing the recovery of target analytes. For phosphatidylglycerols, which are polar lipids, the choice of solvent system significantly impacts extraction efficiency.
| Extraction Method | Average Recovery of Phospholipids | Recovery of 15:0-18:1(d7) PG | Key Characteristics |
| Alshehry (BUME) | >95% [1] | Superior to Folch [2] | Single-phase butanol/methanol (B129727) extraction. Safer (chloroform-free) and more effective for polar lipids.[1][2] |
| Folch | 86% [1] | Lower than Alshehry/BUME [2] | Biphasic chloroform (B151607)/methanol extraction. A traditional "gold standard" but can have lower recovery for some acidic phospholipids.[2] |
| Matyash | 73% [1] | Lower than Alshehry | Biphasic methyl-tert-butyl ether (MTBE)/methanol extraction. Chloroform-free alternative to Folch, but may have lower recovery for polar lipids.[1] |
Note: The recovery data for 15:0-18:1(d7) PG is used as a proxy for this compound due to their structural similarity as deuterated PG internal standards. One study reported poor recovery of phosphatidylglycerol (<45%) using the Bligh-Dyer method, which is a modification of the Folch method. Another study observed a recovery of 50% for PG 15:0/18:1(d7) in positive ion mode electrospray ionization. Furthermore, some studies have reported recoveries for the entire PG class to be as low as 15% or that phosphatidic acid (a related acidic phospholipid) had the lowest recovery at 68%.
Experimental Protocols
Detailed methodologies for the three compared extraction methods are provided below. These protocols are based on established methods in the field.
Folch Method (Biphasic Chloroform/Methanol Extraction)
This method, a cornerstone of lipid extraction, involves a biphasic solvent system to separate lipids from other cellular components.
Protocol:
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.
-
Filter or centrifuge the homogenate to separate the liquid and solid phases.
-
Wash the liquid phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.
-
Centrifuge the mixture to induce phase separation.
-
The lower chloroform phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen to yield the lipid extract.
Lipid Extraction and Phase Separation in the Folch Method
Caption: Workflow of the Folch lipid extraction method.
Matyash Method (Biphasic MTBE/Methanol Extraction)
This method offers a safer, chloroform-free alternative to the Folch method, utilizing methyl-tert-butyl ether (MTBE).
Protocol:
-
Add methanol to the sample, followed by MTBE.
-
Incubate the mixture with agitation to facilitate extraction.
-
Add water to induce phase separation.
-
Centrifuge the sample to separate the phases.
-
The upper organic phase, containing the lipids, is collected.
-
The solvent is evaporated to obtain the lipid extract.
Lipid Extraction and Phase Separation in the Matyash Method
Caption: Workflow of the Matyash lipid extraction method.
Alshehry (BUME) Method (Single-Phase Butanol/Methanol Extraction)
This more recent method employs a single-phase extraction, which is particularly effective for polar lipids and is more amenable to high-throughput workflows.
Protocol:
-
Add a butanol:methanol (1:1, v/v) solution containing the internal standard to the sample.
-
Vortex and sonicate the mixture to ensure thorough extraction.
-
Centrifuge the sample to pellet any precipitated proteins.
-
The supernatant, containing the extracted lipids, is collected for analysis.
Lipid Extraction Workflow of the Alshehry (BUME) Method
Caption: Workflow of the Alshehry (BUME) lipid extraction method.
Alternative Phosphatidylglycerol Internal Standards
Besides this compound, several other deuterated or odd-chain PG species are utilized as internal standards in lipidomics. The choice of a specific internal standard can depend on the analytical platform and the specific lipid species being quantified. Commonly used alternatives include:
-
15:0-18:1(d7) PG: Frequently included in commercial internal standard mixes like Avanti's SPLASH Lipidomix.
-
PG(17:0/17:0): An odd-chain phosphatidylglycerol that is not naturally abundant in most biological systems.
-
PG(14:0/14:0): Another odd-chain PG standard used for quantification.
The recovery of these standards is expected to follow similar trends to that of this compound, with single-phase extraction methods like the Alshehry method generally providing higher and more consistent recoveries for these polar lipids.
Conclusion and Recommendations
The accurate quantification of phosphatidylglycerols relies heavily on the efficiency of the chosen sample extraction method. Based on the available data, the single-phase Alshehry (BUME) method demonstrates superior recovery of polar phospholipids, including phosphatidylglycerol internal standards, when compared to the traditional biphasic Folch and Matyash methods. For researchers and drug development professionals aiming for the most accurate and reproducible quantification of PGs, the adoption of a single-phase extraction protocol is highly recommended. While this compound is a suitable internal standard, the use of other commercially available deuterated or odd-chain PG standards can also yield reliable results, provided that the extraction method is optimized for polar lipid recovery.
References
A Comparative Guide to the Use of 17:0-16:1 PG-d5 in NIST SRM 1950 Plasma Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the deuterated internal standard 17:0-16:1 PG-d5 for the quantitative analysis of phosphatidylglycerols (PGs) in the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, human plasma. This document will delve into its performance against other alternatives, supported by experimental data, to assist researchers in making informed decisions for their lipidomics workflows.
The Critical Role of Internal Standards in Lipidomics
Accurate and reproducible quantification of lipids in complex biological matrices like human plasma is a significant challenge in lipidomics. The vast dynamic range of lipid concentrations and the potential for matrix effects during analysis necessitate the use of internal standards. Internal standards are compounds chemically similar to the analytes of interest, added to a sample at a known concentration before analysis. They are essential for correcting variations that can occur during sample preparation, extraction, and instrumental analysis, thereby ensuring the reliability of quantitative data. The ideal internal standard is not naturally present in the sample and exhibits similar ionization and fragmentation behavior to the analyte.
In the context of mass spectrometry-based lipidomics, stable isotope-labeled lipids, such as the deuterated this compound, are considered the gold standard. The deuterium (B1214612) labels increase the mass of the molecule, allowing it to be distinguished from its endogenous, non-labeled counterparts by the mass spectrometer while maintaining nearly identical chemical and physical properties.
This compound in the Landscape of NIST SRM 1950 Analysis
NIST SRM 1950 is a well-characterized pooled human plasma material that serves as a benchmark for validating analytical methods and ensuring inter-laboratory data comparability. The use of robust internal standards is paramount when analyzing this reference material to achieve accurate quantification of its lipid components.
The internal standard this compound is a key component of commercially available internal standard mixtures, such as Avanti's UltimateSPLASH™ ONE. These mixtures are designed to cover a broad range of lipid classes, providing a convenient and comprehensive solution for quantitative lipidomics.
While direct head-to-head comparative studies focusing solely on this compound versus a suite of other PG internal standards for NIST SRM 1950 analysis are not abundant in publicly available literature, its inclusion in widely used standard mixes and its application in large-scale lipidomics studies underscore its utility and acceptance within the scientific community.
Performance Comparison of Internal Standards for Phosphatidylglycerol Analysis
The selection of an appropriate internal standard is critical for accurate PG quantification. The following table summarizes the key characteristics and performance metrics of this compound and potential alternatives. The quantitative data presented is a synthesis of values reported in various lipidomics studies and should be considered in the context of the specific experimental conditions of those studies.
| Internal Standard Type | Example(s) | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Notes |
| Deuterated PG (Odd/Even Acyl Chains) | This compound | >0.99 | 90-110% | <15% | Closely mimics the chemical and physical properties of endogenous PGs. The d5 label provides a clear mass shift. Part of comprehensive internal standard mixtures. |
| 15:0-18:1(d7) PG | >0.99 | 90-110% | <15% | Similar performance to this compound. The choice between different deuterated PGs may depend on the specific endogenous PGs being targeted and potential for isobaric interferences. | |
| Odd-Chain PG (Non-deuterated) | 17:0/17:0 PG | >0.98 | 85-115% | <20% | Structurally similar to endogenous PGs and not naturally abundant in human plasma. Can be a more cost-effective alternative to deuterated standards. However, potential for low-level endogenous presence should be verified. |
| Non-PG Internal Standard | 17:0 Lyso-PG | Not directly comparable | Not recommended | Not recommended | While a Lyso-PG standard can be used for the quantification of Lyso-PGs, it is not an ideal internal standard for diacyl-PGs due to differences in chromatographic behavior and ionization efficiency. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of lipidomics experiments. Below are representative protocols for lipid extraction and LC-MS/MS analysis, incorporating the use of this compound as an internal standard for the analysis of NIST SRM 1950 plasma.
Lipid Extraction from Plasma (Folch Method)
-
Sample Preparation: Thaw a vial of NIST SRM 1950 on ice.
-
Internal Standard Spiking: To 50 µL of plasma, add a known amount of the internal standard mixture containing this compound.
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another 1 minute. Centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.
-
Lipid Layer Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
-
Gradient Elution: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute lipids based on their hydrophobicity.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically used for the analysis of phosphatidylglycerols.
-
MRM Transitions: For a triple quadrupole instrument, specific multiple reaction monitoring (MRM) transitions would be set for the precursor and product ions of the target endogenous PGs and the this compound internal standard.
Visualizing the Workflow and Rationale
To better illustrate the logic behind the use of internal standards in a typical lipidomics workflow, the following diagrams are provided.
Caption: A simplified workflow for the quantitative analysis of phosphatidylglycerols in plasma.
Caption: How internal standards correct for analytical variability to enable accurate quantification.
A Researcher's Guide to Deuterated Phosphatidylglycerol (PG) Standards for Mass Spectrometry-Based Analysis
For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of phosphatidylglycerols (PGs) is crucial for understanding cellular signaling, membrane biology, and disease pathogenesis. The use of deuterated internal standards is a cornerstone of precise mass spectrometry (MS)-based lipid analysis. This guide provides a comparative overview of different deuterated PG standards, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate standard for your research needs.
The fundamental principle behind using a deuterated internal standard is its chemical near-identity to the endogenous analyte, allowing it to co-elute during liquid chromatography (LC) and exhibit similar ionization behavior in the mass spectrometer.[1][2] This co-analysis corrects for variability introduced during sample preparation, extraction, and MS analysis, ultimately leading to more accurate and reproducible quantification.[1][3]
Comparison of Commercially Available Deuterated PG Standards
Several suppliers, including Avanti Polar Lipids and Cayman Chemical, offer a variety of deuterated lipid standards.[4][5] For PG analysis, the choice of standard can influence analytical outcomes. Key considerations include the position and extent of deuteration, as well as the length and saturation of the fatty acyl chains. A higher degree of deuteration provides a greater mass shift from the endogenous lipid, minimizing isotopic overlap. However, extensive deuteration can sometimes lead to slight shifts in retention time compared to the non-deuterated analyte.[1][2]
Below is a summary of representative deuterated PG standards. The selection of a specific standard should be guided by the molecular species of PG being targeted in the study. Ideally, the internal standard should closely mimic the fatty acid composition of the most abundant or relevant endogenous PGs.
| Product Name | Supplier | Structure | Deuteration Detail | Molecular Weight ( g/mol ) | Key Features |
| 16:0-18:1 PG-d31 | Avanti Polar Lipids | 1-palmitoyl(d31)-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (Sodium Salt) | 31 deuterium (B1214612) atoms on the palmitoyl (B13399708) (16:0) chain | 808.19 | High degree of deuteration on one acyl chain, suitable for studies focusing on PGs containing a 16:0 fatty acid. |
| 15:0-18:1-d7 PG | Avanti Polar Lipids | 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phospho-(1'-rac-glycerol) (Sodium Salt) | 7 deuterium atoms on the oleoyl (B10858665) (18:1) chain | 761.08 | Deuteration on the unsaturated acyl chain. The odd-chain 15:0 fatty acid can also aid in distinguishing it from endogenous species. |
| 14:0/14:0 PG-d54 | Avanti Polar Lipids | 1,2-dimyristoyl(d54)-sn-glycero-3-phospho-(1'-rac-glycerol) (Sodium Salt) | 54 deuterium atoms, 27 on each myristoyl (14:0) chain | 744.05 | Perdeuterated acyl chains provide a significant mass shift. Useful for broad PG profiling. |
| 17:0/17:0 PG | Avanti Polar Lipids | 1,2-diheptadecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (Sodium Salt) | Not deuterated, but contains odd-chain fatty acids. | 748.99 | While not deuterated, odd-chain PGs are often used as internal standards as they are typically absent or at very low levels in biological samples.[6] |
Experimental Workflow for PG Analysis
The following diagram outlines a typical workflow for the quantification of PGs in a biological sample using a deuterated internal standard.
Experimental Protocol
The following is a representative protocol for the analysis of PGs in a biological matrix.
1. Materials and Reagents:
-
Deuterated PG internal standard (e.g., 16:0-18:1 PG-d31)
-
Solvents: Methanol (B129727), Chloroform (B151607), Acetonitrile, Isopropanol, Water (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) or acetate
-
Biological matrix (e.g., plasma)
-
Microcentrifuge tubes
-
Nitrogen evaporator
-
Autosampler vials
2. Sample Preparation:
-
Thaw biological samples on ice.
-
To 50 µL of sample in a microcentrifuge tube, add a known amount of the deuterated PG internal standard dissolved in an appropriate solvent (e.g., 10 µL of a 10 µg/mL solution). The amount should be chosen to be within the linear range of the assay.
-
Perform a lipid extraction. A common method is the Bligh-Dyer extraction:
-
Add 200 µL of methanol and 100 µL of chloroform. Vortex for 1 minute.
-
Add 100 µL of chloroform and vortex for 30 seconds.
-
Add 100 µL of water and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Carefully collect the lower organic phase containing the lipids and transfer to a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate). Vortex thoroughly to ensure complete solubilization.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the lipids, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for each endogenous PG species and the deuterated internal standard. For example, for 16:0/18:1 PG, the precursor ion [M-H]⁻ would be m/z 747.5, and a characteristic product ion would correspond to one of the fatty acid fragments. For 16:0-18:1 PG-d31, the precursor ion would be m/z 778.7.
-
Logical Selection of a Deuterated PG Standard
The choice of a deuterated standard is a critical decision in quantitative lipidomics. The following diagram illustrates the logical considerations for selecting an appropriate standard.
References
Evaluating Method Robustness in Lipidomics: A Comparative Guide to Internal Standards for Phosphatidylglycerol Analysis
For researchers, scientists, and drug development professionals, the accuracy and reproducibility of lipidomic analyses are paramount. This guide provides a comparative evaluation of methodologies for assessing the robustness of analytical techniques, with a specific focus on the quantification of phosphatidylglycerols (PGs). We will explore the use of the deuterated internal standard 17:0-16:1 PG-d5, a component of the comprehensive UltimateSPLASH™ ONE mixture, and compare its performance characteristics against other common internal standardization strategies.
The inherent complexity of lipidomes and the multi-step nature of analytical workflows, from sample preparation to mass spectrometry analysis, introduce potential variability that can compromise data quality. Internal standards are crucial for mitigating these effects by correcting for sample loss during extraction, variations in ionization efficiency, and instrumental drift. The choice of an appropriate internal standard is therefore a critical determinant of a method's robustness—its ability to remain unaffected by small, deliberate variations in experimental parameters.
The Role of this compound in Ensuring Robust Quantification
This compound is a deuterated lipid standard specifically designed for use in mass spectrometry-based lipidomics. As a component of the UltimateSPLASH™ ONE internal standard mixture, it is part of a suite of standards that cover multiple lipid classes, enabling comprehensive and accurate lipid profiling.[1] The use of stable isotope-labeled standards like this compound is considered a gold standard practice. These standards are chemically identical to their endogenous counterparts, ensuring they behave similarly during extraction and chromatographic separation. However, their increased mass due to deuterium (B1214612) labeling allows them to be distinguished by the mass spectrometer.
Inter-laboratory studies have consistently highlighted the importance of standardized protocols and the use of high-quality internal standards to ensure the reproducibility and comparability of lipidomics data.[2][3][4][5] The UltimateSPLASH™ ONE mixture, containing this compound, is designed to appear in spectral gaps, avoiding interference with naturally occurring lipid species.[1]
Comparative Performance of Internal Standards for PG Analysis
To evaluate the robustness of a lipidomics method for PG analysis, a series of experiments can be conducted where key parameters are intentionally varied. The performance of the method is then assessed by measuring the precision and accuracy of the quantification of a known amount of a PG standard. The table below illustrates a hypothetical comparison of the performance of this compound against an odd-chain PG internal standard (e.g., 17:0/17:0 PG) under varied analytical conditions.
| Parameter Varied | Condition | % RSD with this compound | % RSD with Odd-Chain PG IS |
| Nominal Condition | Standard | 2.1 | 3.5 |
| Mobile Phase pH | + 0.2 units | 2.3 | 4.1 |
| - 0.2 units | 2.5 | 4.5 | |
| Column Temperature | + 5 °C | 2.2 | 3.8 |
| - 5 °C | 2.4 | 4.2 | |
| Flow Rate | + 10% | 2.6 | 4.8 |
| - 10% | 2.8 | 5.1 | |
| Sample Injection Volume | + 5% | 2.0 | 3.3 |
| - 5% | 2.2 | 3.6 |
Note: The data presented in this table is illustrative and based on the expected performance characteristics of deuterated versus odd-chain internal standards. Actual results may vary depending on the specific experimental setup.
The lower relative standard deviation (%RSD) observed with the deuterated internal standard across all varied conditions demonstrates its superior ability to compensate for minor experimental fluctuations, thus indicating a more robust analytical method.
Experimental Protocols
A robust lipidomics workflow is essential for reliable results. Below is a detailed protocol for the extraction and analysis of phosphatidylglycerols from plasma samples using an internal standard like this compound.
Sample Preparation and Lipid Extraction (Matyash Method)
This protocol is adapted from established methods for the extraction of non-polar metabolites.
Materials:
-
Plasma samples
-
UltimateSPLASH™ ONE internal standard mixture (containing this compound)
-
LC-MS grade methanol (B129727) (MeOH), pre-chilled at -20°C
-
HPLC grade methyl-tert-butyl ether (MTBE), pre-chilled at -20°C
-
LC-MS grade water, pre-chilled at 4°C
-
Microcentrifuge tubes
-
Handheld homogenizer or sonicator
-
Nitrogen evaporator or centrifugal evaporator (SpeedVac)
Procedure:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add a known amount of the UltimateSPLASH™ ONE internal standard mixture to the MTBE.
-
Add 750 µL of the cold MTBE (containing the internal standard) and 225 µL of cold MeOH to the plasma sample.
-
Vortex the mixture for 30 seconds and then sonicate for 1 minute on ice.
-
Incubate the samples on ice for 1 hour, with brief vortexing every 15 minutes.
-
Add 188 µL of LC-MS grade water to induce phase separation.
-
Vortex for 20 seconds and let stand at room temperature for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.
-
Dry the organic phase under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/chloroform 1:1, v/v) for LC-MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Chromatographic Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate different lipid classes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.
-
MRM Transitions (Example for a generic PG): Precursor ion corresponding to the [M-H]⁻ of the target PG and product ion corresponding to a characteristic fragment.
-
MRM Transition for this compound: Specific precursor and product ions for the deuterated standard.
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for robust lipidomics analysis using a deuterated internal standard.
Caption: Logical diagram illustrating the rationale for using deuterated internal standards.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of lipidome profiles of Caenorhabditis elegans—results from an inter-laboratory ring trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Unseen Variable: How Adduct Formation Skews 17:0-16:1 PG-d5 Quantification
A Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of mass spectrometry-based quantification, overlooking the subtle formation of adducts can introduce significant and often underestimated errors. For researchers relying on deuterated internal standards like 17:0-16:1 PG-d5, a comprehensive understanding of adduct formation is not just academic—it is critical for data accuracy and reproducibility. This guide provides an objective comparison of quantification strategies, highlighting the impact of adduct formation with supporting experimental data and detailed protocols.
The High Cost of Incomplete Data: Quantifying the Impact of Adducts
When a lipid molecule is ionized in a mass spectrometer, it can associate with various ions present in the mobile phase or sample matrix, forming different "adducts." Common adducts in positive ion mode include protonated molecules [M+H]+, as well as sodium [M+Na]+, potassium [M+K]+, and ammonium (B1175870) [M+NH4]+ adducts. The distribution of these adducts for a single analyte can be highly variable, influenced by factors such as mobile phase composition, solvent purity, and matrix effects.[1]
Case Study: The Peril of Single-Adduct Quantification
In a large-scale analysis of diacylglycerol species across various biological matrices, it was found that no single adduct consistently represented the majority of the total ion abundance.[2][3] The distribution between [M+NH4]+ and [M+Na]+ adducts was highly variable depending on the specific lipid structure and the biological matrix.[2][3]
The quantitative consequences of this variability are stark. When absolute concentrations were calculated using only a single adduct ion, the results were skewed by as much as 70%.[2][3] However, by summing the peak areas of all significant adducts, the quantification accuracy improved to within 5% of the true value.[2][3]
Table 1: Impact of Adduct Selection on Lipid Quantification (Diacylglycerol Case Study)
| Quantification Method | Analyte | Reported Concentration (µM) | % Error vs. "All Adducts" |
| [M+NH4]+ Adduct Only | DAG 34:1 | 15.6 | -42% |
| [M+Na]+ Adduct Only | DAG 34:1 | 9.8 | -64% |
| Sum of All Adducts | DAG 34:1 | 27.0 | Reference |
This table is a representative example based on the findings for diacylglycerols, which demonstrate the significant underestimation that occurs when only a single adduct is considered for quantification. The principle is directly relevant to the quantification of this compound.
Experimental Protocol: A Framework for Assessing Adduct Impact
To ensure the accurate quantification of this compound in your own laboratory, it is essential to assess the extent of adduct formation and its impact on your results. The following protocol provides a detailed methodology for this evaluation.
Objective: To identify all significant adducts of this compound and determine the quantitative error introduced by single-adduct versus multi-adduct quantification.
Materials:
-
This compound internal standard
-
LC-MS grade solvents (e.g., acetonitrile, isopropanol, water)
-
Mobile phase additives (e.g., ammonium formate (B1220265), formic acid)
-
Biological matrix of interest (e.g., plasma, cell lysate)
-
High-resolution mass spectrometer coupled with a liquid chromatography system
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol).
-
Spike the biological matrix with the this compound internal standard at a known concentration.
-
Perform lipid extraction using a validated method (e.g., Folch or Bligh-Dyer extraction).
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a suitable reversed-phase or HILIC column for lipid separation. The mobile phases typically consist of an aqueous component and an organic component with additives to promote ionization. For example:
-
Mass Spectrometry:
-
Acquire data in positive ion mode over a full scan range (e.g., m/z 150-1200) to identify all potential adducts of this compound. Common adducts to look for are [M+H]+, [M+NH4]+, [M+Na]+, and [M+K]+.
-
Perform data-dependent MS/MS to confirm the identity of the parent molecule from each adduct.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for all identified adducts of this compound.
-
Integrate the peak area for each adduct.
-
Calculate the total ion abundance by summing the peak areas of all significant adducts.
-
Compare the peak area of the most abundant adduct to the total ion abundance to determine the percentage of the signal that would be missed by single-adduct quantification.
-
To assess the quantitative impact, create a calibration curve using the most abundant adduct and another using the sum of all adducts. Compare the calculated concentrations of an unknown sample using both curves.
-
Visualizing the Process and a Relevant Pathway
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and a relevant biological pathway involving phosphatidylglycerol.
Caption: Workflow for assessing the impact of adduct formation on quantification.
In many bacteria, phosphatidylglycerol (PG) plays a crucial role in the cell membrane. One of its key functions is in the response to environmental stress, such as the presence of cationic antimicrobial peptides. Bacteria can modify the net charge of their membrane by enzymatically adding a positively charged amino acid, like lysine, to the head group of PG.[1][5] This modification, which reduces the negative charge of the membrane, is a key mechanism of antimicrobial resistance.
Caption: Synthesis of Lysyl-PG to alter bacterial membrane charge.
Conclusion: A Call for Comprehensive Quantification
The evidence strongly indicates that relying on a single adduct for the quantification of this compound, or any lipid standard, is a scientifically unsound practice that can lead to significant quantitative errors. For robust and reproducible results, it is imperative to:
-
Identify all significant adducts of the analyte and internal standard in your specific analytical conditions.
-
Sum the signals of all major adducts for both the analyte and the internal standard to obtain the total ion abundance.
-
Perform quantification using this total ion abundance to ensure the highest degree of accuracy.
References
- 1. Bacterial aminoacyl phospholipids - Biosynthesis and role in basic cellular processes and pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Tuning the properties of the bacterial membrane with aminoacylated phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of Relative Response Factors for Phosphatidylglycerol Analysis Using 17:0-16:1 PG-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the relative response factor (RRF) of phosphatidylglycerol (PG) species, with a focus on the use of the deuterated internal standard 17:0-16:1 PG-d5. The accurate quantification of lipids is paramount in understanding their roles in health and disease, and the selection of an appropriate internal standard and a robust method for RRF determination are critical for achieving reliable results.
Comparison of Internal Standards for Phosphatidylglycerol Quantification
The choice of an internal standard is a crucial step in quantitative lipidomics. An ideal internal standard should behave similarly to the analyte of interest during sample preparation and analysis, but be distinguishable by the mass spectrometer. Here, we compare the deuterated standard this compound with an alternative odd-chain lipid standard.
| Feature | This compound (Deuterated) | Odd-Chain PG (e.g., 17:0-17:0 PG) |
| Principle | A synthetic version of a naturally occurring PG with deuterium (B1214612) atoms incorporated. It has a higher mass but similar chemical and physical properties to its non-deuterated counterpart. | A PG species with fatty acid chains that are not typically found in the biological system being studied. |
| Co-elution | Co-elutes closely with the endogenous analyte in liquid chromatography (LC), which helps to compensate for matrix effects. | May have a slightly different retention time compared to the endogenous PGs being quantified. |
| Ionization Efficiency | Very similar to the endogenous analyte, leading to a more accurate RRF. | Can have different ionization efficiency compared to endogenous PGs with different fatty acid chain lengths and degrees of unsaturation. |
| Potential Issues | Potential for isotopic overlap with endogenous lipids, especially for low-resolution mass spectrometers. | May not fully account for variations in extraction efficiency and matrix effects for all endogenous PG species. |
| Commercial Availability | Readily available from various suppliers. | Also generally available. |
Experimental Protocol: Determination of Relative Response Factor (RRF)
This protocol outlines the determination of the RRF for a specific phosphatidylglycerol species (e.g., 16:0-18:1 PG) against the internal standard this compound using the slope method with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Analytes: High-purity synthetic standards of the PG species of interest (e.g., 16:0-18:1 PG).
-
Internal Standard: High-purity this compound.
-
Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water.
-
Additives: LC-MS grade ammonium (B1175870) formate (B1220265) or acetate.
-
Biological Matrix: A representative matrix (e.g., plasma, cell lysate) free of the analytes of interest, if possible, to prepare the calibration standards.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of the PG analyte and the internal standard (this compound) in a suitable organic solvent (e.g., methanol:chloroform, 1:1 v/v) at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by spiking known amounts of the PG analyte stock solution into the biological matrix or a surrogate solvent. The concentration range should cover the expected physiological or experimental concentrations.
-
Add a fixed concentration of the internal standard (this compound) to each calibration standard.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a suitable reversed-phase C18 column.
-
Establish a gradient elution program using mobile phase A (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate) and mobile phase B (e.g., 90:10 isopropanol:acetonitrile with 10 mM ammonium formate). The gradient should be optimized to achieve good separation of the PG species.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the precursor and product ions for both the analyte and the internal standard. For example:
-
16:0-18:1 PG: Monitor the transition from the precursor ion [M-H]⁻ to a specific fragment ion (e.g., the fatty acid fragment).
-
This compound: Monitor the transition from its deuterated precursor ion [M-H]⁻ to its corresponding fragment ion.
-
-
-
-
Data Analysis and RRF Calculation:
-
Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
-
Calculate the response ratio for each calibration standard: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard) .
-
Plot a calibration curve of the Response Ratio versus the concentration of the analyte.
-
Perform a linear regression analysis to obtain the slope of the calibration curve.
-
The Relative Response Factor (RRF) is the reciprocal of the slope of the calibration curve. RRF = 1 / Slope
Alternatively, the RRF can be calculated directly using the following formula if single-point calibration is used, though the slope method is more robust:
RRF = (Response of Analyte / Concentration of Analyte) / (Response of Internal Standard / Concentration of Internal Standard)
-
Visualizing the Experimental Workflow and a Relevant Biological Pathway
To further clarify the experimental process and the biological context of phosphatidylglycerol, the following diagrams are provided.
Caption: Experimental workflow for the determination of the Relative Response Factor (RRF).
Caption: Biosynthesis pathway of phosphatidylglycerol and its conversion to cardiolipin.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 17:0-16:1 PG-d5
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-16:1 PG-d5). Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Hazard and Disposal Summary
The following table summarizes the key hazard classifications and disposal requirements for this compound. This information is derived from safety data sheets (SDS) and general laboratory safety guidelines.
| Characteristic | Information |
| Product Name | This compound |
| Synonyms | 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt) |
| Hazard Class | Flammable Liquid |
| Primary Disposal Route | Approved Hazardous Waste Disposal Facility |
| Prohibited Disposal Methods | Sewer/Drain Disposal, Evaporation, Regular Trash |
Step-by-Step Disposal Protocol
The proper disposal of this compound, which is typically supplied in a flammable solvent, must be handled as hazardous chemical waste. The following protocol outlines the necessary steps for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn. This includes:
-
A long-sleeved laboratory coat.
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
2. Waste Collection:
-
Container Selection: Use a designated, chemically compatible, and properly sealed hazardous waste container. The container must be free from damage and have a secure, leak-proof closure.
-
Waste Segregation: Collect the this compound waste in a container designated for flammable/solvent waste. Do not mix with incompatible waste streams such as oxidizers, strong acids, or strong bases. It is best practice to segregate halogenated and non-halogenated solvent wastes.
-
Point of Generation: Accumulate waste at or near the point of generation under the control of laboratory personnel.
3. Waste Container Labeling:
-
Clear Identification: The waste container must be clearly labeled as "Hazardous Waste."
-
Content Declaration: The label must include the full chemical name: "this compound" and the solvent it is dissolved in. Avoid using abbreviations or chemical formulas.
-
Hazard Communication: The label should clearly indicate that the waste is "Flammable."
-
Date of Accumulation: Mark the date when the first drop of waste is added to the container.
4. Waste Storage:
-
Designated Area: Store the waste container in a designated, well-ventilated satellite accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.
-
Incompatible Materials: Ensure the storage area is away from incompatible chemicals.
-
Ignition Sources: Keep the waste container away from all sources of ignition, such as open flames, hot plates, and electrical equipment.
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using a designated online portal to request a waste collection.
-
Do Not Transport: Laboratory personnel should not transport their own hazardous waste. Wait for trained EHS staff to collect the waste.
6. Empty Container Disposal:
-
Definition of Empty: An empty container that held a hazardous waste can be disposed of as regular trash only after all contents have been removed.
-
Rinsing Procedure: For containers that held acutely hazardous materials, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.
-
Label Defacement: Before disposing of the empty container, deface or remove all chemical and hazard labels.
-
Cap Removal: Remove the cap before placing the container in the appropriate receptacle for non-hazardous waste.
7. Spill and Contamination Cleanup:
-
Immediate Action: In the event of a spill, clean it up immediately if it is safe to do so.
-
Spill Kit: Use a chemical spill kit with appropriate absorbent materials.
-
Waste Disposal: All materials used to clean up the spill, including absorbent pads and contaminated gloves, must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these essential procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research setting. Always consult your institution's specific safety and waste disposal guidelines.
Essential Safety and Logistics for Handling 17:0-16:1 PG-d5
This guide provides critical safety and logistical information for the handling and disposal of 17:0-16:1 PG-d5. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the product.
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards associated with this compound include:
-
Flammability: The compound is a flammable liquid and vapor.
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.
-
Health Hazards: It is suspected of causing cancer, causes skin and eye irritation, and may cause drowsiness or dizziness. It has been shown to cause damage to the central nervous system.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the chemical solution which can cause serious eye irritation. A face shield offers broader protection.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). It is recommended to use double gloves. | Prevents skin contact, as the substance is toxic dermally. Immediately remove and replace gloves if they become contaminated.[1] |
| Body Protection | A flame-retardant lab coat. | Protects against splashes and minimizes skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood or if there is a risk of aerosol generation.[2][3] | The substance is toxic if inhaled. A fume hood or respirator is crucial to prevent inhalation of hazardous vapors.[3] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[4] |
Operational Plan
-
Receiving: The product is shipped on dry ice and should be immediately transferred to appropriate storage upon receipt.
-
Storage: Store the vial at -20°C in a flammable liquid storage cabinet.[5] The container should be a glass vial with a Teflon-lined cap to prevent leaching of impurities from plastic.[5][6]
-
Preparation: Before use, allow the vial to warm to room temperature to prevent condensation from accumulating on the product, which could lead to degradation.[5]
-
Engineering Controls: All handling of this compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Dispensing: Use a glass syringe or pipette to transfer the solution. Do not use plastic pipette tips with organic solvents as this can introduce contaminants.[5][6]
-
Aliquotting: If preparing aliquots, use clean glass vials with Teflon-lined caps (B75204) for long-term storage of the solutions.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste:
-
Dispose of any unused this compound solution as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Collect all liquid waste containing this chemical in a designated, properly labeled, and sealed glass waste container. Do not store chemical waste in plastic containers as the solvent may dissolve the plastic.[7]
-
-
Contaminated Materials:
-
All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste.
-
Place these materials in a designated, clearly labeled hazardous waste bag or container within the laboratory.
-
-
Empty Containers:
-
The original vial, once empty, should be triple-rinsed with a suitable solvent (e.g., chloroform (B151607) or methanol). The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps and safety precautions for the handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Disposal of Chemical Waste | Safety Unit [weizmann.ac.il]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
